Product packaging for 4-Fluoro-3-hydroxybenzonitrile(Cat. No.:CAS No. 186590-04-5)

4-Fluoro-3-hydroxybenzonitrile

Cat. No.: B067627
CAS No.: 186590-04-5
M. Wt: 137.11 g/mol
InChI Key: LKTBMKIXEOGAGF-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxybenzonitrile is a high-purity, multifunctional chemical scaffold of significant interest in medicinal chemistry and materials science. Its structure incorporates three distinct functional groups—a fluorine atom, a phenolic hydroxyl group, and a nitrile group—which confer unique electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecules. In drug discovery, this compound serves as a key precursor for developing active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors, receptor modulators, and agrochemicals. The electron-withdrawing nitrile and fluorine substituents influence the molecule's polarity, metabolic stability, and binding affinity to biological targets, while the hydroxyl group provides a handle for further functionalization via etherification or esterification. Researchers also utilize this compound in the development of advanced materials, such as liquid crystals and polymeric sensors, where its dipole moment and hydrogen-bonding capability can be leveraged to tune material properties. Supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure batch-to-batch consistency and support your rigorous research and development workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FNO B067627 4-Fluoro-3-hydroxybenzonitrile CAS No. 186590-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTBMKIXEOGAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609747
Record name 4-Fluoro-3-hydroxybenzonitrile
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Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186590-04-5
Record name 4-Fluoro-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186590-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Fluoro-3-hydroxybenzonitrile from ortho-toluidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzonitrile from ortho-Toluidine

Abstract

This technical guide provides a comprehensive, multi-step synthetic pathway for this compound, a crucial building block in the development of novel pharmaceuticals and advanced materials.[1] Starting from the readily available industrial chemical ortho-toluidine, this route navigates a series of robust and well-documented transformations, including aromatic nitration, diazotization, Schiemann fluorination, and functional group interconversions. Each stage is detailed with step-by-step protocols, mechanistic insights, and justifications for procedural choices, designed for researchers and process chemists. The narrative emphasizes chemical logic, safety, and validation, culminating in a scalable and reproducible synthesis of the target molecule.

Introduction: Strategic Importance and Synthetic Overview

This compound is a highly versatile chemical intermediate whose value lies in the unique reactivity conferred by its three distinct functional groups: a nucleophilic hydroxyl group, an electron-withdrawing nitrile, and a metabolically robust fluorine atom.[2] This substitution pattern makes it an essential precursor for complex molecules in medicinal chemistry and material science.[1]

While various synthetic routes exist, this guide focuses on a logical and scalable pathway beginning with ortho-toluidine (2-methylaniline). Ortho-toluidine is an economical and high-volume industrial starting material, making it an attractive cornerstone for a cost-effective synthesis.[3][4]

The transformation from ortho-toluidine to this compound is not trivial and requires a strategic sequence of reactions to install the correct functionalities at the desired positions. The chosen pathway is dissected into two primary stages:

  • Stage 1: Construction of the Core Intermediate, 4-Fluoro-3-methylphenol. This stage involves a six-step sequence to transform ortho-toluidine into a phenol with the correct fluorine and methyl substitution pattern.

  • Stage 2: Functional Group Transformation to the Final Product. This stage focuses on the challenging oxidation of the methyl group and its subsequent conversion into the target nitrile functionality.

This guide provides the scientific rationale behind each transformation, detailed experimental procedures, and visual aids to clarify the overall workflow.

Overall Synthetic Workflow

The complete synthetic route from ortho-toluidine to this compound is illustrated below. The process is designed to systematically build the molecular complexity, ensuring high regioselectivity at each critical step.

Synthetic_Workflow cluster_stage1 Stage 1: Synthesis of 4-Fluoro-3-methylphenol cluster_stage2 Stage 2: Conversion to Nitrile o_toluidine o-Toluidine acetanilide 2-Methylacetanilide o_toluidine->acetanilide Acetylation nitro_acetanilide 4-Nitro-2-methylacetanilide acetanilide->nitro_acetanilide Nitration nitro_aniline 4-Nitro-2-methylaniline nitro_acetanilide->nitro_aniline Hydrolysis fluoro_nitro 1-Fluoro-2-methyl-4-nitrobenzene nitro_aniline->fluoro_nitro Schiemann Reaction fluoro_aniline 4-Fluoro-3-methylaniline fluoro_nitro->fluoro_aniline Reduction fluoro_phenol 4-Fluoro-3-methylphenol fluoro_aniline->fluoro_phenol Diazotization/ Hydrolysis benzoic_acid 4-Fluoro-3-hydroxybenzoic Acid fluoro_phenol->benzoic_acid Oxidation amide 4-Fluoro-3-hydroxybenzamide benzoic_acid->amide Amidation final_product This compound amide->final_product Dehydration

Figure 1: Overall synthetic pathway from o-toluidine to this compound.

Stage 1: Synthesis of the 4-Fluoro-3-methylphenol Core

This stage focuses on correctly arranging the substituents on the aromatic ring, starting from ortho-toluidine.

Step 1: Protection and Regioselective Nitration

The initial challenge is to introduce a nitro group para to the amine of ortho-toluidine. Direct nitration is ill-advised as the strongly activating and basic amino group can be oxidized or lead to poor regioselectivity. Therefore, a protection-nitration-deprotection sequence is employed.

  • Causality & Expertise: The acetylation of the amino group serves two purposes. First, it protects the amine from oxidation by the strong nitrating conditions. Second, the resulting acetamido group is still a powerful ortho, para-director, but its steric bulk favors nitration at the less hindered para position, ensuring high yield of the desired 4-nitro isomer.

Experimental Protocol (3-Step Sequence):

  • Acetylation of o-Toluidine:

    • In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (1.0 eq) with glacial acetic acid (3-4 volumes).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and pour it slowly into cold water with vigorous stirring to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield 2-methylacetanilide.

  • Nitration of 2-Methylacetanilide:

    • Cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.

    • Slowly add powdered 2-methylacetanilide (1.0 eq) to the cold nitrating mixture in portions, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the yellow solid, wash with cold water until the washings are neutral, and dry to obtain crude 4-nitro-2-methylacetanilide.

  • Hydrolysis to 4-Nitro-2-methylaniline:

    • Suspend the crude 4-nitro-2-methylacetanilide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v).

    • Heat the mixture to reflux for 3-4 hours until a clear solution is obtained.

    • Cool the solution and neutralize carefully with a concentrated sodium hydroxide solution to precipitate the free amine.

    • Filter the product, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-nitro-2-methylaniline.

Step 2: Introduction of Fluorine via the Schiemann Reaction

The Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring by thermal decomposition of a diazonium tetrafluoroborate salt.

  • Causality & Expertise: This reaction proceeds via an aryl cation intermediate, which is subsequently trapped by a fluoride ion from the tetrafluoroborate counterion. It is preferred over other fluorination methods for its relatively mild conditions and high efficiency for this class of transformation.

Experimental Protocol:

  • Diazotization:

    • Suspend 4-nitro-2-methylaniline (1.0 eq) in a solution of tetrafluoroboric acid (HBF₄, ~48% in water, 3-4 eq). Cool the mixture to 0°C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5°C.[5][6]

    • Stir the mixture for an additional 30 minutes at 0°C. The diazonium tetrafluoroborate salt will precipitate as a solid.

    • Filter the precipitate, wash with cold water, cold methanol, and finally diethyl ether.

  • Thermal Decomposition:

    • Carefully dry the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with care behind a blast shield.

    • Gently heat the dry salt in a flask until nitrogen evolution begins. The decomposition is often exothermic and should be controlled by removing the heat source as needed.

    • Once gas evolution ceases, the crude product, 1-fluoro-2-methyl-4-nitrobenzene, can be purified by distillation or steam distillation.

Step 3: Reduction and Conversion to 4-Fluoro-3-methylphenol

The final steps in this stage involve reducing the nitro group to an amine, followed by another diazotization and subsequent hydrolysis to the desired phenol.

Experimental Protocol (2-Step Sequence):

  • Reduction of Nitro Group:

    • In a round-bottom flask, dissolve 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 eq) and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction and make it strongly basic by adding concentrated NaOH solution to precipitate the tin salts.

    • Extract the product, 4-fluoro-3-methylaniline, into an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Diazotization and Hydrolysis:

    • Dissolve the crude 4-fluoro-3-methylaniline (1.0 eq) in dilute sulfuric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C.

    • Once diazotization is complete, add the solution to a separate flask containing boiling dilute sulfuric acid. This promotes the hydrolysis of the diazonium salt to the phenol.

    • After nitrogen evolution stops, cool the mixture and extract the product, 4-fluoro-3-methylphenol, with an organic solvent. Purify by distillation or chromatography.[7][8]

Stage 2: Conversion of the Methyl Group to a Nitrile

This stage addresses the conversion of the methyl group of the intermediate phenol into the final nitrile functionality. A direct, single-step oxidation is difficult to achieve selectively. Therefore, a robust three-step sequence is employed.

Step 1: Oxidation to 4-Fluoro-3-hydroxybenzoic Acid

The methyl group is first oxidized to a carboxylic acid, a more versatile functional group for subsequent conversion.

  • Causality & Expertise: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide are effective for converting alkyl chains on an aromatic ring to carboxylic acids. The reaction is performed under basic conditions to protect the phenolic hydroxyl group and improve the solubility of the permanganate.[9]

Experimental Protocol:

  • Dissolve 4-fluoro-3-methylphenol (1.0 eq) in an aqueous solution of potassium hydroxide.

  • Heat the solution and add a concentrated aqueous solution of potassium permanganate (KMnO₄, ~3 eq) portion-wise, maintaining a gentle reflux.

  • After the purple color of the permanganate has disappeared, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.

  • Acidify the filtrate with concentrated HCl until acidic to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-fluoro-3-hydroxybenzoic acid.

Step 2 & 3: Amidation and Dehydration to Nitrile

The carboxylic acid is converted to the nitrile via an amide intermediate.

  • Causality & Expertise: This is a classic and highly reliable method for nitrile synthesis.[10] The carboxylic acid is first activated, often by converting it to an acid chloride with thionyl chloride (SOCl₂), which then readily reacts with ammonia to form the amide. The subsequent dehydration of the amide is an irreversible process driven by the formation of stable byproducts.

Experimental Protocol:

  • Amide Formation:

    • Gently reflux 4-fluoro-3-hydroxybenzoic acid (1.0 eq) with an excess of thionyl chloride (SOCl₂) for 1-2 hours to form the acid chloride. Remove excess SOCl₂ under reduced pressure.

    • Carefully add the crude acid chloride to an excess of cold, concentrated ammonium hydroxide solution with vigorous stirring.

    • The amide will precipitate. Filter the solid, wash with cold water, and dry to yield 4-fluoro-3-hydroxybenzamide.

  • Dehydration to Nitrile:

    • Mix the dry 4-fluoro-3-hydroxybenzamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

    • Gently heat the mixture. The product can often be isolated directly by distillation from the reaction mixture under reduced pressure.

    • Alternatively, after the reaction is complete, the mixture can be quenched with ice water and the product extracted with an organic solvent.

    • Purify the final product, this compound, by recrystallization or chromatography.

Data Summary

The following table summarizes the key physical properties of the target compound and its primary precursor from Stage 1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Fluoro-3-methylphenolC₇H₇FO126.1332
This compound C₇H₄FNO 137.11 69-72

Conclusion

The synthetic route detailed in this guide presents a logical and feasible pathway for the production of this compound from the basic chemical o-toluidine. By leveraging fundamental and well-established organic reactions such as electrophilic aromatic substitution, diazotization, and functional group interconversions, this process allows for the controlled construction of a valuable and complex chemical intermediate. The strategic use of a protecting group in the initial step and the multi-step conversion of the methyl group in the final stage are key to achieving the desired product with high purity. This guide serves as a foundational blueprint for researchers and chemists in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. Fluorine's unique electronic properties—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the physicochemical and biological properties of a molecule. These effects can range from enhanced metabolic stability and increased binding affinity to altered acidity and lipophilicity. It is within this context that 4-Fluoro-3-hydroxybenzonitrile emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of this versatile building block, from its fundamental physicochemical properties to its synthesis and diverse applications, offering a critical resource for researchers leveraging its potential in their scientific endeavors.

Section 1: Core Physicochemical Characteristics

This compound, with the CAS number 186590-04-5, is a trifunctional aromatic compound featuring a nitrile, a hydroxyl, and a fluorine substituent.[1] This unique combination of functional groups dictates its chemical behavior and renders it a valuable intermediate in organic synthesis.[2]

Molecular and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 186590-04-5[1]
Molecular Formula C₇H₄FNO[3][4]
Molecular Weight 137.11 g/mol [3][4]
Appearance White to yellow solid/crystal[5][6]
Melting Point 69-72 °C[3][6]
Boiling Point 240.4 ± 25.0 °C at 760 Torr[3][6]
Density 1.34 ± 0.1 g/cm³ (20 °C)[6]
pKa (Predicted) 7.32 ± 0.10[6]
logP (Predicted for isomer) 1.4[7]
Storage Sealed in a dry, room temperature environment, under nitrogen is recommended.[3][6]
Solubility Profile

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through various routes, often involving multiple steps such as fluorination, diazotization, and cyanation.[10] A common strategy involves the introduction of the nitrile group onto a pre-functionalized fluorophenol derivative. While a specific protocol for this compound is not widely published, a representative synthesis can be adapted from the preparation of its isomer, 3-Fluoro-4-hydroxybenzonitrile, from a brominated fluorophenol precursor.[11]

Representative Synthetic Workflow

The following diagram illustrates a plausible synthetic route, adapted from a known procedure for a related isomer.[11]

Synthesis_of_4_Fluoro_3_hydroxybenzonitrile cluster_workup Work-up 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol CuCN_NMP CuCN, NMP 150 °C, 5h 4-Bromo-2-fluorophenol->CuCN_NMP This compound This compound CuCN_NMP->this compound Dilution_Ether Dilution_Ether This compound->Dilution_Ether 1. Washing Washing Dilution_Ether->Washing 2. Drying Drying Washing->Drying 3. Concentration Concentration Drying->Concentration 4. Trituration Trituration Concentration->Trituration 5. Filtration Filtration Trituration->Filtration 6. Reactivity_of_4_Fluoro_3_hydroxybenzonitrile Molecule This compound Nitrile Nitrile Group (C≡N) Molecule->Nitrile Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Fluorine Fluorine Atom (-F) Molecule->Fluorine Hydrolysis Hydrolysis to Carboxylic Acid/Amide Nitrile->Hydrolysis Reduction Reduction to Amine Nitrile->Reduction Cycloaddition Cycloaddition Reactions Nitrile->Cycloaddition Etherification Etherification Hydroxyl->Etherification Esterification Esterification Hydroxyl->Esterification SNAr Nucleophilic Aromatic Substitution (SNAr) Fluorine->SNAr

References

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Molecular Structure, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-3-hydroxybenzonitrile, also known as 2-fluoro-5-cyanophenol, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional molecular architecture—featuring a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring—imparts a distinct reactivity profile, making it a valuable and versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic analysis, a representative synthetic protocol, and its applications, with a particular focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 186590-04-5) is an organic compound characterized by a benzene ring substituted with a fluorine atom at position 4, a hydroxyl group at position 3, and a nitrile group at position 1.[1][2] The presence of these functional groups dictates its chemical behavior and physical properties. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, influencing the acidity of the phenolic proton and the reactivity of the aromatic ring.[3] The hydroxyl group can act as a hydrogen bond donor, while the nitrile group is a hydrogen bond acceptor.[3]

The interplay of these functional groups results in a molecule with moderate polarity, rendering it soluble in polar organic solvents.[3] It typically appears as a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 186590-04-5[1][2]
Molecular Formula C₇H₄FNO[1][2]
Molecular Weight 137.11 g/mol [1][2]
Melting Point 69-72 °C
Boiling Point 240.4 ± 25.0 °C at 760 mmHg
Appearance Solid[1]
InChI Key LKTBMKIXEOGAGF-UHFFFAOYSA-N[1]

Synthesis and Reaction Mechanisms

Representative Synthetic Protocol (Adapted from an Isomeric Precursor)

This protocol describes the synthesis of a fluoro-hydroxybenzonitrile from a brominated fluorophenol, illustrating the key chemical transformations.

Experimental Protocol: Cyanation of a Brominated Fluorophenol

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, combine 4-bromo-2-fluorophenol (1 equivalent) and copper(I) cyanide (1.2 equivalents) in N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Inert Atmosphere: Purge the reaction vessel with nitrogen gas for 10-15 minutes to ensure an inert atmosphere, which is crucial for preventing side reactions.

  • Heating: Heat the reaction mixture to 150 °C with vigorous stirring. The causality behind this elevated temperature is to provide sufficient activation energy for the nucleophilic aromatic substitution to occur, where the cyanide ion displaces the bromide.

  • Reaction Monitoring: Maintain the reaction at 150 °C for approximately 5 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of the starting material.

  • Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with diethyl ether. The mixture is then washed sequentially with water, a dilute acid solution (e.g., 1N HCl) to remove any copper salts, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by trituration in a non-polar solvent like carbon tetrachloride or by column chromatography to afford the pure fluoro-hydroxybenzonitrile.

Synthesis_Workflow Start 4-Bromo-2-fluorophenol + CuCN in NMP Reaction Heat to 150°C under N2 (Rosenmund–von Braun Reaction) Start->Reaction Step 1-3 Workup Aqueous Workup (Ether, H2O, HCl, Brine) Reaction->Workup Step 4-5 Purification Concentration & Purification (Trituration/Chromatography) Workup->Purification Step 5 Product Pure Fluoro-hydroxybenzonitrile Purification->Product Step 6

Caption: Generalized workflow for the synthesis of a fluoro-hydroxybenzonitrile.

Spectroscopic Analysis and Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons with complex splitting patterns (due to H-H and H-F coupling), a broad singlet for the hydroxyl proton.
¹³C NMR Seven distinct carbon signals, with the carbon attached to fluorine showing a large ¹JCF coupling.
FT-IR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~2230 (C≡N stretch, sharp), ~1600-1450 (C=C aromatic stretch), ~1250 (C-F stretch).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 137. Fragments corresponding to the loss of CO, HCN.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 2230 cm⁻¹ is indicative of the C≡N stretching of the nitrile group. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region, and the C-F stretch will be observed around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 137, corresponding to its molecular weight. Common fragmentation pathways for such aromatic compounds may include the loss of small, stable molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).

Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure Structural Confirmation Data_Analysis->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Applications in Drug Discovery and Materials Science

The unique combination of functional groups makes this compound a valuable intermediate in several high-value applications.[5][6]

  • Pharmaceutical Synthesis: This compound serves as a crucial building block for the development of new pharmaceutical agents.[5][6] Its structural motif is found in a range of bioactive molecules. For instance, the closely related 4-fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer developed for the treatment of transthyretin amyloidosis. This highlights the importance of the fluoro-hydroxyphenyl nitrile scaffold in medicinal chemistry.

  • Agrochemical Development: The structural features of this compound may be beneficial in the design of new agrochemicals, potentially leading to enhanced efficacy and targeted action.[3]

  • Material Science: In the field of material science, this compound can be utilized in the synthesis of specialty polymers and other functional materials, contributing to the development of advanced products with specific properties.[5]

Safety and Handling

This compound is classified as harmful. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

Conclusion

This compound is a key chemical intermediate with a unique and versatile molecular structure. Its synthesis, while requiring careful control of reaction conditions, provides access to a valuable building block for the pharmaceutical, agrochemical, and materials science industries. The analytical techniques of NMR, FT-IR, and mass spectrometry are essential for its structural confirmation and quality control. As research into novel therapeutics and advanced materials continues, the demand for such specialized chemical intermediates is likely to grow.

References

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5), a critical building block in contemporary organic synthesis and medicinal chemistry. Beyond a simple datasheet, this document offers insights into its synthesis, analytical characterization, and, most notably, its pivotal role as a key intermediate in the synthesis of Acoramidis, a novel transthyretin stabilizer for the treatment of amyloidosis. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their synthetic endeavors.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile that has garnered significant interest in the pharmaceutical industry.[1][2] Its unique trifunctional substitution pattern—a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring—imparts a desirable combination of reactivity and physicochemical properties for drug design.[3]

Nomenclature and Structural Information
  • CAS Number: 186590-04-5[4]

  • IUPAC Name: this compound[3]

  • Synonyms: 2-Fluoro-5-cyanophenol, 5-Cyano-2-fluorophenol[3]

  • Molecular Formula: C₇H₄FNO[4]

  • Molecular Weight: 137.11 g/mol [4]

  • InChI Key: LKTBMKIXEOGAGF-UHFFFAOYSA-N[3]

  • SMILES: Nc1ccc(F)c(O)c1[5]

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
Physical Form Solid, white to pale yellow crystalline powder[3][6]
Melting Point 69-72 °C[2]
Boiling Point 240.4 ± 25.0 °C at 760 mmHg
Solubility Soluble in polar organic solvents[3]
Storage Temperature 4°C, stored under a dry, inert atmosphere (e.g., nitrogen)

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes. A common and effective laboratory-scale synthesis involves the cyanation of a halogenated precursor. The following protocol is adapted from established methods for the synthesis of related benzonitriles.[1][7]

Illustrative Synthesis Protocol: Cyanation of 4-Bromo-2-fluorophenol

This protocol describes a plausible synthesis route. The selection of starting materials and reaction conditions is critical for achieving high yield and purity.

Reaction Scheme:

G start 4-Bromo-2-fluorophenol reagent + CuCN (Copper(I) Cyanide) start->reagent product This compound reagent->product Cyanation solvent NMP (N-Methyl-2-pyrrolidone) 150°C, 5h G cluster_0 Normal TTR Homeostasis cluster_1 ATTR Pathogenesis TTR_tetramer Stable TTR Tetramer TTR_dissociation TTR Tetramer Dissociation TTR_tetramer->TTR_dissociation destabilization Monomers Unstable Monomers TTR_dissociation->Monomers Aggregation Misfolding & Aggregation Monomers->Aggregation Amyloid Amyloid Fibril Deposition Aggregation->Amyloid Organ_damage Organ Damage (Cardiomyopathy, Neuropathy) Amyloid->Organ_damage Acoramidis Acoramidis (TTR Stabilizer) Acoramidis->TTR_dissociation Inhibition

References

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-hydroxybenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-3-hydroxybenzonitrile

This compound (CAS No. 186590-04-5) is a pivotal chemical intermediate in the landscape of modern chemical synthesis.[1] With a molecular formula of C₇H₄FNO and a molecular weight of 137.11 g/mol , this compound is a cornerstone in the development of novel pharmaceuticals, advanced agrochemicals, and specialized polymers.[1][2] Its strategic importance is underscored by its role as a key building block for complex molecules where the unique interplay of its functional groups—a fluorine atom, a hydroxyl group, and a nitrile moiety—imparts desirable characteristics to the final product.[1][2]

The successful use of this compound in these applications is critically dependent on a thorough understanding of its solubility profile in various organic solvents. Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and formulation development. This guide provides a comprehensive overview of the factors influencing the solubility of this compound, offers insights into its expected behavior in different solvent classes, and presents a robust experimental protocol for determining its solubility with precision.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility.

PropertyValueSource
CAS Number 186590-04-5[2]
Molecular Formula C₇H₄FNO[2][3]
Molecular Weight 137.11 g/mol [3][4]
Melting Point 69-72 °C[5]
Boiling Point 240.4 ± 25.0 °C at 760 mmHg[4][5]
Appearance Solid[2][3]

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a guiding tenet.[2] The structure of this compound features a combination of polar and non-polar characteristics that dictate its interaction with various solvents.

Caption: Molecular structure of this compound and its key functional groups influencing solubility.

  • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor, which allows for strong interactions with protic solvents (e.g., alcohols) and other hydrogen bond acceptors.

  • Nitrile Group (-C≡N): The nitrile group possesses a significant dipole moment, contributing to the overall polarity of the molecule. The nitrogen atom can also act as a hydrogen bond acceptor.

  • Fluorine Atom (-F): As a highly electronegative atom, fluorine enhances the polarity of the C-F bond and can influence the acidity of the neighboring hydroxyl group, potentially affecting solubility in acidic or basic media.

  • Benzene Ring: The aromatic ring is predominantly non-polar and will engage in van der Waals forces and potential π-π stacking interactions, favoring solubility in aromatic or less polar solvents.

Given these features, this compound is expected to be soluble in polar organic solvents.[2] Its solubility will be a balance between the hydrogen bonding and polar interactions of the hydroxyl, nitrile, and fluoro groups, and the non-polar character of the benzene ring.

Qualitative Solubility Profile

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the solvent to engage in hydrogen bonding with both the hydroxyl and nitrile groups. The isomer 3-Fluoro-4-hydroxybenzonitrile is known to be soluble in methanol, suggesting a similar behavior for the 4-fluoro isomer.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the hydroxyl group and their polarity will effectively solvate the nitrile group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Lower solubility is expected. While the benzene ring offers some compatibility with toluene through π-π interactions, the highly polar functional groups will limit solubility in non-polar aliphatic solvents like hexane.

Experimental Protocol for Solubility Determination

To empower researchers to generate precise solubility data for their specific applications, the following robust, gravimetric method is recommended. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Equilibrate solvent and solute to constant temperature (e.g., 25°C) exp1 Add excess this compound to a known volume of solvent prep1->exp1 prep2 Prepare a series of vials prep2->exp1 exp2 Agitate at constant temperature for a sufficient time (e.g., 24-48h) to ensure equilibrium exp1->exp2 exp3 Allow solid to settle exp2->exp3 an1 Withdraw a known volume of the supernatant exp3->an1 an2 Transfer to a pre-weighed vial an1->an2 an3 Evaporate the solvent completely under vacuum or gentle nitrogen stream an2->an3 an4 Weigh the vial with the dried residue an3->an4 an5 Calculate solubility (e.g., in g/L) an4->an5

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Methodology:

  • Temperature Equilibration: Place the solvent of interest and a stock of this compound in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired experimental temperature (e.g., 25°C). Allow at least 2 hours for thermal equilibrium. Causality: Solubility is temperature-dependent; maintaining a constant temperature is crucial for accuracy.

  • Sample Preparation: To a series of glass vials, add a precisely known volume of the temperature-equilibrated solvent (e.g., 5.00 mL).

  • Creation of a Saturated Solution: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure the solution is saturated.

  • Equilibration: Seal the vials and place them in an agitator (e.g., a shaker or magnetic stirrer) within the temperature-controlled environment. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium solubility is reached. Trustworthiness: A kinetic study (measuring solubility at different time points, e.g., 12, 24, 36, 48 hours) can be performed to validate that the chosen equilibration time is sufficient.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette. Ensure no solid particles are transferred. Self-validation: Using a filter-tipped pipette can prevent the transfer of solid material.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, labeled vial. Evaporate the solvent completely using a vacuum oven, a gentle stream of nitrogen, or a rotary evaporator.

  • Gravimetric Analysis: Once the solvent is fully evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (L)

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the precision and reliability of the results.

Data Interpretation and Application

The quantitative solubility data generated from the above protocol is invaluable for:

  • Process Chemistry: Selecting the optimal solvent for chemical reactions to ensure reactants are in the same phase, which can significantly impact reaction rates and yields.

  • Crystallization and Purification: Designing efficient crystallization processes by identifying solvent systems with a steep solubility-temperature gradient.

  • Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is fundamental to developing stable and bioavailable drug products.

Conclusion

This compound is a compound of significant interest in the chemical and pharmaceutical industries. While publicly available quantitative solubility data is scarce, an in-depth analysis of its molecular structure allows for a reliable qualitative prediction of its solubility profile. The presence of strong hydrogen bonding and polar functional groups suggests high solubility in polar organic solvents. For researchers and drug development professionals requiring precise data, the detailed experimental protocol provided in this guide offers a field-proven, reliable method for determining solubility. This foundational knowledge is critical for optimizing synthetic routes, developing robust purification strategies, and creating effective end-products.

References

An In-depth Technical Guide to the Melting and Boiling Points of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluoro-3-hydroxybenzonitrile

This compound, identified by CAS Number 186590-04-5, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—featuring a nitrile (-CN), a hydroxyl (-OH), and a fluorine (-F) group on a benzene ring—makes it a versatile building block for the synthesis of complex molecules, including novel pharmaceutical agents and agrochemicals.[1] The fluorine atom, in particular, can modulate the compound's reactivity, polarity, and metabolic stability, making it a valuable moiety in drug design.[2][3]

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application in research and development. Among the most critical of these are the melting and boiling points. These thermal transition points dictate purification strategies (such as recrystallization and distillation), inform reaction conditions, and provide insights into the purity and intermolecular forces governing the substance. This guide provides a comprehensive examination of the melting and boiling points of this compound, grounded in theoretical principles and practical laboratory protocols.

Physicochemical Properties and Molecular Structure

The thermal properties of this compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

PropertyValueSource
CAS Number 186590-04-5
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Physical Form Solid
Melting Point 69-72 °C
Boiling Point 240.4 ± 25.0 °C (at 760 mmHg)
The Role of Intermolecular Forces

The melting and boiling points of a substance are determined by the energy required to overcome the intermolecular forces holding its molecules together in the solid or liquid state. For this compound, three primary forces are at play:

  • Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor, acting as a hydrogen bond donor. This creates strong attractive forces between molecules, requiring substantial energy to break.[4][5] The presence of strong hydrogen bonding is a primary reason for the compound's relatively high melting and boiling points compared to non-hydroxylated analogues.[2][6]

  • Dipole-Dipole Interactions: The nitrile group (-C≡N) and the carbon-fluorine bond (C-F) are both highly polar. This polarity results in strong, permanent dipole-dipole interactions that further increase the energy needed for phase transitions.

  • Van der Waals Forces: These dispersion forces, present in all molecules, contribute to the overall intermolecular attraction.

The combination of these forces, particularly the powerful hydrogen bonding, results in a well-ordered crystal lattice in the solid state, which requires a specific and significant amount of thermal energy to disrupt.

G H_Bond Hydrogen Bonding (-OH) MP Elevated Melting Point H_Bond->MP BP Elevated Boiling Point H_Bond->BP Dipole Dipole-Dipole (-CN, -F) Dipole->MP Dipole->BP VdW Van der Waals Forces VdW->MP VdW->BP

Caption: Intermolecular forces influencing phase transitions.

Part 1: Melting Point Determination

The melting point of a pure crystalline solid is defined as the temperature range over which it transitions from a solid to a liquid. For a pure compound, this range is typically narrow, often 1-2 °C.[7] The reported melting point for this compound is 69-72 °C .

The Principle of Purity and Melting Point Depression

A key application of melting point determination is the assessment of purity. Impurities disrupt the uniform crystal lattice of a solid, weakening the intermolecular forces.[7] This leads to two observable effects:

  • Melting Point Depression: The temperature at which melting begins is lowered.[8][9]

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.[8][10]

Therefore, a sample of this compound melting sharply within the 69-72 °C range is indicative of high purity. Conversely, a sample melting over a broader range (e.g., 65-70 °C) suggests the presence of impurities.[1]

Experimental Protocol for Melting Point Determination

This protocol outlines the use of a modern digital melting point apparatus, which offers superior accuracy and safety compared to traditional oil bath methods.

Apparatus:

  • Digital Melting Point Apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup:

    • Set the starting temperature on the apparatus to approximately 60 °C (about 10 °C below the expected melting point).

    • Set a heating rate (ramp) of 1-2 °C per minute. A slow ramp rate is critical for an accurate determination.

  • Measurement:

    • Insert the capillary tube into the sample holder of the apparatus.

    • Begin heating and observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last crystal melts and the sample is completely liquid.

  • Reporting:

    • The melting point is reported as the range from T₁ to T₂. For a pure sample, this should fall within the literature value of 69-72 °C.

G Start Start Prep Prepare Sample (2-3 mm in capillary) Start->Prep Setup Set Apparatus (Start Temp: 60°C, Ramp: 1-2°C/min) Prep->Setup Insert Insert Capillary Setup->Insert Heat Heat & Observe Insert->Heat T1 Record T₁ (First liquid drop) Heat->T1 T2 Record T₂ (All liquid) T1->T2 Report Report Range (T₁ - T₂) T2->Report End End Report->End

Caption: Workflow for Melting Point Determination.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The predicted boiling point of this compound is 240.4 ± 25.0 °C at 760 mmHg . Due to this high temperature, decomposition is a potential risk, and specialized techniques are often required for accurate measurement. The micro-boiling point method is suitable for determining the boiling point of small quantities of a high-boiling-point liquid.

Experimental Protocol for Micro-Boiling Point Determination

This method is advantageous as it requires only a small amount of sample and minimizes the risk of thermal decomposition.

Apparatus:

  • Thiele tube or a small beaker for an oil bath

  • High-temperature thermometer (-10 to 360 °C)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil or other suitable high-temperature liquid

Procedure:

  • Sample Preparation:

    • Add approximately 0.5 mL of molten this compound to the small test tube.

    • Place a capillary tube, sealed end up, into the test tube containing the liquid.

  • Apparatus Assembly:

    • Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube or oil bath, ensuring the sample is fully immersed in the oil but the open end of the test tube remains above the oil level.

  • Heating and Measurement:

    • Gently heat the side arm of the Thiele tube or the oil bath.

    • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the inverted capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

  • Validation:

    • For accuracy, allow the apparatus to cool further, then reheat to confirm the boiling point. The temperature should be reproducible.

G Start Start Prep Assemble Sample (Liquid + Inverted Capillary) Start->Prep Setup Mount in Thiele Tube (Oil Bath) Prep->Setup Heat Heat Gently Setup->Heat Bubbles Observe Rapid Bubbles Heat->Bubbles Cool Turn off Heat & Cool Slowly Bubbles->Cool Record Record Temperature (Liquid enters capillary) Cool->Record End End Record->End

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause skin, eye, and respiratory irritation.[3] Standard laboratory safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Conclusion

The melting point (69-72 °C) and boiling point (approx. 240.4 °C) of this compound are defining physical properties that are critical for its synthesis, purification, and application in drug discovery and materials science. These values are a direct reflection of the strong intermolecular forces—primarily hydrogen bonding and dipole-dipole interactions—imparted by its hydroxyl, nitrile, and fluoro substituents. Accurate experimental determination of these properties, particularly the melting point range, serves as a reliable indicator of sample purity. The protocols and principles outlined in this guide provide researchers with a robust framework for handling and characterizing this important chemical intermediate.

References

4-Fluoro-3-hydroxybenzonitrile structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzonitrile: Structure, Properties, Synthesis, and Isomeric Landscape

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and material science.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a hydroxyl group, and a nitrile moiety, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups—the electron-withdrawing fluorine and nitrile groups and the hydrogen-bond-donating hydroxyl group—makes it a versatile scaffold and a valuable intermediate for the synthesis of more complex molecules.[1][2] This guide offers a comprehensive examination of the structural formula, physicochemical properties, synthesis, and key positional isomers of this compound, providing researchers and drug development professionals with a detailed technical resource.

Structural Formula and Physicochemical Properties

This compound, also known as 2-fluoro-5-cyanophenol, is defined by a specific arrangement of substituents on the benzene ring.[2] The nitrile group (-C≡N) is at position 1, the hydroxyl group (-OH) at position 3, and the fluorine atom (-F) at position 4. This substitution pattern is critical to its chemical identity and reactivity.

Caption: Structural formula of this compound.

The physicochemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.

PropertyValueSource(s)
CAS Number 186590-04-5[2][3][4][5]
Molecular Formula C₇H₄FNO[2][3][4]
Molecular Weight 137.11 g/mol [3][4]
Appearance Solid (Yellow or White to Yellow)[2][3]
Melting Point 69-72 °C[1][4]
Boiling Point 240.4 ± 25.0 °C at 760 mmHg[4]
Purity Typically ≥95-98%[3]
Storage 4°C, stored under nitrogen
InChI Key LKTBMKIXEOGAGF-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Considerations

The synthesis of this compound and its derivatives can be complex, often involving multiple steps such as fluorination, nitration, diazotization, and cyanation.[6] The choice of synthetic route depends on the availability of starting materials, desired yield, and scalability. One common strategy involves the introduction of the nitrile group onto a pre-functionalized benzene ring.

A notable pathway involves the conversion of a precursor like 4-bromo-1-fluoro-2-methoxybenzene.[7] This approach highlights two key transformations for nitrile synthesis: a copper(I) cyanide-mediated cyanation (Rosenmund–von Braun reaction) or a sequence involving amination followed by a Sandmeyer reaction.[7]

synthesis_workflow start 4-Bromo-1-fluoro-2-methoxybenzene amine 4-Fluoro-3-methoxyaniline start->amine Amination (aq. NH₃, Cu salt) diazonium Diazonium Salt Intermediate amine->diazonium Diazotization (NaNO₂, HBr) nitrile_methoxy 4-Fluoro-3-methoxybenzonitrile diazonium->nitrile_methoxy Sandmeyer Reaction (CuCN) final_product This compound nitrile_methoxy->final_product Demethylation / Hydrolysis

Caption: Sandmeyer reaction route for this compound synthesis.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a representative methodology based on synthetic routes described for related compounds.[7]

  • Amination: 4-bromo-1-fluoro-2-methoxybenzene is subjected to amination using aqueous ammonia in the presence of a copper salt catalyst (e.g., copper(I) chloride). The mixture is heated to form 4-fluoro-3-methoxyaniline.

  • Diazotization: The isolated aniline intermediate is dissolved in an appropriate acid (e.g., hydrobromic acid) and cooled to 0–5 °C. A solution of sodium nitrite is added slowly to generate the corresponding diazonium salt in situ.

  • Cyanation (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of copper(I) cyanide. This facilitates the conversion of the diazonium group to a nitrile, yielding 4-fluoro-3-methoxybenzonitrile.

  • Demethylation: The methoxy group is converted to a hydroxyl group, typically using a strong acid or base, to yield the final product, this compound.

  • Purification: The final product is isolated and purified using standard techniques such as filtration, crystallization, and drying.

Causality: The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring. The use of a copper catalyst is crucial for the efficient conversion of the diazonium salt. The initial methoxy group serves as a protecting group for the phenol, which might otherwise interfere with the diazotization or cyanation steps.

Isomers of Fluorohydroxybenzonitrile

The biological and chemical properties of substituted benzonitriles are highly dependent on the specific arrangement of functional groups on the aromatic ring. Positional isomers, which share the same molecular formula but differ in the substituent positions, often exhibit distinct physicochemical properties and reactivity.

isomers cluster_isomers Key Positional Isomers A This compound B 3-Fluoro-4-hydroxybenzonitrile C 2-Fluoro-4-hydroxybenzonitrile D 3-Fluoro-5-hydroxybenzonitrile

Caption: Key positional isomers of fluorohydroxybenzonitrile.

A comparative analysis of the key isomers reveals significant differences in properties such as melting point, which reflects the variations in crystal lattice energy and intermolecular forces arising from the different substituent patterns.

Isomer NameCAS NumberMolecular FormulaStructureMelting Point (°C)Source(s)
This compound 186590-04-5C₇H₄FNOC(#N)C1=CC(O)=C(F)C=C169-72[4]
3-Fluoro-4-hydroxybenzonitrile 405-04-9C₇H₄FNOC(#N)C1=CC=C(O)C(F)=C1133-135[8]
2-Fluoro-4-hydroxybenzonitrile 60363-99-7C₇H₄FNOC(#N)C1=CC=C(F)C=C1ON/A[9]
3-Fluoro-5-hydroxybenzonitrile 473923-95-4C₇H₄FNOC(#N)C1=CC(O)=CC(F)=C1N/A[10][11][12]

N/A: Data not consistently available in the searched documents.

Expertise Insight: The dramatic difference in melting points, for instance between this compound (69-72 °C) and 3-fluoro-4-hydroxybenzonitrile (133-135 °C), is a direct consequence of molecular symmetry and the capacity for intermolecular hydrogen bonding. The para-hydroxyl group in the 3-fluoro-4-hydroxy isomer likely facilitates a more ordered and stable crystal lattice structure compared to the meta-hydroxyl group in the target compound, requiring more energy to disrupt. These structural nuances are critical for applications like crystal engineering and drug-receptor binding.

Applications in Research and Drug Development

This compound and its isomers are valuable building blocks in synthetic organic chemistry.[1] The distinct reactivity of the three functional groups allows for selective chemical modifications, enabling the construction of diverse and complex molecular architectures.

  • Pharmaceutical Synthesis: These compounds are crucial intermediates for new pharmaceutical agents.[1] For example, the related precursor 4-fluoro-3-hydroxybenzoic acid is a known intermediate in the synthesis of Acoramidis, a transthyretin stabilizer developed for treating transthyretin amyloidosis.[7][13] The fluorohydroxybenzonitrile scaffold is present in a range of other bioactive compounds, including potential enzyme modulators and potassium channel inhibitors.[7]

  • Agrochemical Development: The structural features of these molecules are beneficial in designing new agrochemicals, potentially offering enhanced efficacy and targeted action.[1]

  • Material Science: The unique electronic and hydrogen-bonding properties of these compounds make them suitable for synthesizing specialty polymers, liquid crystals, and other functional materials.[1][9] The synthesis of ester derivatives of fluorohydroxybenzonitriles has been explored for applications in materials with specific liquid-crystalline properties.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling this compound.

  • Hazards: The compound is classified as harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with it is GHS07 (Harmful).

  • Storage: It should be stored in a cool place, typically at 4°C, under an inert atmosphere like nitrogen to prevent degradation.

  • Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the fluoro, hydroxyl, and nitrile groups provides a versatile platform for synthetic chemists to build complex molecules for applications spanning pharmaceuticals, agrochemicals, and materials science. Understanding its structural properties, synthetic pathways, and the distinct characteristics of its positional isomers is paramount for leveraging its full potential in research and development. This guide provides a foundational framework for professionals in the field to make informed decisions regarding the use, synthesis, and analysis of this important compound.

References

The Strategic Fluorine Advantage: A Deep Dive into the Discovery and Evolution of Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Fluorine Atom

In the vast landscape of organic chemistry, the benzonitrile scaffold represents a versatile and fundamental building block. Its journey from a serendipitous discovery in the 19th century to a cornerstone of modern chemical synthesis is a testament to its utility. However, the true transformative potential of this simple aromatic nitrile was unlocked with the introduction of one of the most unassuming yet powerful elements in the periodic table: fluorine. The strategic incorporation of fluorine into the benzonitrile ring has given rise to a class of compounds with profound implications across pharmaceuticals, agrochemicals, and materials science. This guide will provide an in-depth exploration of the discovery, history, and evolving synthetic strategies for fluorinated benzonitriles, offering a technical resource for researchers and professionals seeking to leverage the unique properties of these remarkable molecules.

The introduction of fluorine can dramatically alter the physicochemical properties of a molecule. Its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique characteristics such as increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic properties. These attributes have made fluorinated benzonitriles indispensable intermediates in the development of life-saving drugs and advanced materials.

A Historical Perspective: From Early Curiosities to Essential Intermediates

The story of fluorinated benzonitriles is intertwined with the broader history of organofluorine chemistry. While benzonitrile itself was first synthesized by Hermann Fehling in 1844 through the thermal decomposition of ammonium benzoate, the journey to its fluorinated counterparts was more gradual, awaiting the development of reliable fluorination methods.

Early forays into aromatic fluorination were fraught with challenges. The direct reaction of elemental fluorine with aromatic compounds was often explosive and difficult to control. A significant breakthrough came with the development of the Balz-Schiemann reaction , first reported by Günther Schiemann and Günther Balz in 1927. This reaction, involving the thermal decomposition of an aryl diazonium tetrafluoroborate salt, provided the first general and relatively safe method for introducing a fluorine atom onto an aromatic ring. It is highly probable that the first syntheses of simple monofluorinated benzonitriles were achieved using this method, by applying it to the corresponding aminobenzonitriles.

Another pivotal early method was the Halex (halogen exchange) reaction , where an activated aryl chloride or bromide is treated with a fluoride salt, typically potassium fluoride, to yield the corresponding aryl fluoride. This nucleophilic aromatic substitution reaction became a cornerstone for the industrial-scale production of many fluoroaromatics, including fluorinated benzonitriles. For instance, the synthesis of 4-fluorobenzonitrile from 4-chlorobenzonitrile is a classic example of the Halex process.[1]

The timeline below highlights key milestones in the development of synthetic methods applicable to fluorinated benzonitriles:

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century 1844 1844: Fehling synthesizes benzonitrile 1884 1884: Sandmeyer discovers the Sandmeyer reaction 1927 1927: Balz-Schiemann reaction developed Mid_20th Mid-20th Century: Halex reaction becomes prominent for industrial synthesis Late_20th Late 20th Century: Emergence of modern catalytic methods

Caption: A timeline of key discoveries leading to the synthesis of fluorinated benzonitriles.

While pinpointing the exact first synthesis of a simple fluorobenzonitrile is challenging due to the historical nature of the work, the development of the Balz-Schiemann and Halex reactions in the early to mid-20th century undoubtedly paved the way for their systematic preparation and subsequent investigation.

Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist

The synthetic chemist's toolbox for accessing fluorinated benzonitriles has expanded dramatically since the pioneering days of the Balz-Schiemann and Halex reactions. Modern methods offer greater efficiency, milder reaction conditions, and broader functional group tolerance, enabling the synthesis of a diverse array of complex fluorinated benzonitriles.

Classical Approaches Revisited: Optimization and Scope

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, remains a relevant and powerful tool.[2][3][4][5] This reaction, which transforms an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst, can be readily applied to fluorinated anilines to produce the corresponding fluorinated benzonitriles. Modern advancements in the Sandmeyer reaction include the use of more stable diazonium reagents and improved catalytic systems, enhancing its reliability and scope.

Halogen exchange (Halex) reactions also continue to be a workhorse for the industrial production of many fluorinated benzonitriles. The efficiency of this reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions. The use of polar aprotic solvents and phase-transfer catalysts has significantly improved the yields and reaction times of the Halex process.

Contemporary Catalytic and Reagent-Driven Strategies

More recent developments have focused on catalytic and novel reagent-driven approaches to C-F bond formation and cyanation. These methods offer unprecedented control and selectivity, opening doors to the synthesis of previously inaccessible fluorinated benzonitrile derivatives.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Stille, and Negishi couplings, have been adapted for the synthesis of fluorinated benzonitriles. These methods typically involve the coupling of a fluorinated aryl halide or triflate with a cyanide source, offering a versatile route to a wide range of substituted products.

Direct C-H fluorination has emerged as a highly attractive strategy, as it avoids the need for pre-functionalized starting materials. While still an active area of research, several methods for the direct fluorination of benzonitriles have been reported, often employing electrophilic fluorinating agents and transition metal catalysts.

The following table summarizes some of the key modern synthetic methods for preparing fluorinated benzonitriles:

MethodDescriptionAdvantagesDisadvantages
Sandmeyer Reaction Diazotization of a fluoroaniline followed by reaction with CuCN.Well-established, reliable for many substrates.Stoichiometric use of copper, potential for side reactions.
Halex Reaction Nucleophilic displacement of a halogen (Cl, Br) with fluoride.Industrially scalable, cost-effective for simple substrates.Requires activated aromatic systems, harsh reaction conditions.
Palladium-Catalyzed Cyanation Cross-coupling of a fluoroaryl halide/triflate with a cyanide source.Broad substrate scope, good functional group tolerance.Cost of palladium catalyst, toxicity of cyanide reagents.
Direct C-H Fluorination Direct introduction of a fluorine atom onto the benzonitrile ring.Atom-economical, avoids pre-functionalization.Often requires directing groups, regioselectivity can be challenging.
Detailed Experimental Protocols

To provide practical guidance for researchers, detailed step-by-step protocols for the synthesis of key fluorinated benzonitriles are presented below.

Protocol 1: Synthesis of 4-Fluorobenzonitrile via Halogen Exchange

This protocol describes a typical Halex reaction for the preparation of 4-fluorobenzonitrile from 4-chlorobenzonitrile.

  • Reactants: 4-chlorobenzonitrile, spray-dried potassium fluoride, and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or sulfolane.

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzonitrile and a 2-3 fold molar excess of spray-dried potassium fluoride.

    • Add the polar aprotic solvent to the flask.

    • Heat the reaction mixture to a high temperature (typically 150-250 °C) and stir vigorously for several hours.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to afford pure 4-fluorobenzonitrile.

Protocol 2: Synthesis of 2-Fluorobenzonitrile via the Saccharin Route

This protocol outlines a multi-step synthesis of 2-fluorobenzonitrile starting from the inexpensive and readily available sweetener, saccharin.[6][7][8]

  • Step 1: Synthesis of 2-Cyanobenzenesulfonyl Chloride

    • React saccharin with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form 2-cyanobenzenesulfonyl chloride. This reaction is typically carried out in an inert solvent under reflux.

  • Step 2: Fluorination

    • Treat the 2-cyanobenzenesulfonyl chloride with an excess of a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane.

    • Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours.

    • The 2-fluorobenzonitrile product is then isolated by distillation from the reaction mixture.

Saccharin_Route Saccharin Saccharin SulfonylChloride 2-Cyanobenzenesulfonyl Chloride Saccharin->SulfonylChloride PCl₅ or SOCl₂ Fluorobenzonitrile 2-Fluorobenzonitrile SulfonylChloride->Fluorobenzonitrile KF, Sulfolane, Heat

Caption: The synthetic pathway for 2-fluorobenzonitrile starting from saccharin.

The Impact of Fluorinated Benzonitriles in Drug Discovery and Development

The introduction of fluorinated benzonitriles into medicinal chemistry has been a game-changer. The unique properties imparted by the fluorine atom and the versatile chemistry of the nitrile group have made these scaffolds privileged structures in the design of a wide range of therapeutic agents.

The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance the binding affinity of a drug to its target protein.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including carboxylic acids, amides, amines, and tetrazoles. This allows for the fine-tuning of a drug candidate's properties during the lead optimization phase.

Several marketed drugs contain a fluorinated benzonitrile moiety, highlighting the importance of this structural motif in modern drug design.

Letrozole (Femara®): An Aromatase Inhibitor for Breast Cancer Treatment

Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. The synthesis of letrozole involves the reaction of 4-fluorobenzonitrile with the sodium salt of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[2][7][9][10] The 4-fluorobenzonitrile moiety is crucial for the drug's activity, as it engages in key interactions within the active site of the aromatase enzyme.

Anastrozole (Arimidex®): Another Key Aromatase Inhibitor

Anastrozole is another non-steroidal aromatase inhibitor used for the treatment of breast cancer. While the final structure of anastrozole does not contain a fluorobenzonitrile, a key intermediate in some synthetic routes is 3,5-bis(2-cyanoprop-2-yl)benzyl bromide, which is structurally related to benzonitriles.[11][12][13][14][15]

Citalopram (Celexa®): A Selective Serotonin Reuptake Inhibitor (SSRI)

Citalopram is an antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. Its structure features a 4-fluorophenyl group and a nitrile group on a dihydroisobenzofuran core. The 4-fluorophenyl group is known to be important for its binding to the serotonin transporter.[3][4][5][16][17]

The following table summarizes the role of the fluorinated benzonitrile moiety in these drugs:

DrugTherapeutic AreaRole of Fluorinated Benzonitrile Moiety
Letrozole Oncology (Breast Cancer)The 4-fluorobenzonitrile group is essential for binding to the active site of the aromatase enzyme, inhibiting its function.
Citalopram Psychiatry (Depression)The 4-fluorophenyl group is a key pharmacophore for high-affinity binding to the serotonin transporter.

Beyond the Pill Bottle: Applications in Agrochemicals and Materials Science

The utility of fluorinated benzonitriles extends beyond the pharmaceutical industry. Their unique properties have also been harnessed in the development of advanced agrochemicals and high-performance materials.

In the agrochemical sector, the incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides.[1][18] The fluorinated benzonitrile scaffold can be found in a number of active ingredients, where it contributes to improved potency and a more favorable environmental profile.

In materials science, fluorinated benzonitriles are used as building blocks for liquid crystals, polymers, and other advanced materials.[19][20] The polarity and rigidity of the fluorinated benzonitrile unit can influence the mesomorphic properties of liquid crystals, making them suitable for use in display technologies. In polymers, the incorporation of fluorinated benzonitriles can lead to materials with enhanced thermal stability, chemical resistance, and desirable electronic properties.

The Pioneers: Key Researchers in the Field

While the development of fluorinated benzonitrile chemistry has been a collective effort of many scientists, the contributions of certain individuals have been particularly noteworthy. The early pioneers of organofluorine chemistry, such as Frédéric Swarts and the aforementioned Günther Schiemann and Günther Balz , laid the fundamental groundwork for the synthesis of these compounds. In more recent times, numerous researchers have made significant contributions to the development of modern synthetic methods and the exploration of the applications of fluorinated benzonitriles in various fields. Identifying a single "father" of fluorinated benzonitrile chemistry is difficult; rather, it is the cumulative work of the broader organofluorine and medicinal chemistry communities that has propelled this field forward.

Conclusion and Future Outlook

From their early, challenging syntheses to their current status as indispensable building blocks, fluorinated benzonitriles have carved out a significant niche in the world of chemistry. The strategic incorporation of fluorine into the benzonitrile scaffold has provided a powerful tool for modulating molecular properties, leading to the development of life-saving drugs, more effective agrochemicals, and advanced materials.

The future of fluorinated benzonitrile chemistry is bright. Ongoing research into new and more efficient synthetic methods, particularly in the area of direct C-H fluorination and cyanation, will undoubtedly lead to the discovery of novel and even more complex derivatives. As our understanding of the intricate interplay between fluorine substitution and biological activity deepens, we can expect to see the emergence of a new generation of fluorinated benzonitrile-containing therapeutics with improved efficacy and safety profiles. In the realm of materials science, the unique properties of these compounds will continue to be exploited in the design of innovative materials with tailored functionalities. The unassuming fluorine atom, when strategically placed on a benzonitrile ring, will undoubtedly continue to have a profound and lasting impact on science and technology.

References

spectroscopic data (NMR, IR, MS) for 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzonitrile

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 186590-04-5), a pivotal intermediate in pharmaceutical and materials science research.[1] While experimental spectra for this specific compound are not publicly available, this document leverages advanced predictive models and comparative data from structural isomers and analogs to present a robust analytical framework. This guide is intended for researchers, chemists, and quality control professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with standardized protocols and explanatory diagrams to facilitate unambiguous structural confirmation.

Introduction and Molecular Structure

This compound is a substituted aromatic compound featuring three key functional groups: a nitrile (-C≡N), a hydroxyl (-OH), and a fluorine atom (-F). This unique combination of electron-withdrawing and -donating groups on a benzene ring makes it a versatile building block for synthesizing more complex molecules.[1] Its precise characterization is critical for ensuring purity, confirming identity, and predicting reactivity in multi-step syntheses.

The structural arrangement—specifically, the ortho-position of the hydroxyl group to the nitrile and the meta-position of the fluorine atom—creates a distinct electronic environment that profoundly influences its spectroscopic signature. This guide will deconstruct the expected data from primary analytical techniques to build a complete characterization profile.

Figure 1: Molecular structure of this compound with IUPAC numbering for NMR assignments.

Proton (¹H) NMR Spectroscopy

Proton NMR is the primary technique for elucidating the hydrogen framework of a molecule. For this compound, we expect three distinct signals in the aromatic region and one for the phenolic proton. The predicted spectrum is based on established substituent effects and coupling constants observed in analogous structures.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
  • δ ~10.5-11.5 ppm (s, 1H, -OH): The phenolic proton is expected to be a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a hydrogen-bond-accepting solvent like DMSO-d₆, it appears significantly downfield.[3]

  • δ ~7.7 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H, H-6): This proton is ortho to the electron-withdrawing nitrile group, shifting it downfield. It will appear as a doublet of doublets, split by H-5 (ortho coupling, ~8.5 Hz) and H-2 (meta coupling, ~2.0 Hz).

  • δ ~7.4 ppm (ddd, J ≈ 8.5, 8.5, 2.0 Hz, 1H, H-5): This proton is ortho to the fluorine atom and will be split by the adjacent H-6 (ortho coupling, ~8.5 Hz), the fluorine atom (³JHF, ~8.5 Hz), and H-2 (para coupling, ~2.0 Hz).

  • δ ~7.1 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H, H-2): This proton is ortho to the hydroxyl group. It will be split by the adjacent H-6 (meta coupling, ~2.0 Hz) and the fluorine atom (⁴JHF, ~8.5 Hz).

Data Summary: ¹H NMR
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-OH10.5 - 11.5Broad Singlet (s)-
H-6~7.7Doublet of Doublets (dd)J(H6-H5) ≈ 8.5, J(H6-H2) ≈ 2.0
H-5~7.4Doublet of Doublets of Doublets (ddd)J(H5-H6) ≈ 8.5, J(H5-F) ≈ 8.5, J(H5-H2) ≈ 2.0
H-2~7.1Doublet of Doublets (dd)J(H2-F) ≈ 8.5, J(H2-H6) ≈ 2.0
Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans for adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectrum to the residual DMSO signal at δ 2.50 ppm.

Carbon-¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton. For this molecule, we expect seven distinct carbon signals. The presence of fluorine introduces characteristic carbon-fluorine (C-F) couplings, which are invaluable for definitive assignments. Predictions are based on data from the closely related isomer, 2-fluoro-4-hydroxybenzonitrile.[2]

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
  • C-4 (δ ~160 ppm, d, ¹JCF ≈ 250 Hz): The carbon directly bonded to fluorine will appear far downfield and exhibit a very large one-bond C-F coupling constant.

  • C-3 (δ ~150 ppm, d, ²JCF ≈ 12 Hz): The carbon ortho to the fluorine (and bearing the hydroxyl group) will show a smaller two-bond C-F coupling.

  • C-1 (δ ~135 ppm, s): The carbon bearing the nitrile group.

  • C-5 (δ ~125 ppm, d, ²JCF ≈ 15 Hz): The other carbon ortho to the fluorine will also show a two-bond C-F coupling.

  • C-6 (δ ~118 ppm, d, ³JCF ≈ 4 Hz): The carbon meta to the fluorine will show a small three-bond C-F coupling.

  • -C≡N (δ ~117 ppm, s): The nitrile carbon.

  • C-2 (δ ~115 ppm, d, ³JCF ≈ 20 Hz): The other carbon meta to the fluorine will also show a three-bond C-F coupling.

Data Summary: ¹³C NMR
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted C-F Coupling (J, Hz)
C-4~160Doublet (d)¹JCF ≈ 250
C-3~150Doublet (d)²JCF ≈ 12
C-1~135Singlet (s)-
C-5~125Doublet (d)²JCF ≈ 15
C-6~118Doublet (d)³JCF ≈ 4
-C≡N~117Singlet (s)-
C-2~115Doublet (d)³JCF ≈ 20
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 125 MHz (or corresponding field strength) NMR spectrometer.

  • Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the DMSO-d₆ solvent signal at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by sharp, characteristic bands for the hydroxyl, nitrile, and carbon-fluorine bonds.

cluster_mol This compound cluster_ir Expected IR Absorption Bands OH O-H Group OH_stretch ~3400-3200 cm⁻¹ (Broad, Strong) OH->OH_stretch Stretching Vibration CN C≡N Group CN_stretch ~2230-2220 cm⁻¹ (Sharp, Strong) CN->CN_stretch Stretching Vibration Ar Aromatic Ring Ar_stretch ~1600 & 1500 cm⁻¹ (Medium) Ar->Ar_stretch C=C Stretching CF C-F Bond CF_stretch ~1270-1230 cm⁻¹ (Strong) CF->CF_stretch Stretching Vibration M [M]⁺• m/z = 137 M_HCN [M-HCN]⁺• m/z = 110 M->M_HCN - HCN M_CO [M-CO]⁺• m/z = 109 M->M_CO - CO M_HCN_CO [C₄H₃F]⁺• m/z = 82 M_HCN->M_HCN_CO - CO M_CO->M_HCN_CO - HCN

References

A Guide to the Synthetic Versatility of 4-Fluoro-3-hydroxybenzonitrile: A Focus on the Nitrile Group's Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery and material science, the strategic value of a chemical intermediate is measured by its synthetic versatility and the efficiency with which it can be elaborated into complex molecular architectures. 4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5) has emerged as such a pivotal building block.[1] Its utility stems not from a single reactive site, but from the orchestrated interplay of its three functional groups: a hydroxyl group, a fluorine atom, and a nitrile moiety, all strategically positioned on an aromatic scaffold.[1][2] This guide provides an in-depth exploration of the core reactivity of the nitrile group within this specific molecular context, offering researchers and drug development professionals a technical resource grounded in mechanistic understanding and practical application. As an intermediate, its potential is vast, contributing to the synthesis of novel pharmaceuticals, advanced polymers, and specialized agrochemicals.[1][3]

Electronic Profile: How Substituents Modulate Nitrile Reactivity

The reactivity of the nitrile group (-C≡N) in this compound is intrinsically governed by the electronic environment created by the adjacent fluoro and hydroxyl substituents. The nitrile group itself is highly polarized, with the nitrogen being electron-rich (nucleophilic) and the carbon being electron-poor (electrophilic).[4][5] This inherent electrophilicity of the carbon atom is the primary site for nucleophilic attack, a feature central to most of its transformations.

The substituents on the benzene ring further refine this electronic character:

  • Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring but, more importantly, withdraws electron density from the nitrile carbon, enhancing its electrophilicity. While fluorine can also exert a +M (mesomeric) effect by donating a lone pair, its -I effect is generally dominant in influencing reactivity at other positions.[6]

  • Hydroxyl Group (at C3): The hydroxyl group is electronically amphoteric. It has an electron-withdrawing inductive effect (-I) but a strong electron-donating mesomeric effect (+M) due to its lone pairs. In the context of the nitrile group at C1, the meta-positioning of the hydroxyl group means its strong +M effect primarily influences the ortho and para positions (C2, C4, C6), with a less direct, but still significant, impact on the nitrile's reactivity. The acidity of the phenolic proton also presents a critical consideration in reactions involving strong bases or organometallics.[6][7]

The net result of this substitution pattern is a nitrile group that is highly susceptible to a range of chemical transformations, making it a versatile handle for molecular elaboration.

Figure 1. Electronic influences on the nitrile group.

Core Transformations of the Nitrile Group

The synthetic power of this compound lies in the diverse pathways available for transforming the nitrile moiety. This section details the key reaction classes, their underlying mechanisms, and practical considerations.

Hydrolysis: Accessing Amides and Carboxylic Acids

One of the most fundamental reactions of nitriles is their hydrolysis to either amides or carboxylic acids, depending on the reaction conditions.[5][8] This transformation is invaluable for accessing key intermediates like 4-fluoro-3-hydroxybenzoic acid, a precursor for bioactive molecules such as Acoramidis.[9]

Mechanism (Acid-Catalyzed): The reaction proceeds via protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[10] A weak nucleophile, such as water, can then attack this activated carbon. Subsequent proton transfers lead to an amide intermediate, which can then undergo further hydrolysis to the carboxylic acid.[8][10]

Figure 2. Mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis to 4-Fluoro-3-hydroxybenzoic acid A robust method involves the simultaneous hydrolysis of the nitrile and demethylation of a methoxy precursor, as described in the synthesis of the target acid.[9] A direct hydrolysis can be adapted from this principle.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 48% aqueous solution of hydrobromic acid (HBr) (approx. 10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 80–100 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Isolation: Isolate the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-3-hydroxybenzoic acid.[9]

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group provides a direct route to primary amines, which are fundamental building blocks in pharmaceutical chemistry. The resulting 4-fluoro-3-hydroxybenzylamine is a valuable synthon.

Methodology: Commonly, this reduction is achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12] The LiAlH₄ reduction involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon.[5][12] Catalytic methods, such as using Pd/C with a hydrogen source, offer a milder alternative that can be more tolerant of other functional groups.[13]

Nitrile_Reduction_Workflow Start This compound Reagent Reducing Agent (e.g., LiAlH4 or H2/Pd/C) Start->Reagent Intermediate Imine Intermediate (transient) Reagent->Intermediate Product 4-Fluoro-3-hydroxybenzylamine Intermediate->Product

Figure 3. General workflow for nitrile reduction.

Experimental Protocol: Selective Reduction via Catalytic Transfer Hydrogenation This method is advantageous as it avoids harsh reagents like LiAlH₄ and does not require high-pressure hydrogenation equipment.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol.

  • Catalyst & Source: Add Palladium on carbon (10 mol% Pd/C) to the solution.[13] Then, add a mixture of formic acid and triethylamine (e.g., a 5:2 mixture) as the hydrogen source.

  • Reaction: Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the mixture and filter it through a pad of Celite or silica gel to remove the catalyst.[13]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or column chromatography to yield the primary amine.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles.[4] This is particularly relevant in medicinal chemistry, where tetrazoles (formed with azides) are often used as bioisosteres for carboxylic acids.

Mechanism ([3+2] Cycloaddition with Azide): The reaction is a 1,3-dipolar cycloaddition between the nitrile and an azide ion (N₃⁻).[14] The process is often catalyzed to polarize the -C≡N bond, facilitating the interaction with the azide, which acts as the 1,3-dipole, leading to the formation of the stable tetrazole ring.[14]

Cycloaddition_Mechanism Reactants R-C≡N + N3- (Azide) Product Tetrazole Ring Reactants->Product [3+2] Cycloaddition

Figure 4. Schematic of [3+2] cycloaddition.

Experimental Protocol: Synthesis of 5-(4-fluoro-3-hydroxyphenyl)-1H-tetrazole

  • Setup: Combine this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and a catalyst such as zinc chloride (ZnCl₂) or triethylamine hydrochloride in a solvent like N,N-dimethylformamide (DMF) or water.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. The reaction should be performed with appropriate safety precautions due to the use of azide.

  • Work-up: After cooling, carefully acidify the reaction mixture with dilute HCl to protonate the tetrazole ring, causing it to precipitate.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry to obtain the desired tetrazole.

Reactions with Organometallic Reagents

The addition of Grignard or organolithium reagents to the nitrile group, followed by aqueous work-up, provides a reliable route to ketones.[8][10]

Mechanism and Critical Consideration: The organometallic reagent's carbanion acts as a potent nucleophile, attacking the electrophilic nitrile carbon to form a stable intermediate imine salt.[5] This salt is then hydrolyzed to the ketone during work-up. Crucially, for this compound, the acidic phenolic proton will react first with the organometallic reagent. This is a non-productive acid-base reaction. Therefore, at least two equivalents of the organometallic reagent are required: one to deprotonate the hydroxyl group and the second to attack the nitrile. Alternatively, the hydroxyl group must be protected prior to the reaction. This insight is critical for successful execution.

Summary of Reactivity

The nitrile group of this compound is a versatile functional handle that can be converted into several other valuable moieties. The table below summarizes the key transformations.

Reaction TypeReagentsProduct Functional GroupKey Application
Hydrolysis H₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Bioisostere replacement, synthesis of amides
Reduction LiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)Introduction of basic centers, further functionalization
[3+2] Cycloaddition NaN₃, catalystTetrazoleCarboxylic acid bioisostere in drug design
Grignard Addition 1) R-MgBr (≥2 eq), 2) H₃O⁺Ketone (-C(=O)R)Carbon-carbon bond formation, building complex scaffolds

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed synthetic intermediate. The nitrile group, activated by the electronic influence of its neighboring fluoro and hydroxyl groups, serves as a gateway to a wide array of chemical functionalities. Understanding the nuances of its reactivity—from hydrolysis and reduction to cycloadditions and organometallic additions—empowers chemists to efficiently construct complex molecules for pharmaceutical, agrochemical, and materials science applications. The protocols and mechanistic insights provided in this guide serve as a foundation for leveraging the full synthetic potential of this valuable building block.

References

Methodological & Application

The Strategic Utility of 4-Fluoro-3-hydroxybenzonitrile in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the repertoire of fluorinated building blocks, 4-Fluoro-3-hydroxybenzonitrile has emerged as a particularly versatile and valuable intermediate. Its trifunctional nature, featuring a nitrile group, a hydroxyl moiety, and a fluorine substituent on a benzene ring, offers a unique convergence of reactivity and electronic properties that can be exploited in the synthesis of a diverse array of complex pharmaceutical molecules.

This comprehensive guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role as a key building block for prominent drug candidates, dissect the mechanistic rationale behind its synthetic transformations, and present detailed, field-proven protocols for its utilization. These notes are intended for researchers, medicinal chemists, and process development scientists seeking to leverage the synthetic potential of this important intermediate.

The Physicochemical Landscape and Synthetic Versatility

This compound (CAS 186590-04-5) is a crystalline solid with a melting point of 69-72°C. The strategic placement of the fluorine atom at the 4-position, para to the nitrile group, and meta to the hydroxyl group, imparts a unique electronic character to the aromatic ring. The strongly electron-withdrawing nature of both the fluorine and nitrile groups enhances the acidity of the phenolic hydroxyl group, facilitating its participation in various coupling and substitution reactions. The nitrile group itself can serve as a precursor to a range of functionalities, including carboxylic acids, amines, and tetrazoles, further expanding its synthetic utility.[1][2]

The presence of these three distinct functional groups allows for a high degree of synthetic versatility, enabling chemists to perform selective modifications at different positions of the molecule to construct complex molecular architectures.[1][2] This multi-faceted reactivity is a cornerstone of its value in the synthesis of targeted therapeutics.

Application in the Synthesis of Acoramidis: A Case Study

Acoramidis (formerly AG10) is a potent and selective stabilizer of transthyretin (TTR), developed for the treatment of transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[3] The synthesis of Acoramidis provides a compelling example of the strategic deployment of a 4-fluoro-3-hydroxy-substituted aromatic core, for which this compound serves as a direct or indirect precursor. While many synthetic routes described in the literature focus on the corresponding benzoic acid, the nitrile provides a key pathway to this crucial intermediate.

The core of Acoramidis features a 4-fluoro-3-hydroxybenzoic acid moiety. The nitrile group of this compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a fundamental and high-yielding step in organic synthesis.

Protocol 1: Hydrolysis of this compound to 4-Fluoro-3-hydroxybenzoic acid

This protocol outlines the basic hydrolysis of this compound to yield the key carboxylic acid intermediate for Acoramidis synthesis.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Water (deionized)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a 2 M aqueous solution of sodium hydroxide (approximately 5-10 volumes).

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up and Acidification: After completion, cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the 4-Fluoro-3-hydroxybenzoic acid product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 4-Fluoro-3-hydroxybenzoic acid in a vacuum oven at 50-60 °C to a constant weight.

Causality and Experimental Choices:

  • Choice of Base: Sodium hydroxide is a strong base that effectively promotes the hydrolysis of the nitrile group to a carboxylate salt. The concentration is chosen to ensure complete reaction without being excessively corrosive.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to drive the hydrolysis to completion in a reasonable timeframe.

  • Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.

  • Washing: Washing with cold water removes residual acid and inorganic byproducts, leading to a purer final product.

Parameter Value Rationale
Reaction Time 4-8 hoursEnsures complete conversion of the nitrile.
Temperature 100-110 °C (Reflux)Provides sufficient energy for hydrolysis.
pH for Precipitation 2-3Maximizes the precipitation of the carboxylic acid.
Typical Yield >90%This is a generally high-yielding reaction.

Role in the Synthesis of Bioactive Heterocycles

The unique substitution pattern of this compound makes it an excellent precursor for the synthesis of various substituted heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents, including potassium channel inhibitors and enzyme modulators.[3] The hydroxyl and nitrile groups can be used as handles for cyclization reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

Illustrative Synthetic Workflow: Synthesis of a Benzoxazole Derivative

The following workflow illustrates how this compound can be utilized to synthesize a fluorinated benzoxazole, a privileged scaffold in medicinal chemistry.

G A This compound B Reduction of Nitrile to Amine (e.g., H2, Raney Ni or LiAlH4) A->B C 2-Amino-5-fluoro-phenol B->C D Cyclization with a Carboxylic Acid Derivative (e.g., R-COCl, acid anhydride, or orthoester) C->D E Substituted 6-Fluoro-benzoxazole D->E

Caption: Synthetic pathway from this compound to a substituted 6-fluorobenzoxazole.

Protocol 2: Synthesis of a 2-Aryl-6-fluorobenzoxazole

This protocol provides a general procedure for the synthesis of a 2-aryl-6-fluorobenzoxazole derivative from this compound.

Part A: Reduction of the Nitrile Group

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 equivalents) in anhydrous THF.

  • Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(aminomethyl)-4-fluorophenol.

Part B: Cyclization to the Benzoxazole

Materials:

  • Crude 2-(aminomethyl)-4-fluorophenol from Part A

  • An aromatic acyl chloride (R-COCl) (1.1 equivalents)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the crude 2-(aminomethyl)-4-fluorophenol in anhydrous DCM and add the non-nucleophilic base.

  • Acylation: Cool the solution to 0 °C and add the aromatic acyl chloride dropwise.

  • Cyclization: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The cyclization may require heating to reflux. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield the desired 2-aryl-6-fluorobenzoxazole.

Causality and Experimental Choices:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing the nitrile to a primary amine. Raney Nickel with hydrogen is a catalytic alternative that can be advantageous for process safety on a larger scale.

  • Inert Atmosphere: The use of an inert atmosphere is critical when working with highly reactive reagents like LiAlH₄ to prevent quenching by atmospheric moisture and oxygen.

  • Fieser Workup: This specific quenching procedure is designed to produce a granular precipitate of aluminum salts that is easily filterable.

  • Base in Cyclization: A non-nucleophilic base is used to neutralize the HCl generated during the acylation step without competing with the amino group in the reaction with the acyl chloride.

  • Purification: Column chromatography is a standard technique to separate the desired benzoxazole product from any unreacted starting materials or side products.

G cluster_0 Part A: Reduction cluster_1 Part B: Cyclization A This compound B LiAlH4 / THF A->B 1. Add to LiAlH4 2. Quench C 2-(aminomethyl)-4-fluorophenol B->C D 2-(aminomethyl)-4-fluorophenol E R-COCl / Base D->E Acylation and Intramolecular Cyclization F 2-Aryl-6-fluorobenzoxazole E->F

Caption: Experimental workflow for the two-part synthesis of a 2-aryl-6-fluorobenzoxazole.

Conclusion

This compound stands as a testament to the power of strategic functional group placement in the design of versatile synthetic intermediates. Its utility in the synthesis of high-profile drug candidates like Acoramidis, as well as its potential as a precursor to a wide range of bioactive heterocyclic systems, underscores its importance in modern pharmaceutical research and development. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable building block, paving the way for the discovery and development of next-generation therapeutics. As with all chemical protocols, appropriate safety precautions should be taken, and reactions should be performed by trained personnel in a suitable laboratory environment.

References

The Versatile Virtuoso: 4-Fluoro-3-hydroxybenzonitrile as a Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of organic chemistry, certain molecules emerge as exceptionally versatile building blocks, enabling the construction of complex molecular architectures with precision and efficiency. 4-Fluoro-3-hydroxybenzonitrile, a seemingly simple aromatic compound, is one such cornerstone. Its strategic arrangement of a nitrile, a hydroxyl group, and a fluorine atom on a benzene ring offers a unique trifecta of reactivity, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide delves into the multifaceted applications of this compound, providing detailed protocols and mechanistic insights for its utilization in key synthetic transformations. We aim to equip researchers, scientists, and drug development professionals with the practical knowledge to harness the full potential of this remarkable molecule.

Introduction: A Molecule of Strategic Importance

This compound (CAS No: 186590-04-5) is a crystalline solid with a molecular weight of 137.11 g/mol .[3][4] Its true value, however, lies not in its physical properties but in the orthogonal reactivity of its functional groups. The hydroxyl group serves as a nucleophile or can be readily converted into an ether linkage. The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine.[5] Crucially, the fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr), providing a powerful tool for carbon-heteroatom and carbon-carbon bond formation.[6] This confluence of reactivity makes this compound a highly sought-after intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other biologically active compounds.[1][6]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 186590-04-5
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Appearance Solid
Melting Point 69-72 °C[3]
Boiling Point 240.4 ± 25.0 °C at 760 mmHg[3]

Key Applications and Synthetic Protocols

The utility of this compound spans a wide range of synthetic applications. Below, we detail protocols for two of its most common and impactful transformations: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound provides a convenient handle for the introduction of various alkyl or aryl substituents through Williamson ether synthesis. This reaction is fundamental in modifying the steric and electronic properties of the molecule, often as a key step in the synthesis of pharmaceutical ingredients.

Causality in Experimental Choices: The choice of a moderately strong base, such as potassium carbonate, is crucial to deprotonate the phenol without promoting unwanted side reactions. A polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction by solvating the cation of the base, thereby liberating the phenoxide as a more potent nucleophile. The reaction temperature is maintained at a moderate level to ensure a reasonable reaction rate while minimizing potential decomposition.

Experimental Protocol: Synthesis of 4-Fluoro-3-(benzyloxy)benzonitrile

  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.

  • Procedure:

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to dissolve the starting materials (approximately 10-15 mL per gram of the benzonitrile).

    • Stir the suspension at room temperature for 15 minutes.

    • Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) (typically 2-6 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the disappearance of the starting material and the appearance of a new, less polar product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Williamson_Ether_Synthesis This compound This compound Phenoxide_Intermediate Potassium 2-fluoro-5-cyanophenoxide This compound->Phenoxide_Intermediate K2CO3, DMF 4-Fluoro-3-(benzyloxy)benzonitrile 4-Fluoro-3-(benzyloxy)benzonitrile Phenoxide_Intermediate->4-Fluoro-3-(benzyloxy)benzonitrile Benzyl Bromide

Caption: Williamson Ether Synthesis Workflow.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom in this compound is activated towards nucleophilic attack, particularly when the hydroxyl group is deprotonated. This allows for the displacement of the fluoride ion by a variety of nucleophiles, a key strategy in the synthesis of kinase inhibitors and other complex heterocyclic systems. For instance, a similar fluoro-benzonitrile core is a key building block in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[6]

Causality in Experimental Choices: The SNAr reaction is highly dependent on the electron-withdrawing nature of the groups ortho and para to the leaving group. While the hydroxyl group is not as strongly activating as a nitro group, its deprotonation to a phenoxide significantly enhances the ring's susceptibility to nucleophilic attack. The choice of a strong base and a polar aprotic solvent is critical. Microwave irradiation can often accelerate these reactions, leading to shorter reaction times and improved yields.[7]

Experimental Protocol: Synthesis of 4-(Aminomethyl)-3-hydroxybenzonitrile Derivatives

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., morpholine) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

    • Ethyl acetate (EtOAc)

    • Water and brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Microwave reactor (optional) or standard reflux setup.

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), and the base (2.0 eq) in DMSO or NMP.

    • If using a microwave reactor, heat the mixture to 120-150 °C for 30-60 minutes. If using conventional heating, reflux the mixture for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The reaction can be monitored by the disappearance of the starting material on a TLC plate. The identity of the product can be confirmed by spectroscopic methods (NMR, MS). A successful reaction will show the absence of the fluorine signal in the ¹⁹F NMR spectrum and the appearance of signals corresponding to the newly introduced amine moiety in the ¹H and ¹³C NMR spectra.

SNAr_Reaction Start This compound + Amine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product 4-(Amino)-3-hydroxybenzonitrile Meisenheimer->Product Fluoride Elimination

Caption: General Mechanism of SNAr Reaction.

Role in the Synthesis of Bioactive Molecules: The Case of Acoramidis

This compound and its corresponding carboxylic acid are crucial intermediates in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer for the treatment of transthyretin amyloidosis.[8] The synthesis of the core structure of such bioactive molecules often relies on the strategic functionalization of intermediates like this compound.[8]

Safety and Handling

This compound is acutely toxic if swallowed and may cause respiratory irritation.[9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound has firmly established itself as a versatile and powerful building block in modern organic synthesis. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an indispensable tool for the construction of complex molecules with significant biological and material properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their synthetic endeavors, paving the way for future discoveries in drug development and beyond.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution using 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Fluoro-3-hydroxybenzonitrile in Synthesis

This compound is a highly versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2] Its utility stems from the unique arrangement of its functional groups: a nitrile and a hydroxyl group, which activate the aromatic ring, and a strategically positioned fluorine atom that serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2] This combination allows for the facile and regioselective introduction of a wide variety of molecular fragments, making it a valuable precursor for complex molecular architectures.

The electron-withdrawing nature of the cyano group, ortho to the fluorine, significantly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. The adjacent hydroxyl group, while being an ortho, para-director, can also be deprotonated under basic conditions to further enhance the electron-donating character of the ring, modulating the overall reactivity. This guide provides detailed protocols and technical insights for leveraging this compound in SNAr reactions with a range of common nucleophiles.

Core Principles of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups.[3]

  • Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in this context.

The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), are generally preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The base plays a crucial role in deprotonating the nucleophile to generate a more potent anionic attacking species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative oxygen, nitrogen, and sulfur nucleophiles.

Protocol 1: Synthesis of 4-Aryloxy-3-hydroxybenzonitrile Derivatives (O-Arylation)

This protocol describes a general procedure for the synthesis of diaryl ethers, which are prevalent motifs in many biologically active compounds.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Phenol (e.g., 4-methoxyphenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the substituted phenol (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with 1 M HCl (2 x volume of DMF) to remove residual DMF and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryloxy-3-hydroxybenzonitrile derivative.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions.

  • Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the nucleophilic attack.

Protocol 2: Synthesis of 4-(Arylamino)-3-hydroxybenzonitrile Derivatives (N-Arylation)

This protocol details the formation of a C-N bond, a critical transformation in the synthesis of many pharmaceutical agents.

Reaction Scheme:

Materials:

  • This compound

  • Substituted Aniline (e.g., p-toluidine)

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the substituted aniline (1.1 eq.), and anhydrous cesium carbonate (1.5 eq.).

  • Add anhydrous DMSO to the tube to a concentration of 0.1-0.3 M.

  • Heat the reaction mixture to 110-130 °C and stir.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water (3 x volume of DMSO) to remove the high-boiling solvent, followed by a wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the pure 4-(arylamino)-3-hydroxybenzonitrile.

Causality Behind Experimental Choices:

  • Base: Cesium carbonate is a stronger and more soluble base than potassium carbonate in many organic solvents, often leading to faster reaction rates, especially with less nucleophilic anilines.

  • Solvent: DMSO is a highly polar aprotic solvent that can facilitate SNAr reactions at higher temperatures due to its high boiling point.

  • Temperature: Higher temperatures are generally required for N-arylation compared to O-arylation due to the lower nucleophilicity of anilines compared to phenoxides.

Protocol 3: Synthesis of 4-(Arylthio)-3-hydroxybenzonitrile Derivatives (S-Arylation)

This protocol outlines the synthesis of diaryl thioethers, a class of compounds with applications in materials science and medicinal chemistry.

Reaction Scheme:

A generalized workflow for SNAr reactions.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Insufficiently Anhydrous Conditions: Moisture can quench the base and protonate the nucleophile, reducing its reactivity. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Inactive Base: The quality of the base is critical. Use freshly opened or properly stored bases. For carbonate bases, grinding them into a fine powder can increase their surface area and reactivity.

    • Insufficient Temperature: Some less reactive nucleophiles may require higher temperatures or longer reaction times.

  • Side Product Formation:

    • Reaction with the Hydroxyl Group: Under strongly basic conditions, the hydroxyl group of this compound can be deprotonated and may compete as a nucleophile, leading to polymerization or other side reactions. Using a milder base or protecting the hydroxyl group may be necessary in some cases.

    • Double Substitution (with di-functional nucleophiles): When using nucleophiles with multiple reactive sites, careful control of stoichiometry is essential to avoid undesired secondary reactions.

  • Difficult Purification:

    • High-Boiling Solvents: Complete removal of high-boiling solvents like DMF and DMSO is crucial for obtaining a pure product. Thorough washing of the organic extracts with water or brine is recommended.

    • Product Solubility: The polarity of the product will vary depending on the incorporated nucleophile. A systematic approach to solvent selection for column chromatography is essential for effective purification.

Conclusion

This compound is a powerful and versatile substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of substituted benzonitrile derivatives. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction conditions, researchers can effectively utilize this key intermediate to advance their synthetic endeavors in drug discovery and materials science.

References

The Strategic Role of 4-Fluoro-3-hydroxybenzonitrile in Next-Generation Agrochemicals: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Scaffolds in Agrochemical Design

In the relentless pursuit of more effective, selective, and environmentally benign agrochemicals, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern herbicide, fungicide, and insecticide development. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity—make it a powerful tool for fine-tuning the biological activity of a lead compound.[1][2] Among the versatile fluorinated building blocks available to synthetic chemists, 4-Fluoro-3-hydroxybenzonitrile stands out as a particularly valuable intermediate.[3] Its trifunctional nature, possessing a fluorine atom, a hydroxyl group, and a nitrile moiety, offers multiple points for chemical modification, enabling the creation of diverse and complex molecular architectures with potent agrochemical activity.[3]

This technical guide provides an in-depth exploration of the application of this compound in agrochemical development. We will delve into the mechanistic rationale for its use, present detailed synthetic protocols for its derivatization into herbicidal compounds, and discuss the structure-activity relationships that underpin its efficacy. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this key intermediate in their own discovery programs.

Core Principles: Why this compound is a Privileged Scaffold

The utility of this compound in agrochemical synthesis is not coincidental; it is rooted in the specific functionalities of the molecule and their influence on the resulting derivatives' biological and physical properties.

  • The Hydroxyl Group as a Synthetic Handle: The phenolic hydroxyl group is a prime site for derivatization, most commonly through Williamson ether synthesis . This reaction allows for the introduction of a wide array of side chains, creating aryloxy-ether linkages that are prevalent in many commercial herbicides. This versatility is key to exploring a vast chemical space and optimizing for target-specific activity.

  • The Fluorine Atom's Influence: The fluorine atom at the 4-position significantly impacts the molecule's electronic properties. Its strong electron-withdrawing nature can influence the acidity of the adjacent hydroxyl group, affecting its reactivity in synthetic transformations. In the final agrochemical product, the fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can block sites of metabolic degradation, thereby increasing the compound's bioavailability and half-life in the target pest.

  • The Nitrile Group's Role in Bioactivity: The nitrile functionality is a common feature in many bioactive molecules, including the well-known hydroxyphenylnitrile class of herbicides like bromoxynil and ioxynil. These herbicides act as inhibitors of photosystem II (PSII) in plants, a critical process in photosynthesis.[4] The nitrile group is believed to play a crucial role in binding to the D1 protein in the PSII complex.[4]

The interplay of these three functional groups makes this compound a powerful starting material for the synthesis of novel agrochemicals with potentially enhanced efficacy, a broader spectrum of activity, and improved safety profiles.

Application in Herbicide Synthesis: Targeting Essential Plant Processes

Derivatives of this compound have the potential to be developed into herbicides with various modes of action. Two prominent examples are the inhibition of photosystem II and the disruption of very-long-chain fatty acid (VLCFA) synthesis.

Photosystem II (PSII) Inhibition

The hydroxyphenylnitrile class of herbicides, which includes commercial products like bromoxynil, function by disrupting the photosynthetic electron transport chain at photosystem II.[4] They bind to the D1 protein of the PSII complex, blocking the flow of electrons and leading to the production of reactive oxygen species that cause rapid cell death.[4]

By using this compound as a scaffold, it is possible to synthesize novel analogues of these PSII inhibitors. The fluorine substitution can potentially enhance the binding affinity to the D1 protein, leading to increased herbicidal potency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and potential herbicidal compounds derived from this compound.

Protocol 1: Synthesis of an Aryloxy-Ether Herbicide Intermediate via Williamson Ether Synthesis

This protocol details the etherification of the phenolic hydroxyl group of this compound, a crucial first step in the synthesis of many potential herbicides.

Objective: To synthesize a 3-(alkoxy)-4-fluorobenzonitrile intermediate.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • An appropriate alkyl halide (e.g., ethyl bromide)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) supplies

  • Rotary evaporator

  • Extraction and purification solvents (e.g., ethyl acetate, hexane, water)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous acetone or DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • Slowly add the alkyl halide (1.1 - 1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure 3-(alkoxy)-4-fluorobenzonitrile.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Base Selection: Potassium carbonate is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion without causing unwanted side reactions.

  • Reaction Monitoring: TLC is essential for determining the completion of the reaction, preventing the formation of byproducts due to prolonged reaction times or excessive heat.

Protocol 2: Synthesis of a Dihalo-4-cyanophenoxy Herbicide Analogue

This protocol outlines a hypothetical, yet plausible, multi-step synthesis of a dihalogenated herbicidal analogue, drawing inspiration from the synthesis of known PSII inhibitors.

Objective: To synthesize a 2,6-dihalo-4-cyanophenoxy derivative from a this compound intermediate.

PART A: Synthesis of a 3-Aryloxy-4-fluorobenzonitrile Intermediate

  • Follow Protocol 1 to synthesize a 3-aryloxy-4-fluorobenzonitrile intermediate by reacting this compound with a suitable aryl halide.

PART B: Halogenation of the Aryloxy Intermediate

  • Dissolve the 3-aryloxy-4-fluorobenzonitrile intermediate (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Slowly add a halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide, 2.2 eq) to the solution, while protecting the reaction from light.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final dihalogenated product.

Trustworthiness and Self-Validation:

Each step of these protocols should be validated by appropriate analytical techniques. The identity and purity of the synthesized compounds must be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and final products.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Data Presentation

The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 186590-04-5
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Appearance White to off-white crystalline solid
Melting Point 69-72 °C

Visualization of Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the derivatization of this compound into potential agrochemicals.

G start This compound intermediate1 3-Alkoxy/Aryloxy-4-fluorobenzonitrile start->intermediate1 Williamson Ether Synthesis (R-X, Base) final_product1 PSII Inhibitor Analogues intermediate1->final_product1 Halogenation (NXS) intermediate2 Further Functionalization (e.g., Nitrile Hydrolysis, Ring Modification) intermediate1->intermediate2 final_product2 VLCFA Inhibitor Analogues intermediate2->final_product2

References

Application Notes and Protocols: 4-Fluoro-3-hydroxybenzonitrile as a Pivotal Intermediate for Advanced Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-3-hydroxybenzonitrile, a key chemical intermediate in the synthesis of potent herbicides. The document is structured to provide researchers, scientists, and drug development professionals with detailed application notes, validated experimental protocols, and a deep understanding of the chemical principles underpinning its use. We will explore the synthesis of this compound, its subsequent conversion to commercially significant herbicides such as bromoxynil and ioxynil, and the mode of action of these final products. The protocols are designed to be self-validating, with a strong emphasis on the rationale behind experimental choices to ensure reproducibility and safety.

Introduction: The Strategic Importance of this compound in Agrochemicals

This compound is a highly functionalized aromatic compound that serves as a critical building block in the agrochemical industry.[1] Its strategic importance lies in its unique molecular architecture, featuring a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring. This specific arrangement of functional groups offers a versatile platform for the synthesis of a range of biologically active molecules, most notably the photosystem II inhibiting herbicides.[2] Herbicides derived from this intermediate, such as bromoxynil and ioxynil, are widely used for the post-emergence control of annual broadleaved weeds in various crops. The presence of the fluorine atom can significantly enhance the efficacy and metabolic stability of the final herbicide product. This guide will provide the necessary technical details for the laboratory-scale synthesis and utilization of this important intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its safe handling and effective use in synthetic protocols.

PropertyValueReference(s)
CAS Number 186590-04-5[3]
Molecular Formula C₇H₄FNO[3]
Molecular Weight 137.11 g/mol [3]
Appearance Solid[4]
Melting Point 69-72 °C
Boiling Point 240.4 ± 25.0 °C at 760 mmHg
Purity ≥98%
Storage 4°C, stored under nitrogen

Safety and Handling: this compound is classified as harmful if swallowed, and causes skin and eye irritation. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, including multi-step processes involving fluorination, nitrification, and diazotization.[5] A common strategy involves the electrophilic fluorination of a suitably substituted phenol. The following protocol is a representative method utilizing an electrophilic fluorinating agent.

Protocol 1: Electrophilic Fluorination of 3-Hydroxybenzonitrile

This protocol describes a laboratory-scale synthesis of this compound from the readily available starting material, 3-hydroxybenzonitrile, using Selectfluor® as the fluorinating agent.

Materials:

  • 3-Hydroxybenzonitrile

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, add Selectfluor® (1.1 eq) portion-wise at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Extract the mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous acetonitrile is crucial as Selectfluor® can react with water, leading to side products and reduced yield.

  • Selectfluor®: This reagent is a powerful and relatively safe electrophilic fluorinating agent, making it suitable for this transformation.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to remove any acidic byproducts and residual water-soluble impurities.

  • Chromatography: Flash column chromatography is an effective method for purifying the product from any unreacted starting material and non-polar byproducts.

Application as an Intermediate for Herbicide Synthesis

This compound is a key precursor for the synthesis of halogenated hydroxybenzonitrile herbicides, such as bromoxynil and ioxynil. These herbicides function by inhibiting photosynthesis at photosystem II.[2][6]

Synthesis of Bromoxynil

The conversion of this compound to bromoxynil involves the electrophilic substitution of the aromatic ring with bromine. The hydroxyl group is a strongly activating, ortho-, para-directing group, facilitating this reaction.[7]

Protocol 2: Bromination of this compound

This protocol outlines the synthesis of 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) from 4-hydroxybenzonitrile, a closely related and commercially available starting material. The principles of this reaction are directly applicable to the bromination of this compound.

Materials:

  • 4-Hydroxybenzonitrile

  • Bromine water (aqueous solution of Br₂)

  • Water

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-hydroxybenzonitrile in water in a beaker or flask.

  • Bromination: Add bromine water dropwise to the solution of 4-hydroxybenzonitrile with stirring at room temperature. The bromine water will be decolourised upon reaction.

  • Precipitation: Continue adding bromine water until a permanent yellow color persists and a white precipitate forms. The white precipitate is 2,4,6-tribromophenol, indicating the high reactivity of the phenol ring.[8] For the synthesis of bromoxynil from 4-hydroxybenzonitrile, a controlled bromination is required.

  • Isolation: Filter the precipitate, wash with cold water, and dry to obtain the brominated product.

Causality of Experimental Choices:

  • Aqueous Conditions: The reaction is typically carried out in water as the hydroxyl group of the phenol is highly activating, and a strong catalyst is not required.

  • Bromine Water: This is a convenient and effective source of electrophilic bromine for the reaction with the activated phenol ring.

Synthesis of Ioxynil

A similar synthetic strategy can be employed for the synthesis of ioxynil, where an iodinating agent is used instead of bromine.

Mode of Action of Derived Herbicides

Herbicides derived from this compound, such as bromoxynil and ioxynil, are potent inhibitors of photosynthesis.[2] They act by binding to the D1 protein of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2][6] This binding blocks the electron transport chain, thereby halting the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth.[2][6] The disruption of electron flow leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the characteristic necrotic symptoms observed in susceptible plants.[2]

Caption: Mechanism of action of bromoxynil and ioxynil as photosystem II inhibitors.

Characterization Data for this compound

Expected Spectroscopic Features:

  • ¹H NMR: Aromatic protons would appear as a complex multiplet pattern due to fluorine-proton and proton-proton coupling. The hydroxyl proton would likely be a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

  • IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch (broad, ~3300 cm⁻¹), the C≡N stretch (~2230 cm⁻¹), and C-F stretch (~1200-1000 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a valuable intermediate for the synthesis of effective and commercially important herbicides. This guide has provided a comprehensive overview of its properties, synthesis, and application, along with detailed protocols and an explanation of the underlying chemical principles. The information presented here is intended to serve as a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the development of new and improved products.

References

The Synthetic Chemist's Guide to 4-Fluoro-3-hydroxybenzonitrile: Advanced Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide serves as an essential resource for researchers, medicinal chemists, and process development scientists working with 4-Fluoro-3-hydroxybenzonitrile (CAS No. 186590-04-5). This versatile aromatic building block, featuring three distinct and synthetically valuable functional groups—a nitrile, a hydroxyl group, and an activated fluorine atom—is a key intermediate in the synthesis of high-value molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] This document moves beyond a simple recitation of steps, providing in-depth experimental protocols grounded in mechanistic principles. We will explore the strategic manipulation of its functional groups through detailed procedures for O-alkylation, Nucleophilic Aromatic Substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Each protocol is designed to be self-validating, with integrated analytical checkpoints and troubleshooting advice to ensure reliable and reproducible outcomes.

Molecule Profile and Strategic Importance

This compound is a crystalline solid with a melting point of 69-72 °C.[2] Its synthetic utility is derived from the orthogonal reactivity of its functional groups. The phenolic hydroxyl group is a prime site for etherification. The nitrile group, a powerful electron-withdrawing group, activates the C-F bond at the para-position, rendering it susceptible to nucleophilic aromatic substitution. The nitrile itself can be further transformed into amines, amides, or carboxylic acids. This trifecta of reactivity makes it a highly sought-after intermediate for building molecular complexity.[1]

PropertyValueSource(s)
CAS Number 186590-04-5[2][3]
Molecular Formula C₇H₄FNO[2][3]
Molecular Weight 137.11 g/mol [3]
Appearance Solid[2][4]
Melting Point 69-72 °C[2]
Boiling Point 240.4 ± 25.0 °C (at 760 mmHg)[2]

Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS). This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place at 4°C, preferably under an inert nitrogen atmosphere.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Reaction Guide Part I: O-Alkylation of the Phenolic Hydroxyl

The Williamson ether synthesis is the most direct and reliable method for alkylating the hydroxyl group of this compound. This reaction proceeds via an Sₙ2 mechanism, where a base is used to deprotonate the phenol to form a more nucleophilic phenoxide, which then attacks an alkyl halide electrophile.

Causality Behind Experimental Choices:
  • Choice of Base: The pKa of a phenol is approximately 10. A base whose conjugate acid has a pKa significantly higher than 10 is required for complete deprotonation. Potassium carbonate (K₂CO₃) is a moderately strong base that is inexpensive, easy to handle, and highly effective for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, but requires more stringent anhydrous conditions.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without hydrogen bonding to the phenoxide, thus maximizing its nucleophilicity.

  • Electrophile Reactivity: The Sₙ2 mechanism is sensitive to steric hindrance. Therefore, the reactivity of the alkyl halide follows the order: methyl > primary > secondary. Tertiary alkyl halides are unsuitable as they will primarily undergo elimination.

Detailed Protocol: Synthesis of 4-Fluoro-3-propoxybenzonitrile

This protocol details the reaction with 1-bromopropane as a representative primary alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.37 g, 10.0 mmol).

  • Add anhydrous DMF (e.g., 20 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol).

  • Stir the suspension vigorously for 10 minutes at room temperature.

  • Add 1-bromopropane (e.g., 1.1 mL, 12.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. The product will have a higher Rf value than the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and stir for 15 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (using a gradient of 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford 4-fluoro-3-propoxybenzonitrile as a clear oil or low-melting solid.

Expected Characterization Data (¹H NMR, CDCl₃):

  • Aromatic protons will appear in the range of δ 7.2-7.5 ppm.

  • The propoxy group will show a triplet for the -OCH₂- protons around δ 4.0 ppm, a sextet for the -CH₂- protons around δ 1.8 ppm, and a triplet for the -CH₃ protons around δ 1.0 ppm.

Reaction Guide Part II: Nucleophilic Aromatic Substitution (SNAr)

The C-F bond in this compound is activated towards nucleophilic attack by the strong electron-withdrawing effect of the para-cyano group. This allows for the displacement of the fluoride ion by a variety of nucleophiles, a cornerstone reaction in modern medicinal chemistry.[5] The reaction typically proceeds through a polar, two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.

Workflow for SNAr Reactions

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Dissolve Substrate & Nucleophile in Polar Aprotic Solvent AddBase Add Base (e.g., DIPEA, K2CO3) Start->AddBase Inert Atmosphere Heat Heat Reaction (e.g., 80-120 °C) AddBase->Heat Seal Vessel Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Quench Aqueous Workup Monitor->Quench Complete Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Characterize Product Purify->End

Caption: General workflow for SNAr reactions.

Detailed Protocol: Synthesis of 4-(Propylamino)-3-hydroxybenzonitrile

This protocol uses propylamine as a representative primary amine nucleophile. The hydroxyl group is generally unreactive under these conditions but may require protection in more complex syntheses.

Materials:

  • This compound (1.0 eq)

  • Propylamine (2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a sealable reaction vessel, combine this compound (e.g., 1.37 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and DMSO (20 mL).

  • Add propylamine (1.65 mL, 20.0 mmol) to the suspension.

  • Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Self-Validation Checkpoint: Monitor the reaction by LC-MS to confirm the consumption of starting material and the appearance of the product mass peak (M+H⁺ = 177.10).

  • Cool the reaction to room temperature and carefully pour it into 100 mL of cold water.

  • Adjust the pH to ~7 using 1M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (2 x 30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate under reduced pressure.

  • Purify the residue via flash column chromatography (using a gradient of Hexanes:Ethyl Acetate) to yield the desired 4-amino-3-hydroxybenzonitrile derivative.[6][7]

Reaction Guide Part III: Palladium-Catalyzed Cross-Coupling

While the C-F bond is the strongest carbon-halogen bond, its participation in cross-coupling reactions is achievable with carefully selected catalyst systems. These reactions are invaluable for creating C-C and C-N bonds that are otherwise difficult to form.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures.[8] The reaction of aryl fluorides, however, is challenging and often requires specialized nickel or palladium catalysts designed for C-F bond activation.[9] The mechanism involves the oxidative addition of the catalyst to the C-F bond, transmetalation with a boronic acid derivative, and reductive elimination to form the product.[10]

Conceptual Protocol: Suzuki Coupling with Phenylboronic Acid

  • Substrates: this compound (or a protected version) and an arylboronic acid.

  • Catalyst System: A palladium(0) source like Pd(OAc)₂ with a sterically hindered phosphine ligand (e.g., PCy₃, SPhos) or a specialized nickel catalyst system.[9]

  • Base: A crucial component to activate the boronic acid for transmetalation.[9][10] Common choices include K₃PO₄ or Cs₂CO₃.

  • Solvent: Typically a mixture of an organic solvent (e.g., Toluene, Dioxane) and water.

  • Temperature: Elevated temperatures (80-110 °C) are generally required.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[11] It is often more versatile and functional-group tolerant than classical SNAr reactions, especially for less activated aryl halides or more complex amines.[12]

Conceptual Protocol: Buchwald-Hartwig Amination with a Secondary Amine

  • Substrates: this compound and a primary or secondary amine.

  • Catalyst System: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized biarylphosphine ligand (e.g., BINAP, Xantphos).[11] The choice of ligand is critical and substrate-dependent.

  • Base: A non-nucleophilic, sterically hindered base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.

  • Temperature: Reactions are typically run at elevated temperatures (80-110 °C) under a strictly inert atmosphere.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-F LigandEx Amine Coordination OxAdd->LigandEx - Base-H-F RedElim Reductive Elimination Complex LigandEx->RedElim + Base + HNR'R'' RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Forms

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting and Final Considerations

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in O-Alkylation Incomplete deprotonation; Poor quality alkyl halide; Insufficient reaction time/temp.Use a stronger base (NaH); Use fresh, purified alkyl halide; Increase temperature or reaction time, monitor by TLC.
No SNAr Reaction Nucleophile is not strong enough; Insufficient temperature; Solvent is not polar enough.Use a stronger base to generate a more potent nucleophile; Increase temperature (use sealed vessel); Switch to a more polar solvent like DMSO or NMP.
Decomposition in Coupling Oxygen contamination; Base is too strong for other functional groups; Ligand/catalyst incompatibility.Ensure rigorous degassing of solvents and use of inert atmosphere; Screen alternative, milder bases (e.g., K₃PO₄); Screen a panel of ligands to find the optimal system for the substrate.
Multiple Products Reaction at both -OH and -F sites.Protect the hydroxyl group as a silyl ether or methoxymethyl (MOM) ether before attempting reactions at the fluorine site.

References

The Strategic Role of 4-Fluoro-3-hydroxybenzonitrile in the Advancement of Liquid Crystal Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorination in Modern Liquid Crystal Displays

In the pursuit of high-performance liquid crystal displays (LCDs), the strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of materials design. Fluorine's unique combination of high electronegativity, small van der Waals radius, and the ability to form strong, stable carbon-fluorine bonds imparts a range of desirable properties to liquid crystals. These include a broad nematic phase, low viscosity, high thermal and chemical stability, and, critically, a large dielectric anisotropy (Δε).[1][2] This latter property is fundamental to the operation of modern thin-film transistor (TFT) displays, enabling low-voltage switching and improved energy efficiency.

Within the diverse landscape of fluorinated precursors, 4-Fluoro-3-hydroxybenzonitrile emerges as a particularly versatile and valuable building block.[3][4] Its trifunctional nature—a nitrile group, a hydroxyl group, and a fluorine atom—provides a rich platform for synthetic modification, allowing for the targeted engineering of molecular architecture to achieve specific liquid crystalline properties. This guide provides an in-depth exploration of the role of this compound in liquid crystal synthesis, offering detailed application notes and protocols for its effective utilization in the research and development of novel mesogenic materials.

Core Synthetic Strategies: Leveraging the Reactivity of this compound

The synthetic utility of this compound in liquid crystal synthesis primarily revolves around the derivatization of its phenolic hydroxyl group. Two principal reaction pathways are employed: esterification and Williamson ether synthesis . These reactions allow for the introduction of various molecular fragments, such as alkyl chains, aromatic rings, and other mesogenic cores, to construct the final liquid crystal molecule.

Esterification: Forging the Mesogenic Core

Esterification is a widely employed method for linking the this compound core to other aromatic or aliphatic carboxylic acids. The resulting ester linkage is a common structural motif in calamitic (rod-shaped) liquid crystals, contributing to the linearity and rigidity of the molecule, which are essential for the formation of mesophases.[5]

A general representation of the esterification of this compound with a substituted benzoic acid is depicted below. The choice of the R group in the benzoic acid allows for the fine-tuning of the final compound's mesomorphic properties, such as its melting point and clearing point (the temperature at which it transitions from a liquid crystal to an isotropic liquid).

Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4F3HBN This compound LC_Ester Liquid Crystalline Ester 4F3HBN->LC_Ester Esterification BenzoicAcid R-C6H4-COOH (Substituted Benzoic Acid) BenzoicAcid->LC_Ester CouplingAgent DCC/DMAP or SOCl2 CouplingAgent->LC_Ester WilliamsonEtherSynthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4F3HBN This compound LC_Ether Liquid Crystalline Ether Precursor 4F3HBN->LC_Ether Williamson Ether Synthesis AlkylHalide R-X (Alkyl Halide) AlkylHalide->LC_Ether Base K2CO3 or NaH Base->LC_Ether Solvent Acetone or DMF Solvent->LC_Ether

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Fluoro-3-hydroxybenzonitrile in Medicinal Chemistry

This compound (also known as 2-fluoro-5-cyanophenol) has emerged as a highly versatile and valuable building block in the synthesis of complex bioactive molecules.[1][2][3] Its trifunctional nature, featuring a hydroxyl group amenable to a variety of coupling reactions, a nitrile group that can be transformed into other functionalities or act as a key pharmacophoric element, and a fluorine atom to enhance metabolic stability and binding affinity, makes it an attractive starting material for drug discovery and development professionals.[1][2] This application note provides detailed protocols and synthetic strategies for leveraging the unique reactivity of this compound to create diverse scaffolds for bioactive molecules, with a particular focus on the synthesis of key intermediates for Janus Kinase (JAK) inhibitors.

The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy to improve pharmacokinetic and pharmacodynamic properties.[4] The presence of the fluorine atom in this compound can increase the metabolic stability of derivatives by blocking potential sites of oxidation and can also modulate the acidity of the adjacent hydroxyl group, influencing its reactivity in nucleophilic substitution reactions. This combination of functionalities provides a powerful platform for the efficient construction of complex molecular architectures.[1][2][3]

Core Application: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative disorders. Consequently, JAK inhibitors have emerged as an important class of therapeutics. Marketed drugs such as Tofacitinib and Ruxolitinib have demonstrated the clinical utility of targeting this pathway.[5][6][7][8][9][10][11] A common structural motif in many JAK inhibitors is a pyrrolo[2,3-d]pyrimidine core linked to a substituted cyanophenyl group. This compound serves as an ideal starting material for the synthesis of this crucial cyanophenyl component.

The following protocol details the synthesis of a key intermediate, an O-alkylated derivative of this compound, which can be further elaborated to be coupled with the heterocyclic core of a JAK inhibitor. The Williamson ether synthesis is a robust and widely used method for the formation of ether linkages and is well-suited for the functionalization of the phenolic hydroxyl group of our starting material.

Protocol 1: Williamson Ether Synthesis for O-Alkylation of this compound

This protocol describes the synthesis of 4-fluoro-3-(2-methoxyethoxy)benzonitrile, a representative intermediate that can be further modified for coupling with a heterocyclic core.

Reaction Scheme:

Williamson_Ether_Synthesis start This compound reagents + BrCH2CH2OCH3 (2-Bromoethyl methyl ether) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents product 4-Fluoro-3-(2-methoxyethoxy)benzonitrile reagents->product caption Williamson Ether Synthesis of this compound. Benzofuran_Synthesis start This compound step1 1. O-Alkylation (e.g., with propargyl bromide) start->step1 intermediate O-Propargylated Intermediate step1->intermediate step2 2. Intramolecular Cyclization (e.g., Sonogashira or Larock cyclization) intermediate->step2 product Substituted Benzofuran step2->product caption Conceptual workflow for benzofuran synthesis. Diaryl_Ether_Synthesis start This compound step1 Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig C-O coupling) start->step1 product Bioactive Diaryl Ether step1->product reagents + Aryl Halide/Boronic Acid reagents->step1 caption Conceptual workflow for diaryl ether synthesis.

References

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-hydroxybenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of 4-fluoro-3-hydroxybenzonitrile derivatives. This scaffold is a valuable building block in medicinal chemistry, agrochemicals, and materials science due to the unique electronic properties conferred by its trifunctional substitution pattern.[1][2] We will explore methodologies for the synthesis of the core this compound structure, followed by detailed protocols for the selective modification of its hydroxyl, nitrile, and aromatic functionalities. The presented protocols are designed to be robust and scalable, offering researchers and process chemists a practical guide for accessing a diverse range of derivatives.

Introduction: The Strategic Importance of the this compound Scaffold

This compound is a key intermediate in the synthesis of complex organic molecules.[1] The interplay of its three distinct functional groups—a nucleophilic hydroxyl group, an electrophilic and metabolically stable nitrile group, and a modulating fluoro substituent—provides a rich platform for chemical diversification.[1][2] The fluorine atom, in particular, can significantly influence the compound's reactivity, polarity, and biological activity.[2][3] This makes derivatives of this compound highly sought after in drug discovery programs and for the development of advanced materials such as specialty polymers and liquid crystals.[1][3]

This guide will detail synthetic routes starting from commercially available precursors to afford the central this compound core. Subsequently, we will delve into specific, high-yield protocols for derivatization, including O-alkylation, palladium-catalyzed cross-coupling reactions, and modifications of the aromatic ring.

Part 1: Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes. The choice of a particular route may depend on the availability of starting materials, scalability, and desired purity profile. A common and effective method involves the cyanation of a suitably substituted fluorophenol.

A representative synthesis involves the reaction of a brominated fluorophenol with copper(I) cyanide in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP).[4][5] This bromine-cyan exchange reaction is a robust method for introducing the nitrile functionality.[5]

start 4-Bromo-2-fluorophenol product This compound start->product Heat (e.g., 150°C) reagent CuCN, NMP

Figure 1: General scheme for the synthesis of this compound via cyanation.

An alternative approach involves multi-step synthetic sequences that may include fluorination, nitration, diazotization, and subsequent reduction and oxidation reactions to build the desired substitution pattern on the benzene ring.[3]

Part 2: Derivatization Strategies

The true synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for a plethora of derivatization pathways.[1]

O-Alkylation and O-Arylation of the Hydroxyl Group

The phenolic hydroxyl group is readily deprotonated to form a nucleophilic phenoxide, which can undergo substitution reactions with various electrophiles. O-alkylation is a common strategy to introduce diverse side chains.

Williamson Ether Synthesis: This classical method involves the reaction of this compound with an alkyl halide in the presence of a base.[6] The choice of base and solvent is crucial to ensure efficient and selective O-alkylation over potential C-alkylation.

start This compound product 3-Alkoxy-4-fluorobenzonitrile start->product Solvent (e.g., DMF, Acetone) Heat reagents Alkyl Halide (R-X) Base (e.g., K2CO3)

Figure 2: O-Alkylation of this compound via Williamson Ether Synthesis.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, significantly expanding the accessible chemical space. For instance, a tandem hydration/N-alkylation reaction can directly synthesize N-alkylated amides from nitriles.[7]

Modification of the Aromatic Ring

Further substitution on the aromatic ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions. The existing substituents (F, OH, CN) will direct the position of the incoming electrophile.

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine is a deactivating, ortho-, para-director.[8] The nitrile group is a deactivating, meta-directing group.[8] The interplay of these directing effects will determine the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions.[9][10]

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the nitrile and fluoro groups can activate the ring towards nucleophilic attack, particularly at positions ortho and para to these groups.[11] This allows for the displacement of the fluorine atom by suitable nucleophiles under specific conditions.

Palladium-Catalyzed Cross-Coupling Reactions

To utilize powerful palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the hydroxyl group must first be converted into a more reactive electrophile, such as a triflate or a halide.[12] This "activation" step opens up a vast array of possibilities for forming new carbon-carbon and carbon-heteroatom bonds.[13][14]

start This compound activation Activation (e.g., Tf2O, pyridine) start->activation triflate 4-Fluoro-3-(trifluoromethanesulfonyloxy)benzonitrile activation->triflate coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) triflate->coupling product Diverse Derivatives coupling->product

Figure 3: Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorophenol [4]

  • Materials:

    • 4-Bromo-2-fluorophenol

    • Copper(I) cyanide (CuCN)

    • N-Methyl-2-pyrrolidone (NMP)

    • Diethyl ether

    • 1N HCl solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Carbon tetrachloride

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine 4-bromo-2-fluorophenol (1.0 eq) and CuCN (1.2 eq) in NMP.

    • Heat the reaction mixture to 150°C and stir for 5 hours.

    • Cool the mixture to room temperature and dilute with diethyl ether.

    • Stir the mixture and decant the ether layer. Repeat the ether wash of the residue.

    • Combine the ether layers and wash sequentially with water, 1N HCl solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Triturate the resulting solid with carbon tetrachloride and filter to afford the pure product.

Protocol 2: O-Alkylation of this compound (General Procedure) [6]

  • Materials:

    • This compound

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF.

    • Add K₂CO₃ to the solution.

    • Add the alkyl halide dropwise at room temperature.

    • Heat the reaction mixture to 60-80°C and stir for 4-24 hours, monitoring by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Part 4: Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of selected derivatives.

DerivativeReagents and ConditionsTypical YieldReference
4-Fluoro-3-methoxybenzonitrileMethyl iodide, K₂CO₃, DMF, 60°C>90%[6]
3-(Benzyloxy)-4-fluorobenzonitrileBenzyl bromide, K₂CO₃, DMF, 80°C>85%[6]
This compound4-Bromo-2-fluorophenol, CuCN, NMP, 150°C~72%[4]

Conclusion

The this compound scaffold offers a versatile platform for the synthesis of a wide range of derivatives with potential applications in various fields of chemical research. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important building block. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling, further enhances the accessibility of novel and complex molecular architectures.

References

The Strategic Role of 4-Fluoro-3-hydroxybenzonitrile in the Advancement of High-Performance Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of 4-fluoro-3-hydroxybenzonitrile in the synthesis of specialty polymers. This guide details the intrinsic value of this monomer, provides step-by-step protocols for polymerization, outlines methods for characterization, and discusses the key performance attributes of the resulting polymers. The protocols and insights presented herein are grounded in established principles of polymer chemistry, offering a robust framework for the development of novel high-performance materials.

Introduction: The Versatility of a Fluorinated Monomer

This compound is a highly versatile organic intermediate that serves as a critical building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique molecular architecture, featuring a fluorine atom, a hydroxyl group, and a nitrile group on a benzene ring, offers a confluence of reactivity and stability that is highly sought after in the development of specialty polymers. The presence of these functional groups allows for a high degree of synthetic versatility, enabling chemists to leverage their distinct reactivities to create diverse and tailored molecular structures.[1]

In the realm of polymer science, this compound is particularly valuable for the synthesis of poly(arylene ether nitrile)s (PENs). These high-performance engineering plastics are renowned for their exceptional thermal stability, high mechanical strength, chemical resistance, and desirable dielectric properties.[2][3] The incorporation of the fluoro and nitrile functionalities directly influences the polymer's final properties, making this monomer a strategic choice for creating materials for demanding applications in aerospace, electronics, and automotive industries.

Rationale for Monomer Selection: Causality in Experimental Design

The selection of this compound as a monomer for specialty polymer synthesis is a deliberate choice driven by the specific attributes each functional group imparts to the resulting polymer chain:

  • Fluorine Atom: The high electronegativity of the fluorine atom activates the para-position on the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This is the key reaction mechanism for the polymerization process, allowing for the efficient formation of the ether linkages that form the polymer backbone.

  • Hydroxyl Group: The phenolic hydroxyl group provides the nucleophilic site for the SNAr reaction. Its acidity allows for the in-situ formation of a phenoxide ion, which is a potent nucleophile required for the polymerization to proceed.

  • Nitrile Group: The pendant nitrile (-C≡N) group is a strongly polar moiety that contributes significantly to the polymer's properties. It enhances the polymer's thermal stability, solvent resistance, and adhesion to various substrates. Furthermore, the nitrile groups can serve as sites for post-polymerization modification or cross-linking, allowing for further tailoring of the material's properties.

Synthesis of Poly(arylene ether nitrile) from this compound and Bisphenol A: A Detailed Protocol

The following protocol details the synthesis of a poly(arylene ether nitrile) copolymer from this compound and a common comonomer, Bisphenol A, via nucleophilic aromatic substitution polymerization.

Materials and Reagents
Reagent/MaterialPuritySupplierNotes
This compound>98%Sigma-Aldrich, Fluorochem, etc.Store in a cool, dry place under nitrogen.
Bisphenol A (BPA)>99%Major chemical suppliersRecrystallize from toluene before use.
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Major chemical suppliersFinely ground and dried under vacuum at 120°C for 24h.
N-Methyl-2-pyrrolidone (NMP)AnhydrousMajor chemical suppliersStore over 4Å molecular sieves.
TolueneAnhydrousMajor chemical suppliersFor azeotropic dehydration.
MethanolReagent GradeMajor chemical suppliersFor polymer precipitation.
Hydrochloric Acid (HCl)37%Major chemical suppliersFor neutralization.
Experimental Procedure

Step 1: Reactor Setup and Azeotropic Dehydration

  • Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap fitted with a condenser, and a thermocouple.

  • Charge the flask with this compound (13.71 g, 0.1 mol), Bisphenol A (22.83 g, 0.1 mol), and finely ground, anhydrous potassium carbonate (15.20 g, 0.11 mol).

  • Add 100 mL of N-methyl-2-pyrrolidone (NMP) and 50 mL of toluene to the flask.

  • Heat the mixture to 140-150°C with vigorous stirring under a gentle flow of nitrogen.

  • Azeotropically remove water with toluene for 4-6 hours, collecting the water in the Dean-Stark trap.

  • Once no more water is collected, carefully drain the toluene from the Dean-Stark trap and then slowly raise the reaction temperature to 180-190°C to remove the remaining toluene.

Step 2: Polymerization

  • Maintain the reaction mixture at 180-190°C with continuous stirring under a nitrogen atmosphere.

  • The viscosity of the solution will gradually increase as the polymerization proceeds. Monitor the reaction progress by observing the viscosity.

  • Continue the reaction for 8-12 hours until a highly viscous solution is obtained.

Step 3: Polymer Isolation and Purification

  • Cool the viscous reaction mixture to below 100°C.

  • Slowly pour the polymer solution into a large excess of vigorously stirred methanol (1 L) to precipitate the polymer.

  • Filter the fibrous polymer precipitate and wash it thoroughly with deionized water to remove any inorganic salts.

  • Further purify the polymer by boiling it in deionized water for 1 hour, followed by filtration.

  • Neutralize any remaining base by stirring the polymer in a dilute aqueous HCl solution (2%) for 30 minutes, followed by washing with deionized water until the filtrate is neutral.

  • Dry the purified polymer in a vacuum oven at 120°C for 24 hours.

Polymerization_Workflow A Reactor Setup: - this compound - Bisphenol A - K₂CO₃ - NMP, Toluene B Azeotropic Dehydration (140-150°C, 4-6h) A->B Heat and Stir C Polymerization (180-190°C, 8-12h) B->C Remove Toluene D Precipitation in Methanol C->D Cool and Precipitate E Washing and Neutralization D->E Purify F Drying (120°C, 24h, vacuum) E->F Remove Water G Final Polymer F->G

Caption: Workflow for the synthesis of poly(arylene ether nitrile).

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and evaluate the properties of the synthesized poly(arylene ether nitrile).

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer and the presence of key functional groups.

    • Expected Absorption Bands:

      • ~2230 cm⁻¹: C≡N stretching (from the nitrile group).[4]

      • ~1245 cm⁻¹: Ar-O-Ar stretching (confirming ether linkage formation).[5]

      • ~1500-1600 cm⁻¹: Aromatic C=C stretching.[5]

      • Absence of a broad O-H stretching band (~3200-3600 cm⁻¹) indicates complete polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the polymer repeating unit.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer. A high molecular weight is indicative of a successful polymerization.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Poly(arylene ether nitrile)s typically exhibit high decomposition temperatures (Td), often above 400°C.[4]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. A high Tg is a key indicator of a high-performance polymer suitable for high-temperature applications.

Expected Properties and Applications

The poly(arylene ether nitrile) synthesized from this compound is expected to exhibit a range of high-performance characteristics:

PropertyExpected Value/CharacteristicSignificance
Thermal Stability Td (5% weight loss) > 450°CSuitable for applications in high-temperature environments.[2]
Glass Transition Temp. Tg > 180°CHigh dimensional stability at elevated temperatures.[6]
Mechanical Properties High tensile strength and modulusA strong and rigid material for structural components.
Dielectric Properties Low dielectric constant and high breakdown strengthExcellent electrical insulator for electronic applications.
Chemical Resistance Resistant to a wide range of solvents and chemicalsDurable in harsh chemical environments.
Solubility Soluble in polar aprotic solvents (NMP, DMAc, etc.)Allows for solution-based processing (e.g., film casting, fiber spinning).

These properties make the resulting polymers prime candidates for applications in:

  • Aerospace: Interior components, lightweight structural parts.

  • Electronics: High-frequency circuit boards, wire and cable insulation.

  • Automotive: Under-the-hood components, fuel system parts.

  • Membranes: Gas separation and water filtration membranes.

Caption: Relationship between monomer, polymer, properties, and applications.

Conclusion

This compound is a monomer of significant strategic importance in the development of specialty polymers. Its unique combination of activating (fluoro), nucleophilic (hydroxyl), and performance-enhancing (nitrile) functional groups makes it an ideal candidate for the synthesis of high-performance poly(arylene ether nitrile)s. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the potential of this versatile monomer in creating the next generation of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in the development of pharmaceuticals and advanced materials, a robust and reproducible synthesis is paramount.[1][2]

The most common and industrially relevant pathway to this compound involves a two-step sequence starting from 2-Fluoro-5-aminophenol: a diazotization reaction followed by a copper-catalyzed Sandmeyer cyanation.[3] This guide will focus on optimizing this specific route.

Overview of the Synthetic Pathway

The conversion of 2-Fluoro-5-aminophenol to this compound is a classic transformation that, while straightforward in principle, requires careful control of reaction parameters to achieve high yield and purity. The process hinges on the successful formation of a thermally sensitive diazonium salt, which is then converted to the target nitrile.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Step 3: Purification A 2-Fluoro-5-aminophenol B Arenediazonium Salt (Intermediate) A->B NaNO₂, H₂SO₄ 0-5 °C C This compound (Crude Product) B->C CuCN, Heat D High-Purity Product C->D Extraction & Crystallization

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is very low (< 40%). What are the most likely causes?

A low overall yield can typically be traced back to one of the two main steps: inefficient diazotization or poor conversion in the Sandmeyer reaction.

A) Issues in the Diazotization Step:

The formation of the arenediazonium salt from an aminophenol is particularly sensitive. Aryl diazonium salts are thermally unstable and prone to decomposition, especially above 5°C.[4] The electron-donating hydroxyl group can also activate the ring, leading to unwanted side reactions.[5]

  • Cause 1: Decomposition of the Diazonium Salt.

    • Explanation: The primary decomposition pathway is the reaction with water to form 4-Fluoro-3-hydroxyphenol, which is a major impurity and represents a direct loss of material.[6] This is exacerbated by elevated temperatures.

    • Solution: Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence before the cyanation step. Use an ice/salt bath for robust temperature control.

  • Cause 2: Incomplete Diazotization.

    • Explanation: Insufficient acid or poor-quality sodium nitrite can lead to unreacted starting material. The nitrous acid (HONO) is generated in situ from NaNO₂ and a strong acid; maintaining the correct stoichiometry and acidic environment is critical.[7]

    • Solution: Use a slight excess of high-purity sodium nitrite (1.05-1.10 equivalents). Ensure the amine is fully dissolved in the acidic solution before beginning nitrite addition. A simple starch-iodide paper test can confirm the presence of excess nitrous acid at the end of the reaction (a positive test turns blue-black), indicating the amine has been consumed.

B) Issues in the Sandmeyer Cyanation Step:

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[3] Its efficiency depends on the copper(I) catalyst and the reactivity of the diazonium salt.

  • Cause 1: Inefficient Cyanation.

    • Explanation: The Cu(I) species is the active catalyst. If it oxidizes to Cu(II) prematurely or if the cyanide source is not effective, the reaction will be sluggish. The reaction mechanism involves a single-electron transfer from the copper(I) salt to the diazonium salt, generating an aryl radical.[3][8]

    • Solution: Use fresh, high-quality copper(I) cyanide. Ensure the diazonium salt solution is added slowly to the heated CuCN solution to maintain a consistent reaction temperature and avoid localized concentration spikes that can promote side reactions.

  • Cause 2: Azo Coupling.

    • Explanation: The diazonium salt is an electrophile and can attack an unreacted, electron-rich aminophenol molecule to form an azo dye. This is a common side reaction with activated aromatic systems.[4][5]

    • Solution: This reinforces the need for complete diazotization before proceeding to the Sandmeyer step. Slow addition of the nitrite during diazotization ensures that its concentration remains low, minimizing the opportunity for the newly formed diazonium salt to find an unreacted amine molecule.

Q2: My final product is contaminated with a significant, hard-to-remove impurity. How do I identify and prevent it?

The most common and problematic impurity is the corresponding phenol (4-Fluoro-3-hydroxyphenol).

  • Identification: This impurity has a similar polarity to the desired product but can often be distinguished by LC-MS or by its different retention factor on TLC.

  • Prevention: As detailed in Q1, the primary cause of phenol formation is the decomposition of the diazonium salt via reaction with water.[6] Meticulous temperature control (0-5 °C) during diazotization is the most effective preventative measure.

  • Removal: A carefully executed basic wash (e.g., with a weak base like sodium bicarbonate solution) during the workup can help remove the more acidic phenol. However, the target molecule is also phenolic and has some solubility in basic solutions, so this must be done carefully to avoid product loss. If co-crystallization occurs, column chromatography may be necessary.

G cluster_main Desired Pathway cluster_side Side Reactions A Arenediazonium Salt B This compound A->B + CuCN (Sandmeyer Reaction) C 4-Fluoro-3-hydroxyphenol A->C + H₂O (Decomposition) D Azo Compound A->D + Unreacted Amine (Azo Coupling)

Caption: Key reaction pathways illustrating the desired synthesis and major side reactions.

Q3: The diazotization reaction seems sluggish and never reaches completion, even with excess nitrite.

  • Explanation: This often points to an issue with acid concentration. A sufficiently low pH is required to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.[9] If the acidity is too low, its concentration will be insufficient to drive the reaction to completion.

  • Solution: Ensure you are using a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. The amine should be fully protonated and dissolved before cooling and adding the sodium nitrite. For 1 equivalent of the amine, at least 2.5-3.0 equivalents of acid are typically recommended to ensure a strongly acidic medium.

Frequently Asked Questions (FAQs)

Q: Why is copper(I) cyanide used instead of more common cyanide salts like KCN or NaCN?

A: The Sandmeyer reaction is not a simple nucleophilic substitution; it is catalyzed by copper(I).[3] While NaCN or KCN can be used, they typically require a Cu(I) salt (like CuBr or CuCl) to be present as a catalyst.[10] Using CuCN serves the dual purpose of providing both the cyanide nucleophile and the essential Cu(I) catalyst, which facilitates the radical mechanism. Using KCN/NaCN with a copper catalyst can sometimes lead to the formation of complex copper cyanides and may require different reaction conditions.

Q: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is an effective method.

  • Diazotization: Spot the reaction mixture on a TLC plate. The disappearance of the starting amine (2-Fluoro-5-aminophenol) spot indicates the completion of the reaction. The diazonium salt itself is ionic and will typically remain at the baseline.

  • Sandmeyer Cyanation: Monitor the formation of the product spot, which should have a different Rf value than the starting amine. A co-spot of the starting material and the reaction mixture can confirm if any amine remains.

Q: What is the best method for purifying the final product?

A: After an aqueous workup to remove inorganic salts and acid, the crude product can often be purified by recrystallization. A common solvent system is a mixture of an organic solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexanes or heptane). If significant phenolic or other impurities are present, column chromatography on silica gel may be required.

Q: I've read that diazonium salts can be explosive. What precautions should I take?

A: This is a critical safety consideration. While aryl diazonium salts are more stable than their aliphatic counterparts, they should never be isolated and dried unless specifically prepared as a stabilized salt (e.g., a tetrafluoroborate salt).[7] For this synthesis, the diazonium salt should be generated in solution at 0-5 °C and used immediately in the subsequent step. Treat all diazonium intermediates as potentially explosive and handle them behind a blast shield with appropriate personal protective equipment (PPE).

Experimental Protocols

Optimized Reaction Conditions

The following table summarizes recommended conditions for maximizing yield and purity.

ParameterDiazotizationSandmeyer Cyanation
Temperature 0-5 °C (Strictly controlled)60-70 °C (Solvent dependent)
Key Reagents 2-Fluoro-5-aminophenol (1 eq)Arenediazonium Salt solution
H₂SO₄ (3 eq)Copper(I) Cyanide (1.2-1.5 eq)
NaNO₂ (1.1 eq)
Solvent Aqueous H₂SO₄Water or a polar aprotic solvent
Reaction Time 30-60 minutes1-3 hours (monitor by TLC)
Step-by-Step Synthesis Protocol

Safety Warning: This procedure involves highly toxic cyanide salts and potentially explosive diazonium intermediates. It must be performed by trained personnel in a well-ventilated fume hood with appropriate PPE, including a face shield. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) available.

Part 1: Diazotization of 2-Fluoro-5-aminophenol

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Fluoro-5-aminophenol (1.0 eq) and a 15% aqueous sulfuric acid solution (3.0 eq H₂SO₄).

  • Stir the mixture until the amine is fully dissolved. If necessary, warm gently and then cool back down.

  • Cool the flask in an ice-salt bath to an internal temperature of 0 °C.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise via the dropping funnel to the amine solution, ensuring the internal temperature never exceeds 5 °C .

  • After the addition is complete, stir the resulting solution at 0-5 °C for an additional 30 minutes. The solution is now ready for the next step. Do not store this solution.

Part 2: Sandmeyer Cyanation

  • In a separate, larger three-neck flask equipped with a mechanical stirrer, condenser, and the dropping funnel containing the diazonium salt solution, prepare a slurry of copper(I) cyanide (1.3 eq) in water.

  • Heat the CuCN slurry to 65 °C with vigorous stirring.

  • Slowly add the cold diazonium salt solution from the dropping funnel into the hot CuCN slurry. You will observe vigorous nitrogen gas evolution.[6] Control the addition rate to manage the effervescence and maintain the reaction temperature between 65-70 °C.

  • Once the addition is complete, continue to stir the mixture at 70 °C for 1-2 hours, or until TLC analysis indicates the reaction is complete.

  • Cool the reaction mixture to room temperature.

Part 3: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (caution: potential foaming), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

References

Technical Support Center: Purification of Crude 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Fluoro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for successful downstream applications.[1] This resource offers practical, field-proven insights to help you navigate the complexities of its purification.

Understanding the Molecule: Key Properties

Before diving into purification strategies, it's essential to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄FNO[2]
Molecular Weight 137.11 g/mol
Appearance Solid[3]
Melting Point 69-72 °C
Boiling Point 240.4 ± 25.0 °C at 760 mmHg
Solubility Soluble in polar organic solvents.

The presence of a hydroxyl group and a nitrile group, along with a fluorine atom, makes the molecule polar. This polarity is a key factor in selecting appropriate purification techniques and solvent systems.

Potential Impurities in Crude this compound

The nature and quantity of impurities in your crude product will largely depend on the synthetic route employed. Common synthetic pathways may involve fluorination, nitration, diazotization, and reduction or oxidation reactions.[1] Consequently, a range of impurities may be present:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-fluorophenol or substituted bromo- or fluoro-phenols and anisoles.[4]

  • Isomeric Byproducts: Incomplete regioselectivity during aromatic substitution reactions can lead to the formation of isomers.

  • Byproducts from Side Reactions: The multi-step nature of the synthesis can introduce a variety of byproducts.[1]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also contaminate the crude product.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) is highly recommended to assess the complexity of the impurity profile and to guide the selection of the most suitable purification method.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Recrystallization Troubleshooting

Question 1: My this compound is not dissolving in the chosen recrystallization solvent, even at boiling.

  • Possible Cause: The solvent is not polar enough to dissolve the compound, which has both hydrogen bond donating (hydroxyl) and accepting (nitrile, fluorine) capabilities.

  • Solution:

    • Select a more polar solvent. Good starting points for polar compounds like this compound are alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. For a related compound, 4-fluoro-3-hydroxybenzoic acid, an ethanol-water mixture has been used successfully.

    • Use a solvent mixture. A two-solvent system can be effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

Question 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound (69-72 °C), causing it to melt before it crystallizes.

  • Solution 1: Choose a solvent with a lower boiling point. For example, if you are using a high-boiling point alcohol, switch to ethanol (b.p. 78 °C) or isopropanol (b.p. 82 °C).

  • Possible Cause 2: The presence of significant impurities is depressing the melting point of the mixture.

  • Solution 2:

    • Add more solvent: This can lower the saturation temperature, allowing crystallization to occur below the melting point of the oil.

    • Attempt a pre-purification step: If the crude product is highly impure, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.

Question 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Possible Cause 1: The solution is not supersaturated, meaning too much solvent was used.

  • Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Possible Cause 2: The solution is supersaturated, but crystal nucleation has not been initiated.

  • Solution 2:

    • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Add a seed crystal of pure this compound to induce crystallization.

Flash Column Chromatography Troubleshooting

Question 4: I can't find a suitable solvent system for TLC analysis; the compound either stays at the baseline or runs with the solvent front.

  • Possible Cause: The polarity of the eluent is either too low or too high.

  • Solution:

    • For baseline spots: Increase the polarity of the mobile phase. A good starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5] Gradually increase the proportion of the polar solvent. For very polar compounds, a dichloromethane/methanol system can be effective.[6]

    • For spots at the solvent front: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.

    • TLC of Phenolic Compounds: For phenolic compounds, solvent systems like toluene-acetone-formic acid or chloroform-ethyl acetate-formic acid have been reported to give good separation.[7][8] The addition of a small amount of acid (like formic or acetic acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.

Question 5: The separation on the column is poor, and my fractions are still impure, even though the TLC showed good separation.

  • Possible Cause 1: The column was overloaded with the crude material.

  • Solution 1: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to load 1-10% of the mass of the silica gel.

  • Possible Cause 2: The flow rate was too fast, not allowing for proper equilibration between the stationary and mobile phases.

  • Solution 2: Reduce the pressure to decrease the flow rate. A flow rate of approximately 2 inches per minute is often recommended for flash chromatography.

  • Possible Cause 3: Co-elution due to pi-stacking interactions between aromatic compounds.

  • Solution 3: Consider adding a solvent with aromatic character, such as toluene, to the mobile phase. This can disrupt pi-stacking interactions between the analytes and the silica, as well as between the analytes themselves, potentially improving separation.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given its polar nature and melting point, a mixture of ethanol and water is a highly recommended starting point. You can also explore other polar solvents like isopropanol or acetone, potentially with the addition of water as an anti-solvent.

Q2: How do I choose the right solvent system for flash column chromatography?

A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate. For this compound, start with a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) and adjust the ratio based on the observed Rf. If the compound is not moving from the baseline, consider switching to a more polar system like dichloromethane/methanol.[5][6]

Q3: How can I visualize this compound on a TLC plate?

A3: Due to its aromatic structure, this compound should be visible under UV light (254 nm) on a TLC plate containing a fluorescent indicator. Additionally, you can use a staining solution. A potassium permanganate stain is a good general-purpose stain for organic compounds. For a more specific visualization of the phenolic hydroxyl group, a ferric chloride solution can be used, which typically gives a colored spot (often blue or green) with phenols.[7]

Q4: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A4: A yellowish tint could be due to the presence of oxidized impurities or residual reagents from the synthesis. If the impurity is minor, a second recrystallization may be sufficient to obtain a colorless product. If the color persists, you can try treating a solution of the compound with a small amount of activated charcoal before filtration and recrystallization. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures like ethanol/water) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity; slower cooling generally yields larger and purer crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC that gives an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen mobile phase.[10] Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then carefully adding this to the top of the column.

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Solvent Gradient (Optional): If the impurities have significantly different polarities, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity to elute the more strongly retained compounds.

  • Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid tlc Perform TLC Analysis assess_purity Assess Purity and Impurity Profile tlc->assess_purity complex_impurities Complex Impurity Profile or Oily Product assess_purity->complex_impurities Low Purity / Complex high_purity Relatively High Purity (few spots on TLC) assess_purity->high_purity High Purity is_solid->tlc Yes column Perform Flash Column Chromatography is_solid->column No (Oily) recrystallize Attempt Recrystallization final_product Pure this compound recrystallize->final_product column->final_product complex_impurities->column high_purity->recrystallize

Caption: Decision tree for selecting a purification method.

General Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation tlc 1. TLC Solvent System Development column_packing 2. Column Packing with Silica Gel tlc->column_packing sample_prep 3. Sample Preparation (Wet or Dry Loading) column_packing->sample_prep elution 4. Elution and Fraction Collection sample_prep->elution monitoring 5. TLC Monitoring of Fractions elution->monitoring combine 6. Combine Pure Fractions monitoring->combine evaporate 7. Solvent Evaporation combine->evaporate final_product Pure Product evaporate->final_product

Caption: General workflow for flash column chromatography.

References

common side reactions in the synthesis of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 4-Fluoro-3-hydroxybenzonitrile

Welcome to the technical support guide for the synthesis of this compound (CAS 186590-04-5). This versatile building block is crucial for the development of advanced pharmaceuticals, agrochemicals, and materials.[1][2] Its synthesis, however, can be complex, often involving sensitive intermediates and competing reaction pathways that can lead to significant side reactions and purification challenges.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and improve your overall yield and purity.

Section 1: Overview of Synthetic Pathways & Core Challenges

The synthesis of this compound typically proceeds through a few key strategic routes, each with its own set of potential pitfalls. The primary challenges in synthesizing this molecule are controlling regioselectivity during aromatic substitution and managing the stability of reactive intermediates. The fluorine atom and the hydroxyl (or a precursor) group exert competing electronic effects on the aromatic ring, which can lead to the formation of undesired isomers.

Below is a diagram illustrating the most common synthetic approaches.

cluster_0 Route A: Sandmeyer Reaction cluster_1 Route B: Cyanation of Halogenated Phenol cluster_2 Route C: Multi-Step from Protected Precursor a1 3-Amino-4-fluorobenzonitrile a2 Diazotization (NaNO₂, H⁺) a1->a2 a3 Aryl Diazonium Salt (Unstable Intermediate) a2->a3 a4 Hydroxylation (Cu₂O, Cu(NO₃)₂) a3->a4 end_product This compound a4->end_product b1 4-Bromo-2-fluorophenol b2 Cyanation (CuCN, High Temp.) b1->b2 b2->end_product c1 4-Bromo-1-fluoro-2-methoxybenzene c2 Cyanation (CuCN) or Amination -> Sandmeyer c1->c2 c3 4-Fluoro-3-methoxybenzonitrile c2->c3 c4 Demethylation c3->c4 c4->end_product

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guides & FAQs by Synthetic Route

This section directly addresses common issues encountered during synthesis.

Route A: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[3][4] However, the instability of these salts is a primary source of side reactions.

FAQ 1: My Sandmeyer hydroxylation of 3-amino-4-fluorobenzonitrile is giving a low yield and a dark, complex mixture of byproducts. What is causing this and how can I fix it?

This is a classic problem in Sandmeyer chemistry, typically stemming from two critical stages: the initial diazotization and the subsequent copper-catalyzed hydroxylation.

Causality Analysis:

Aryl diazonium salts are thermally labile and can decompose or react via multiple pathways if not handled correctly.[5] The primary culprits for low yield and byproduct formation are:

  • Decomposition of the Diazonium Salt: If the temperature during diazotization rises above the optimal 0-5 °C, the diazonium salt rapidly decomposes, often reacting with water to form an undesired phenol before the intended hydroxylation step.[6]

  • Azo Coupling: The electrophilic diazonium salt can couple with the unreacted, electron-rich starting amine to form highly colored azo compounds. This is more prevalent if the acid concentration is too low or if addition of the nitrite is too rapid.[6]

  • Radical Side Reactions: The copper(I)-catalyzed mechanism involves aryl radical intermediates.[3] These can dimerize to form biaryl compounds or undergo other undesired radical-based reactions.[6]

cluster_main cluster_side Common Side Reactions diazonium Aryl Diazonium Salt (Ar-N₂⁺) product This compound (Ar-OH) diazonium->product  Sandmeyer Hydroxylation  (Cu₂O, H₂O) phenol Phenolic Impurity (Ar-OH, premature hydrolysis) diazonium->phenol  Decomposition  (Temp > 5°C) azo Azo Compound (Ar-N=N-Ar') diazonium->azo  Coupling with Ar'-NH₂ biaryl Biaryl Impurity (Ar-Ar) diazonium->biaryl  Radical Dimerization

Caption: Key reactions of the aryl diazonium intermediate.

Troubleshooting & Optimization Protocol

ProblemProbable CauseRecommended Solution
Low Yield, Tar Formation Diazonium salt decomposition.Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps using an ice/salt bath. Use the diazonium salt immediately after preparation.[5]
Intense Color Formation (Red/Orange) Azo dye formation.Ensure sufficient acid (at least 2.5-3 equivalents) is present. Add the sodium nitrite solution slowly and dropwise beneath the surface of the reaction mixture to prevent localized high concentrations.[7]
Incomplete Reaction Incomplete diazotization.Test for the presence of unreacted amine using a starch-iodide paper test for excess nitrous acid before proceeding.
Formation of Biaryls Radical side reactions.Ensure efficient stirring and controlled addition of the diazonium salt solution to the copper catalyst solution to maintain low concentrations of radical intermediates.

Validated Protocol: Diazotization and Hydroxylation

  • Diazotization: Dissolve 3-amino-4-fluorobenzonitrile (1 eq.) in a mixture of water and concentrated sulfuric acid (~3 eq.). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature never exceeds 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes.

  • Hydroxylation: In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) and an excess of copper(II) nitrate in water.[3]

  • Slowly add the cold diazonium salt solution to the copper solution. Vigorous evolution of N₂ gas should be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Work-up: Proceed with an appropriate extraction (e.g., with ethyl acetate), followed by washes to remove copper salts and acid. The crude product can then be purified by column chromatography or recrystallization.

Route B: Cyanation of a Halogenated Precursor

This route avoids the unstable diazonium intermediate but often requires harsh reaction conditions.

FAQ 2: The copper-catalyzed cyanation of my 4-bromo-2-fluorophenol precursor is giving low conversion and the workup is difficult.

This reaction, a variation of the Rosenmund-von Braun reaction, typically requires high temperatures and a polar aprotic solvent, which can lead to challenges with both the reaction and product isolation.

Causality Analysis:

  • Reactivity: Aryl bromides are less reactive than iodides, and the presence of deactivating groups can further slow the reaction, necessitating high temperatures (e.g., 150-200 °C).[8]

  • Solvent Choice: Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are effective at dissolving the copper(I) cyanide and the aryl halide but have very high boiling points, making them difficult to remove.[9]

  • Workup Issues: Copper cyanide complexes can form emulsions during aqueous workup, complicating extraction. The final product and starting material can be difficult to separate due to similar polarities.

Troubleshooting & Optimization Protocol

ProblemProbable CauseRecommended Solution
Low Conversion Insufficient temperature or reaction time.Ensure the reaction is heated to the target temperature (e.g., 150-170 °C in NMP) and monitor by TLC or HPLC until the starting material is consumed (typically 4-10 hours).[8][9]
Product Degradation Reaction temperature is too high or time is too long.Carefully control the temperature. Do not overheat. Determine the optimal reaction time by periodic sampling and analysis.
Difficult Workup/Emulsions Formation of stable copper complexes.After cooling, quench the reaction mixture by pouring it into an aqueous solution of a complexing agent like ammonia or ethylenediamine. This will help dissolve the copper salts into the aqueous phase.
Hydrolysis of Nitrile Harsh workup conditions (strong acid or base).Use a mild workup procedure. Wash the organic extracts with dilute acid (e.g., 1N HCl) followed by brine, but avoid prolonged contact with strong aqueous acids or bases, especially at elevated temperatures.[9]
Route C: Regioselectivity in Precursor Synthesis

FAQ 3: I am attempting to brominate 2-fluorophenol to make a precursor, but I am getting a mixture of isomers. How can I improve the regioselectivity for the desired 4-bromo-2-fluorophenol?

This is a classic problem of electrophilic aromatic substitution where multiple positions on the ring are activated.

Causality Analysis: The regiochemical outcome is dictated by the directing effects of the substituents already on the ring.

  • -OH (Hydroxyl) Group: A powerful activating, ortho, para-director.

  • -F (Fluoro) Group: A deactivating, ortho, para-director.

The strongly activating hydroxyl group dominates the directing effect. For 2-fluorophenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. Both are activated, leading to a potential mixture of 6-bromo-2-fluorophenol and 4-bromo-2-fluorophenol.

Caption: Regioselectivity of electrophilic attack on 2-fluorophenol.

Troubleshooting & Optimization Protocol

  • Control Sterics: The position para to the hydroxyl group (C4) is generally less sterically hindered than the ortho position (C6). Using a bulkier brominating agent or specific solvent conditions can enhance this preference.

  • Solvent Effects: The choice of solvent can influence the isomer ratio. A patent describes the bromination of fluorophenol in an organic acid solvent as a method to control the reaction.[8]

  • Purification: While optimizing conditions is key, be prepared to separate the isomers using column chromatography. Their differing polarities and crystal packing abilities may also allow for separation by fractional crystallization.

References

stability and storage conditions for 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-3-hydroxybenzonitrile (CAS: 186590-04-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile chemical intermediate in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for this compound?

The optimal storage conditions for this compound aim to mitigate the two primary degradation pathways: oxidation of the hydroxyl group and hydrolysis of the nitrile group.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lowering the temperature slows down the rate of all potential chemical degradation reactions. While some suppliers suggest room temperature storage[1], refrigeration is a best practice for long-term stability.
Atmosphere Inert gas (Nitrogen or Argon)The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen.[1][2] Storing under an inert atmosphere minimizes this risk.
Moisture Tightly sealed container in a dry environmentThe nitrile group can undergo hydrolysis to the corresponding amide and subsequently to the carboxylic acid.[3][4] This process is accelerated by the presence of moisture, especially under acidic or basic conditions.
Light Amber vial or stored in the darkWhile specific photolability data for this compound is not readily available, phenols, in general, can be light-sensitive, leading to oxidation.
I received the compound at room temperature. Is it still viable?

Short-term exposure to ambient temperatures during shipping is generally acceptable and should not lead to significant degradation. The compound is a solid with a melting point of 69-72°C, making it stable for transport under normal conditions. However, for long-term storage, it is crucial to transfer it to the recommended refrigerated and dry conditions as soon as possible.

Why is storage under an inert atmosphere (e.g., nitrogen) recommended?

The recommendation for storage under nitrogen is directly related to the presence of the hydroxyl group on the benzene ring, which makes it a phenol. Phenols are susceptible to oxidation by atmospheric oxygen.[1][2] This oxidation can proceed via a radical mechanism to form colored impurities, often quinone-type structures.[1][2] Storing under an inert gas like nitrogen displaces oxygen and significantly reduces the rate of this oxidative degradation, thereby preserving the purity of the compound.

What are the visible signs of degradation?

The primary visual indicator of degradation is a change in color. Pure this compound is typically a white to off-white or pale yellow solid.[5] The formation of oxidized species, such as quinones, often results in a color change to yellow, brown, or even pink. If you observe a significant color change from the material as initially received, it is a strong indicator of degradation. Another sign could be a change in the physical form, such as clumping, which might suggest moisture absorption.

Can I store solutions of this compound? If so, how?

Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store solutions, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid protic solvents like methanol or water, which can participate in the hydrolysis of the nitrile group.

  • Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) in tightly sealed vials, preferably with an inert gas overlay.

  • Duration: Prepare solutions fresh whenever possible. If storage is necessary, it should be for the shortest duration possible.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or low yield.

If you are experiencing inconsistent results, it is prudent to first assess the purity of your this compound.

  • Potential Cause: Degradation of the starting material.

  • Troubleshooting Steps:

    • Visual Inspection: Check for any color change in the solid material.

    • Purity Assessment: Determine the purity of your material using an appropriate analytical technique. HPLC is ideal for this purpose. (See Protocol 1).

    • NMR Analysis: ¹H NMR can also be used to check for the presence of impurities. The aromatic region of the spectrum should be clean, and the integration should match the expected proton ratios.

Issue 2: The material has changed color to yellow/brown.
  • Potential Cause: This is a strong indication of oxidation of the phenolic hydroxyl group.

  • Troubleshooting Steps:

    • Assess Purity: Use HPLC to quantify the level of impurities.

    • Consider Purification: If the impurity level is significant, you may need to purify the material before use, for example, by recrystallization. However, for a commercial starting material, it is often more practical to purchase a fresh batch.

    • Review Storage: Ensure that your storage conditions are optimal (refrigerated, dry, and under an inert atmosphere) to prevent further degradation of the remaining material and future batches.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a good starting point.

      • Gradient Example: 10% acetonitrile to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizing Degradation Pathways

The two primary modes of degradation for this compound are oxidation and hydrolysis.

G cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Phenoxy Radical Intermediate A->B O2, light, metal traces C Quinone-type Impurities (Colored) B->C Further Oxidation D This compound E 4-Fluoro-3-hydroxybenzamide D->E H2O (acid/base catalysis) F 4-Fluoro-3-hydroxybenzoic Acid E->F H2O (harsher conditions)

Caption: Potential degradation pathways for this compound.

Logical Workflow for Handling and Storage

G reception Receive Compound check_color Inspect Color reception->check_color ok White to Pale Yellow check_color->ok Color OK not_ok Yellow to Brown check_color->not_ok Color Changed store Store at 2-8°C under Inert Gas in the Dark use Use in Experiment store->use ok->store assess_purity Assess Purity (HPLC/NMR) not_ok->assess_purity assess_purity->use Purity Acceptable purify Consider Purification or Purchase New Batch assess_purity->purify Purity Unacceptable

Caption: Decision workflow for handling and storage of the compound.

References

handling and safety precautions for 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling and effective use of this versatile chemical intermediate. As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested advice to ensure both the safety of your experiments and the integrity of your results.

Section 1: Compound Profile and Safety Overview

This compound (CAS: 186590-04-5) is a crucial building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials.[1] Its utility stems from the unique reactivity conferred by its three functional groups: a fluorine atom, a hydroxyl group, and a nitrile group.[1] However, the same reactivity that makes it valuable also necessitates careful handling and adherence to strict safety protocols.

1.1: Physical and Chemical Properties

A clear understanding of the physical properties of this compound is the first step in its safe handling and use.

PropertyValueSource
Molecular FormulaC₇H₄FNO[2][3]
Molecular Weight137.11 g/mol [2][3]
AppearanceSolid[2][3][4]
Melting Point69-72 °C[1][3][4]
Boiling Point240.4 ± 25.0 °C at 760 mmHg[3][4]
Storage TemperatureRoom temperature, sealed in a dry place. Some sources recommend 4°C, stored under nitrogen.[3][4]
1.2: Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and may cause respiratory irritation.[5] Therefore, a comprehensive PPE plan is non-negotiable.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and airborne particles that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[6]Prevents skin contact, which can lead to irritation or toxic effects.[5][6] Ensure gloves are appropriate for the specific solvent and breakthrough time.[6]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation.[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and safety of this compound.

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are acute oral toxicity and potential for respiratory irritation.[5] It is crucial to avoid ingestion and inhalation of the compound.

Q2: What is the proper storage procedure for this compound?

A2: It should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[3] For long-term storage, some suppliers recommend refrigeration at 4°C under a nitrogen atmosphere to prevent degradation.[4]

Q3: What should I do in case of accidental skin or eye contact?

A3: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[8] In both cases, seek medical attention if irritation persists.[7][8]

Q4: How should I dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous.[9] It should be collected in a designated, properly labeled container and disposed of through a licensed hazardous waste disposal contractor.[10] Do not empty into drains.[9]

Q5: Can I handle this compound on an open bench?

A5: No. Due to the risk of inhalation, all handling of this compound should be conducted in a well-ventilated chemical fume hood.[6]

Section 3: Troubleshooting Guides

This section provides solutions to potential issues you may encounter during your experiments with this compound.

3.1: Poor Solubility

Problem: Difficulty dissolving this compound in a reaction solvent.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: While soluble in many organic solvents, its polarity, due to the hydroxyl group, may limit solubility in non-polar solvents.

    • Solution: Try a more polar aprotic solvent such as DMF, DMSO, or NMP. For reactions where protic solvents are acceptable, alcohols like ethanol or methanol can be effective.

  • Low Temperature: Solubility generally decreases at lower temperatures.

    • Solution: Gently warm the solvent while stirring to aid dissolution. Ensure the temperature is well below the solvent's boiling point and does not exceed the stability limit of the compound.

  • Impure Material: Impurities can sometimes affect solubility.

    • Solution: If possible, verify the purity of your starting material. Recrystallization may be necessary if significant impurities are present.

3.2: Incomplete Reaction or Low Yield

Problem: A reaction involving this compound does not go to completion or results in a low yield of the desired product.

Potential Causes & Solutions:

  • Inadequate Base for Deprotonation: The hydroxyl group is phenolic and requires a suitable base for deprotonation in reactions like Williamson ether synthesis.

    • Solution: Ensure the base used is strong enough to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base can be critical and may need optimization.

  • Steric Hindrance: The substituents on the aromatic ring may cause steric hindrance, slowing down the reaction rate.

    • Solution: Increase the reaction temperature or prolong the reaction time. Be mindful of potential side reactions at higher temperatures.

  • Deactivation of the Aromatic Ring: The fluorine and hydroxyl groups can influence the reactivity of the nitrile group or the aromatic ring in certain reactions.

    • Solution: The synthetic route may need to be redesigned. For example, protecting the hydroxyl group as a silyl ether or another suitable protecting group might be necessary before proceeding with subsequent transformations.

3.3: Unexpected Side Products

Problem: Formation of unexpected byproducts during a reaction.

Potential Causes & Solutions:

  • Reaction at Multiple Functional Groups: The presence of three functional groups allows for the possibility of reaction at unintended sites.

    • Solution: Employ a protecting group strategy. For instance, if you intend to react at the nitrile group, protecting the hydroxyl group can prevent its interference.

  • Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid or an amide.[11]

    • Solution: Carefully control the pH of the reaction mixture. If harsh conditions are unavoidable, consider if the resulting carboxylic acid or amide can be utilized in a subsequent step.

  • Polymerization or Decomposition: At elevated temperatures or in the presence of certain catalysts, phenolic compounds can be prone to polymerization or decomposition.

    • Solution: Conduct the reaction at the lowest effective temperature. Monitor the reaction closely for any color changes that might indicate decomposition.

Section 4: Experimental Workflows and Diagrams

Visualizing experimental workflows can enhance safety and reproducibility.

4.1: Safe Handling and Weighing Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_transfer Transfer Compound to Weighing Vessel Inside Hood prep_hood->handle_transfer handle_weigh Weigh the Required Amount handle_transfer->handle_weigh handle_dissolve Add to Solvent in Reaction Vessel handle_weigh->handle_dissolve clean_decontaminate Decontaminate Weighing Vessel with Appropriate Solvent handle_dissolve->clean_decontaminate clean_waste Collect Solvent Rinse as Hazardous Waste clean_decontaminate->clean_waste clean_dispose Dispose of Contaminated PPE and Waste Properly clean_waste->clean_dispose

Caption: Workflow for Safely Weighing this compound.

4.2: Spill Response Decision Tree

spill Spill Occurs is_major Is the spill large or in a poorly ventilated area? spill->is_major evacuate Evacuate the Area and Alert Emergency Services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No alert_supervisor Alert Supervisor and Restrict Access to the Area is_trained->alert_supervisor No ppe Wear appropriate PPE is_trained->ppe Yes cleanup Clean up the spill following established procedures absorb Cover with an inert absorbent (e.g., vermiculite, sand) ppe->absorb collect Collect and place in a sealed container for hazardous waste absorb->collect decontaminate Decontaminate the area collect->decontaminate decontaminate->cleanup

Caption: Decision Tree for Responding to a Spill.

References

Technical Support Center: Troubleshooting Failed Reactions with 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoro-3-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical synthesis with this versatile intermediate. This document provides in-depth, experience-driven advice to ensure the success of your reactions.

Introduction to this compound

This compound (CAS: 186590-04-5) is a key building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility stems from the unique reactivity conferred by its three functional groups: a nitrile, a hydroxyl group, and a fluorine atom attached to the benzene ring.[1][2] Understanding the interplay of these groups is critical for successful synthetic transformations.

This guide will address common reaction failures and provide structured troubleshooting advice.

PropertyValueSource
Molecular FormulaC7H4FNO[1][2]
Molecular Weight137.11 g/mol [1][3]
Melting Point69-72 °C[1][3][4]
Boiling Point240.4 ± 25.0 °C[3]
AppearanceSolid[2]
Synonyms2-Fluoro-5-cyanophenol, 5-Cyano-2-fluorophenol[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish or failing. What are the likely causes?

A1: The fluorine atom is a good leaving group in SNAr reactions, but its reactivity is highly dependent on the reaction conditions and the nature of the nucleophile. Failure is often due to:

  • Insufficient activation: The aromatic ring needs to be sufficiently electron-deficient for the nucleophilic attack to occur. The hydroxyl and nitrile groups have opposing electronic effects.

  • Inappropriate base: The choice of base is critical. It must be strong enough to deprotonate the nucleophile (if necessary) but not so strong as to cause unwanted side reactions with the starting material.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.

  • Poor solvent choice: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

Q2: I'm observing multiple products in my reaction. What are the common side reactions?

A2: The multifunctional nature of this compound can lead to several side reactions:

  • Reaction at the hydroxyl group: The phenolic hydroxyl is acidic and can react with bases or electrophiles. This can compete with the desired reaction at the fluorine position.

  • Hydrolysis of the nitrile group: Under strongly acidic or basic conditions, particularly at high temperatures, the nitrile group can hydrolyze to a carboxylic acid or an amide.[5][6][7][8]

  • C-alkylation: While O-alkylation of the phenol is more common, C-alkylation of the aromatic ring can occur under certain conditions, especially with strong bases and reactive electrophiles.[9]

Q3: Should I protect the hydroxyl group? If so, what protecting group do you recommend?

A3: Protecting the hydroxyl group is often a prudent strategy to prevent unwanted side reactions.[10] The choice of protecting group depends on the subsequent reaction conditions.

  • Methyl Ether: Very stable but requires harsh deprotection conditions (e.g., BBr₃).[11]

  • Benzyl Ether (Bn): A common choice, stable to a wide range of conditions and can be removed by hydrogenolysis (H₂, Pd/C).

  • Silyl Ethers (e.g., TBDMS): Useful for reactions under neutral or basic conditions. They are easily removed with fluoride sources (e.g., TBAF) or acid.

In-depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific reaction failures.

Guide 1: Failed Nucleophilic Aromatic Substitution (SNAr)

This guide addresses situations where the displacement of the fluorine atom by a nucleophile does not proceed as expected.

Visualizing the SNAr Troubleshooting Workflow

Caption: Workflow for troubleshooting failed SNAr reactions.

Step-by-Step Troubleshooting Protocol
  • Verify Reagent Quality and Stoichiometry:

    • This compound: Ensure the starting material is pure and dry. Impurities can inhibit the reaction.

    • Nucleophile: Check the purity of your nucleophile. If it is a solid, ensure it is anhydrous.

    • Base: Use a freshly opened or properly stored base. Carbonates can absorb water, and strong bases can degrade over time.

    • Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) and an appropriate amount of base (typically 1.5-3 equivalents for carbonates).

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is run at room temperature or slightly elevated temperatures, incrementally increase the temperature (e.g., in 20 °C steps) up to the boiling point of the solvent.

    • Solvent: If using a lower boiling solvent like THF or acetonitrile, consider switching to a higher boiling aprotic polar solvent such as DMF, DMSO, or NMP.

    • Base: The basicity of the carbonate salts increases in the order K₂CO₃ < Cs₂CO₃. Cesium carbonate is often more effective due to the higher solubility of the cesium phenoxide. For weakly acidic nucleophiles, a stronger non-nucleophilic base like DBU may be required.

  • Consider Protecting the Hydroxyl Group:

    • If optimization of conditions does not yield the desired product, it is likely that the free hydroxyl group is interfering with the reaction.

    • Protect the hydroxyl group as a benzyl ether or a silyl ether. The choice will depend on the stability of your nucleophile and the desired product to the deprotection conditions.

Guide 2: Unwanted Hydrolysis of the Nitrile Group

This guide is for instances where the nitrile group is converted to a carboxylic acid or an amide.

Visualizing the Nitrile Hydrolysis Pathway and Prevention

Caption: Nitrile hydrolysis pathway and prevention strategies.

Step-by-Step Mitigation Strategy
  • Re-evaluate the Basicity/Acidity of the Reaction:

    • Avoid strong aqueous bases like NaOH or KOH, and strong acids like HCl or H₂SO₄, especially at elevated temperatures.[5][8][12]

    • If a base is required, opt for milder, non-hydroxide bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Modify Reaction Conditions:

    • Temperature: High temperatures accelerate nitrile hydrolysis. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions.

    • Water Content: Ensure all reagents and solvents are anhydrous. Water is a reactant in the hydrolysis process.

Guide 3: Competing O-Alkylation vs. C-Alkylation

This guide addresses the formation of C-alkylated byproducts during ether synthesis.

Protocol for Selective O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing aryl ethers.

  • Reactants:

    • This compound (1.0 eq)

    • Alkyl halide (1.1-1.5 eq)

    • Base (see table below)

    • Solvent (see table below)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the base.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

    • Add the alkyl halide and heat the reaction as required.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction, filter off any solids, and perform an aqueous workup.

Optimizing for O-Alkylation over C-Alkylation
FactorTo Favor O-AlkylationRationale
Base Use a weaker base (e.g., K₂CO₃, Cs₂CO₃).[13][14]Stronger bases (e.g., NaH, LDA) can deprotonate the aromatic ring, leading to C-alkylation.
Solvent Use a polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile).These solvents favor the SN2 reaction at the oxygen atom.
Leaving Group Use a good SN2 leaving group (I > Br > Cl > OTs).This promotes the desired substitution reaction.
Temperature Use the lowest effective temperature.Higher temperatures can favor the thermodynamically more stable C-alkylated product.
Guide 4: Challenges in Palladium-Catalyzed Cross-Coupling Reactions

While the C-F bond is generally less reactive in cross-coupling reactions than C-Br or C-I bonds, reactions like Suzuki and Buchwald-Hartwig amination are possible under the right conditions, especially with an activated aryl fluoride.[15][16][17]

Troubleshooting Suzuki Coupling
  • Problem: Low or no conversion.

  • Solution:

    • Catalyst System: Ensure an active Pd(0) species is present. Use a reliable precatalyst and a suitable phosphine ligand (e.g., SPhos, XPhos).

    • Base: A strong base is typically required. K₃PO₄ or Cs₂CO₃ are common choices.

    • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. Ensure proper degassing to remove oxygen.

    • Arylboronic Acid/Ester Quality: Use high-purity boronic acids or esters, as they can degrade upon storage.

Troubleshooting Buchwald-Hartwig Amination
  • Problem: Low yield or decomposition of the amine.

  • Solution:

    • Ligand Choice: The choice of ligand is crucial for activating the C-F bond and facilitating reductive elimination. Sterically hindered biaryl phosphine ligands are often effective.

    • Base: A strong, non-nucleophilic base is needed, such as NaOtBu or LHMDS. Be aware that some functional groups are not compatible with these strong bases.[18]

    • Temperature Control: These reactions can be exothermic. Maintain careful temperature control to prevent side reactions and catalyst decomposition.

Conclusion

This compound is a valuable and versatile chemical intermediate.[1] Successful synthesis requires a nuanced understanding of its reactivity and careful control of reaction conditions. By anticipating potential side reactions and employing the systematic troubleshooting strategies outlined in this guide, researchers can overcome common obstacles and achieve their synthetic goals.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-3-hydroxybenzonitrile (CAS 186590-04-5). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. This compound is a versatile building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and material science, owing to the unique reactivity conferred by its fluorine, hydroxyl, and nitrile functional groups.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and optimize your reaction conditions for improved yield, purity, and scalability.

Overview of Common Synthetic Routes

The synthesis of this compound typically proceeds via two primary pathways, both of which present unique optimization challenges.

  • The Sandmeyer Reaction Pathway: This is a widely used method that starts from an aromatic amine, such as 3-amino-4-fluorophenol or its protected form. The core transformation involves two critical steps:

    • Diazotization: The conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[3][4]

    • Cyanation: The displacement of the diazonium group with a cyanide nucleophile, a reaction catalyzed by copper(I) cyanide (CuCN).[3][5]

  • Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction): This route involves the direct displacement of a halide (typically bromine) from a suitable precursor, such as 4-bromo-2-fluorophenol, using copper(I) cyanide at elevated temperatures.[6]

The following sections will address specific issues related to these synthetic strategies in a practical, question-and-answer format.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: The Diazotization Step

Question 1: My diazotization reaction is consistently showing low conversion of the starting amine. What are the most likely causes and how can I fix it?

Answer: Low conversion during diazotization is a frequent issue stemming from the instability of both nitrous acid and the resulting diazonium salt. The key is rigorous control over reaction parameters.

  • Causality & Explanation: The diazotization reaction requires the formation of the nitrosonium ion (NO+) as the active electrophile, which then reacts with the amine.[7] This process is highly temperature-dependent. Nitrous acid decomposes rapidly at temperatures above 5°C, and the diazonium salt itself is prone to decomposition, leading to unwanted side reactions and reduced yield.[3]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0°C and 5°C using an ice-salt bath. This is the single most critical parameter. Premature decomposition of the diazonium salt is a primary cause of failure.[8]

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of your amine.[8][9] A rapid addition can cause localized temperature spikes and lead to the degradation of nitrous acid.

    • Sufficient Acid Stoichiometry: Ensure at least 2.5-3 equivalents of a strong acid (like HCl or H₂SO₄) are used. One equivalent is consumed to form nitrous acid from sodium nitrite, and another protonates the amine, while the excess maintains a low pH to prevent unintended side reactions, such as the coupling of the diazonium salt with unreacted amine to form triazines.[10]

    • Monitor for Excess Nitrous Acid: After the addition is complete, check for the presence of a slight excess of nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess). A lack of excess nitrite may signal incomplete reaction. If excess is present, it can be quenched with a small amount of urea or sulfamic acid before proceeding to the next step.

Question 2: I'm observing significant formation of a phenolic byproduct instead of the desired diazonium salt. Why is this happening?

Answer: The formation of phenolic byproducts (in this case, 3-fluoro-4-cyanophenol or related species) is a classic competing reaction where water acts as a nucleophile, displacing the diazonium group.[5][11]

  • Causality & Explanation: The diazonium group (-N₂⁺) is an excellent leaving group (it departs as neutral nitrogen gas). At elevated temperatures, the aryl cation intermediate can be trapped by water, the most abundant nucleophile in the system, leading to hydroxylation. This reaction is often referred to as "Verkochung" in classical literature.[5]

  • Optimization Strategy:

    • Maintain Low Temperature: As with conversion issues, keeping the temperature below 5°C is paramount to suppress this side reaction.

    • Use Immediately: Diazonium salts are inherently unstable and should be used in the subsequent Sandmeyer step immediately after formation without any attempt at isolation.[3] Delaying the next step increases the likelihood of decomposition and hydroxylation.

    • Consider Non-Aqueous Diazotization: For highly sensitive substrates, consider using organic nitrites like tert-butyl nitrite or isoamyl nitrite in an organic solvent to minimize the presence of water.

Section 2: The Sandmeyer (Cyanation) Step

Question 3: My Sandmeyer cyanation step is giving a poor yield of this compound. How can I optimize this transformation?

Answer: Low yields in the Sandmeyer cyanation are often linked to the catalyst, solvent, or reaction temperature. The reaction mechanism is believed to involve a single-electron transfer from copper(I) to the diazonium salt, generating an aryl radical, which then reacts with the cyanide ligand on the copper complex.

  • Troubleshooting & Optimization:

    • Catalyst Activity: Use freshly prepared or high-purity copper(I) cyanide (CuCN). Cu(I) salts can oxidize to the inactive Cu(II) form upon exposure to air. Ensure the CuCN is a fine, free-flowing powder.

    • Solvent Choice: The choice of solvent is critical for maintaining the solubility of the copper salt and the diazonium intermediate. Polar aprotic solvents are often preferred.

SolventTypical TemperatureAdvantages / Disadvantages
N-Methyl-2-pyrrolidone (NMP)150°CHigh boiling point, excellent solvating power for copper salts. Can be difficult to remove during workup.[6]
Dimethylformamide (DMF)Reflux (~153°C)Good solvent for CuCN, commonly used. Can decompose at high temperatures.[12]
Acetonitrile (CH₃CN)65-75°CLower boiling point, easier to remove. May require a phase-transfer catalyst for optimal results.[13]

Question 4: Should I protect the hydroxyl group on my starting material before diazotization?

Answer: Yes, protecting the phenolic hydroxyl group is a highly recommended strategy to improve yield and reduce side reactions.

  • Causality & Explanation: The free hydroxyl group is acidic and can react with the reagents used in diazotization. More importantly, phenols are highly activated aromatic rings that can undergo undesirable side reactions, such as electrophilic attack by the diazonium salt (azo coupling) or other electrophilic species present in the reaction mixture. Protecting it as a methoxy (-OCH₃) or benzyloxy (-OBn) group deactivates these pathways.[12][14]

  • Recommended Workflow:

    • Protection: Convert the starting phenol (e.g., 3-amino-4-fluorophenol) to its methyl or benzyl ether using standard procedures (e.g., Williamson ether synthesis).

    • Diazotization & Sandmeyer: Perform the diazotization and Sandmeyer reactions on the protected intermediate. A patent for a related compound describes the successful synthesis of 4-fluoro-3-methoxybenzonitrile from the corresponding aniline.[12]

    • Deprotection: Cleave the ether protecting group in the final step to reveal the hydroxyl group. For a methyl ether, this is typically done using strong acids like HBr or a Lewis acid like BBr₃.

This multi-step approach, while longer, often provides a cleaner reaction profile and a higher overall yield of pure product.

Visualized Workflows and Protocols

General Synthesis Workflow

The diagram below outlines the key stages in the synthesis of this compound via the Sandmeyer reaction pathway.

SynthesisWorkflow cluster_protection Step 1: Protection (Optional but Recommended) cluster_diazotization Step 2: Diazotization cluster_sandmeyer Step 3: Sandmeyer Cyanation cluster_final Step 4: Deprotection & Purification Start 3-Amino-4-fluorophenol Protect Protect Hydroxyl Group (e.g., Methylation) Start->Protect Diazotize Diazotization (NaNO₂, HCl, 0-5°C) Protect->Diazotize Sandmeyer Cyanation with CuCN (Heat to 50-60°C) Diazotize->Sandmeyer Deprotect Deprotection of Hydroxyl (if applicable) Sandmeyer->Deprotect Purify Workup & Purification (Extraction, Crystallization) Deprotect->Purify End This compound Purify->End Troubleshooting Start Low Yield or Impure Product CheckTLC Analyze crude reaction mixture (TLC, HPLC, or LC-MS) Start->CheckTLC HighSM High amount of starting material (SM)? CheckTLC->HighSM SM_Yes Yes HighSM->SM_Yes High SM SM_No No HighSM->SM_No Low SM OptimizeDiaz Optimize Diazotization: - Check temp (0-5°C) - Slow NaNO₂ addition - Check acid equivalents SM_Yes->OptimizeDiaz OptimizeSand Optimize Sandmeyer: - Use fresh CuCN - Check solvent & temp - Ensure N₂ evolution SM_Yes->OptimizeSand Byproducts Major byproducts present? SM_No->Byproducts BP_Yes Yes Byproducts->BP_Yes Byproducts BP_No No (Decomposition) Byproducts->BP_No Decomposition Phenol Phenolic Byproduct: - Lower diazotization temp - Use diazonium salt immediately BP_Yes->Phenol Azo Azo Coupling Byproduct: - Ensure sufficient acid - Protect -OH group BP_Yes->Azo Decomp General Decomposition: - Review entire temp profile - Check reagent purity BP_No->Decomp

References

Technical Support Center: Navigating Byproduct Formation in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with byproduct formation during fluorination reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to troubleshoot effectively and optimize your synthetic routes. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides, reflecting the dynamic and often challenging nature of introducing fluorine into organic molecules.

Section 1: General FAQs for Fluorination Reactions

This section addresses broad, overarching questions that apply to a variety of fluorination protocols.

Q1: My fluorination reaction has stalled or shows low conversion. What are the likely causes and how can I address them?

A1: A stalled or low-yielding fluorination reaction is a common issue that can often be traced back to a few key factors.

  • Inhibition by Hydrogen Fluoride (HF): Many common nucleophilic fluorinating reagents, particularly sulfur trifluorides like DAST and Deoxo-Fluor, generate HF as a stoichiometric byproduct.[1] This in-situ generated acid can protonate your substrate or the fluorinating reagent itself, effectively reducing their reactivity and stalling the reaction.

    • Solution: The most direct solution is to incorporate an acid scavenger. For small-scale reactions, acid-washed sodium bicarbonate or calcium carbonate can be effective.[1] For more sensitive substrates or larger scales, employing a milder fluorinating agent or exploring flow chemistry setups with an in-line scavenger cartridge can be highly beneficial.[1]

  • Reagent Decomposition: Fluorinating reagents are often sensitive to atmospheric moisture.[2] Contamination with water can lead to decomposition of the reagent, reducing its effective concentration and leading to incomplete conversion.

    • Solution: Always use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1] It is also advisable to use a fresh bottle of the fluorinating reagent if you suspect degradation.[3]

  • Insufficient Reagent Stoichiometry: Side reactions or reagent decomposition can consume the fluorinating agent, leading to an insufficient amount to drive the reaction to completion.

    • Solution: A modest excess of the fluorinating reagent is often beneficial. A good starting point is to use 1.2 to 1.5 equivalents.[1]

Q2: My crude reaction mixture shows multiple unidentified byproducts. What are the potential causes?

A2: The formation of a complex mixture of byproducts often points to issues with reaction selectivity or the stability of your desired product under the reaction conditions.

  • Over-fluorination: Highly activated substrates may undergo multiple fluorination events, leading to a mixture of products.

    • Solution: Reduce the reaction temperature and/or the equivalents of the fluorinating reagent.[1] Careful monitoring of the reaction by TLC or LC-MS is crucial to quench the reaction upon formation of the desired product.[1]

  • Carbocationic Rearrangements: Reagents like DAST are known to generate carbocationic intermediates, which can undergo rearrangements (e.g., Wagner-Meerwein or pinacol-type rearrangements) leading to a mixture of constitutional isomers.[1][4]

    • Solution: Employ a less-ionizing solvent to disfavor carbocation formation.[1] Alternatively, switching to a fluorinating reagent less prone to generating carbocations, such as Deoxo-Fluor or PyFluor, can be a viable strategy.[1][5]

  • Product Instability: The desired fluorinated product may not be stable under the reaction or work-up conditions.

    • Solution: Test the stability of your purified product under the reaction and work-up conditions.[6] If instability is confirmed, consider a milder work-up procedure, such as quenching at low temperature and rapid extraction.[1]

Section 2: Reagent-Specific Troubleshooting

Deoxyfluorination with DAST and Deoxo-Fluor

These reagents are workhorses for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[7][8] However, their reactivity can lead to specific byproducts.

Q3: I am observing significant amounts of elimination byproducts (alkenes) in my deoxyfluorination of a secondary alcohol. How can I favor substitution over elimination?

A3: The competition between the desired SN2 substitution and the E2 elimination pathway is a classic challenge in the synthesis of secondary fluoroalkanes.[9] Several factors can be tuned to favor the desired substitution product.

  • Choice of Fluorinating Agent: DAST and Deoxo-Fluor are known to promote elimination.[9] Newer reagents have been developed to be more selective for substitution.

    • Solution: Consider using PyFluor, which is known to produce minimal elimination byproducts.[5][9] Aminodifluorosulfinium salts have also been reported to exhibit greater selectivity compared to DAST and Deoxo-Fluor.[5]

  • Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents can lead to a more "naked" and highly basic fluoride ion, which can favor E2 elimination.[9]

    • Solution: Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion, reducing its basicity and thereby favoring the SN2 pathway.[9]

  • Temperature Control: Higher temperatures can sometimes favor elimination.

    • Solution: Running the reaction at lower temperatures may improve the SN2/E2 ratio. However, for some substrates, increasing the temperature can paradoxically reduce elimination byproducts.[10] It is therefore crucial to screen a range of temperatures.

Table 1: Comparison of Fluorinating Agents for Deoxyfluorination of a Secondary Alcohol

Fluorinating AgentTypical SN2 Product YieldTypical E2 Product YieldKey Considerations
DASTVariable, often < 60%Can be significant (> 20%)Prone to elimination and rearrangement.[4][9]
Deoxo-FluorGenerally higher than DASTLower than DAST, but still an issueMore thermally stable than DAST.[5][7]
PyFluorOften > 80%Minimal (< 5%)Excellent selectivity for substitution.[5][9]
PhenoFluorGood to excellentCan be minimized with additivesEffective for complex, sensitive substrates.[10]
Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is a versatile and widely used electrophilic fluorinating agent.[11][12] While generally clean, certain side reactions can occur.

Q4: My electrophilic fluorination of an electron-rich aromatic compound with Selectfluor is sluggish and gives a complex mixture. What should I investigate?

A4: The reactivity of Selectfluor can be highly dependent on the reaction medium and the nature of the substrate.

  • Solvent Compatibility: Selectfluor can react exothermically and rapidly with certain common laboratory solvents.

    • Solution: Avoid solvents like DMF, pyridine, and DMSO.[13] Acetonitrile is a commonly used and generally compatible solvent. For some applications, co-solvents like water and chloroform have proven effective.[2]

  • Reaction Mechanism: While often depicted as a simple "F+" source, the mechanism of fluorination with Selectfluor can be complex, potentially involving single-electron transfer (SET) pathways.[14] This can lead to radical-mediated side reactions.

    • Solution: The choice of solvent can influence the reaction pathway. For instance, in the fluorination of phenylacetic acid derivatives, aqueous conditions favor decarboxylative fluorination via SET, while non-aqueous conditions lead to α-fluorination.[15]

Workflow for Troubleshooting Electrophilic Fluorination with Selectfluor®

start Low Yield or Complex Mixture with Selectfluor® check_solvent Is the solvent compatible? (e.g., not DMF, DMSO) start->check_solvent check_substrate Is the substrate prone to oxidation or instability? check_solvent->check_substrate Yes change_solvent Switch to a compatible solvent (e.g., MeCN, or explore co-solvents) check_solvent->change_solvent No consider_additives Consider additives to modulate reactivity (e.g., base for heterocycles) check_substrate->consider_additives Yes optimize_temp Optimize reaction temperature check_substrate->optimize_temp No change_solvent->optimize_temp consider_additives->optimize_temp success Improved Yield and Selectivity optimize_temp->success

Caption: Troubleshooting flowchart for Selectfluor® reactions.

Section 3: Purification Strategies

Q5: I am struggling to separate my fluorinated product from polar byproducts and unreacted starting material using standard silica gel chromatography. What are some alternative purification strategies?

A5: The unique polarity of organofluorine compounds can make chromatographic purification challenging. When standard methods fail, several alternative strategies can be employed.

  • Use of Scavenger Resins: This is a powerful technique for removing specific types of impurities from a reaction mixture.[1]

    • For Acidic Byproducts (e.g., HF): Use a basic scavenger resin, such as a polymer-supported carbonate or amine.[1]

    • For Excess Electrophilic Fluorinating Reagents (e.g., Selectfluor): A nucleophilic scavenger resin, such as a polymer-supported amine or thiol, can be effective.[1]

    • For Unreacted Alcohols: An isocyanate-functionalized resin can be used to scavenge unreacted starting material.

  • Liquid-Liquid Extraction: A carefully designed biphasic solvent system can sometimes selectively extract either the product or the impurities.[1] Fluorinated solvents can be particularly useful here, creating a fluorous phase that can selectively dissolve highly fluorinated compounds.

  • Distillation or Sublimation: For volatile products with non-volatile impurities, these techniques can be highly effective purification methods.[1]

Experimental Protocol: General Procedure for Scavenger Resin Purification

  • Resin Selection and Preparation: Choose a scavenger resin appropriate for the impurity you wish to remove. Swell the resin in the reaction solvent for 30-60 minutes before use.

  • Scavenging: Add the swollen resin to the crude reaction mixture (typically 2-4 equivalents relative to the species being scavenged).[1]

  • Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.[1]

  • Filtration: Once scavenging is complete, filter off the resin and wash it with a small amount of fresh solvent.[1]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[1]

References

scaling up the synthesis of 4-Fluoro-3-hydroxybenzonitrile for industrial production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Industrial Synthesis of 4-Fluoro-3-hydroxybenzonitrile

Welcome to the technical support center for the industrial production of this compound (4F-3HBN). This guide is designed for researchers, process chemists, and drug development professionals engaged in scaling up the synthesis of this critical pharmaceutical intermediate.[1] As a versatile building block, 4F-3HBN's unique arrangement of fluoro, hydroxyl, and nitrile functional groups makes it invaluable in the synthesis of complex molecules for pharmaceuticals and material science.[1]

This document moves beyond standard operating procedures to provide in-depth, field-proven insights into the process, focusing on troubleshooting common issues and answering frequently asked questions encountered during large-scale production. Our goal is to empower your team to achieve high-yield, high-purity, and reproducible results.

Overview of the Recommended Industrial Synthesis Route

While several synthetic pathways to this compound exist, the most robust and scalable route for industrial production proceeds via a Sandmeyer reaction starting from 3-Amino-4-fluorophenol. This pathway is favored for its reliable reaction mechanism and the availability of starting materials.

The core transformation involves two critical steps:

  • Diazotization: 3-Amino-4-fluorophenol is converted into a reactive diazonium salt using sodium nitrite in an acidic medium.

  • Sandmeyer Cyanation: The intermediate diazonium salt is then reacted with a copper(I) cyanide source to introduce the nitrile group, yielding the final product.[2]

This process, while effective, requires precise control over reaction parameters to mitigate safety risks and impurity formation.

Synthesis_Workflow A Start: 3-Amino-4-fluorophenol B Step 1: Diazotization Reagents: NaNO₂, aq. H₂SO₄ Temp: 0-5 °C A->B C Intermediate: Aryl Diazonium Salt (Unstable, used in situ) B->C D Step 2: Sandmeyer Cyanation Reagents: CuCN, KCN Temp: Controlled ramp C->D E Crude this compound D->E F Work-up & Purification (Extraction, Crystallization) E->F G Final Product: High-Purity 4F-3HBN (>98%) F->G

Caption: Recommended industrial synthesis workflow for 4F-3HBN.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the scale-up process in a direct question-and-answer format.

Q1: Our diazotization reaction shows incomplete conversion, with significant residual 3-Amino-4-fluorophenol detected by HPLC. What is the root cause?

A1: Incomplete diazotization is a common issue often linked to three factors: temperature control, acid concentration, or the rate of nitrite addition.

  • Causality: The formation of the nitrosating agent (nitrous acid, HNO₂) from sodium nitrite and a strong acid is highly temperature-dependent and requires a sufficiently acidic environment. If the temperature rises above 5 °C, the nitrous acid can decompose prematurely. Similarly, insufficient acid can lead to incomplete formation of the active electrophile required for the reaction.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reactor's cooling system can maintain an internal temperature of 0–5 °C throughout the sodium nitrite addition. Use a calibrated temperature probe placed directly in the reaction mass.

    • Check Acid Stoichiometry: A minimum of 2.5-3.0 equivalents of acid (e.g., H₂SO₄ or HCl) is typically required. One equivalent protonates the amino group, one reacts with NaNO₂, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted amine.

    • Control Nitrite Addition: Add the aqueous solution of sodium nitrite slowly and sub-surface. A rapid or surface addition can lead to localized warming and decomposition of nitrous acid, causing nitrogen oxides (brown fumes) to evolve.

Q2: The yield of our Sandmeyer reaction is inconsistent, and we are forming a significant amount of 4-fluorophenol as a byproduct. Why is this happening?

A2: The formation of 4-fluorophenol is a classic side reaction in which water acts as a nucleophile, displacing the diazo group. This is often exacerbated by issues in the Sandmeyer step itself.

  • Causality: The aryl diazonium salt is thermally unstable. If the temperature of the diazonium salt solution is not maintained below 5 °C before its addition to the cyanide solution, or if the Sandmeyer reaction itself is too slow, decomposition to the corresponding phenol will occur. Furthermore, the presence of excess water can favor this pathway.

  • Troubleshooting Steps:

    • Use the Diazonium Salt Immediately: The aryl diazonium salt should be generated and consumed in the subsequent Sandmeyer step without delay. Do not store the intermediate.

    • Optimize the Cyanide Solution: Ensure the copper(I) cyanide is fully complexed (e.g., with potassium cyanide) to form the active nucleophile. The solution should be pre-heated to the optimal reaction temperature before the cold diazonium salt solution is added.

    • Control the Addition Rate: Add the cold diazonium salt solution to the warm cyanide solution at a rate that allows the reaction to proceed steadily without a significant exotherm that could lead to decomposition.

    • Minimize Water Content: While aqueous solutions are necessary, using overly dilute conditions can increase the likelihood of the phenol side reaction.

Low_Yield_Troubleshooting Start Low Yield in Sandmeyer Reaction Check1 Check IPC of Diazotization Step Start->Check1 Result1_Fail Incomplete Diazotization (Residual Amine > 2%) Check1->Result1_Fail Fail Result1_Pass Diazotization OK Check1->Result1_Pass Pass Action1 Troubleshoot Diazotization: 1. Verify Temp (0-5°C) 2. Check Acid Eq. 3. Slow NaNO₂ Addition Result1_Fail->Action1 Check2 High Phenol Impurity? Result1_Pass->Check2 Result2_Yes Yes, >5% 4-Fluorophenol Check2->Result2_Yes Yes Result2_No No, Phenol is Low Check2->Result2_No No Action2 Optimize Sandmeyer Step: 1. Use Diazonium Salt Immediately 2. Ensure CuCN is Complexed 3. Control Addition Rate Result2_Yes->Action2 Check3 Other Impurities Present? Result2_No->Check3 Action3 Characterize Byproducts (LC-MS). Consider Azo-coupling or other side-reactions. Check3->Action3 Yes

Caption: Troubleshooting decision tree for low yield.

Q3: We are struggling to remove residual copper from our final product. What are the best practices for this at an industrial scale?

A3: Residual copper is a common challenge in Sandmeyer reactions and is unacceptable in pharmaceutical intermediates. Removal requires a dedicated work-up procedure.

  • Causality: Copper salts can be entrained in the product during extraction and crystallization. Simple water washes are often insufficient.

  • Troubleshooting Steps:

    • Aqueous Ammonia Wash: After the reaction is complete, quenching into a solution of aqueous ammonia can help complex the copper salts and pull them into the aqueous layer.

    • Complexing/Chelating Agents: Incorporate a wash step with a solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or a simple complexing agent like ammonium chloride.

    • Filtration Aid: Passing the organic solution through a pad of celite or a similar filter aid can help remove fine particulate copper salts before the crystallization step.

    • Final Crystallization: A well-designed crystallization step is the final and most effective purification method. Ensure the chosen solvent system provides high solubility for the product at elevated temperatures and very low solubility at cooler temperatures, while leaving copper impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety considerations for this process?

A: The two primary hazards are the instability of the diazonium salt and the high toxicity of cyanides.

  • Diazonium Salts: These intermediates should never be isolated in a dry state as they can be explosive. Always keep them in a cold aqueous solution.[3] Ensure robust cooling and control systems are in place to prevent thermal runaways.

  • Cyanides (CuCN/KCN): These are acutely toxic if ingested, inhaled, or absorbed through the skin.[3] All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including cyanide-rated gloves and respirators.[4] An emergency response plan, including access to a cyanide antidote kit, must be in place.

Q: Which analytical techniques are essential for in-process controls (IPCs) and final product release?

A: A robust analytical strategy is crucial for a reproducible process.

Analysis Stage Method Purpose
Starting Material ID & Purity Raw Material QCHPLC, ¹H NMRTo ensure the quality of 3-Amino-4-fluorophenol.
Reaction Completion (Diazotization) In-Process ControlHPLCTo confirm the consumption of the starting amine (<2% remaining).
Reaction Completion (Sandmeyer) In-Process ControlHPLCTo monitor the formation of 4F-3HBN and disappearance of the intermediate.
Residual Copper Final Product QCICP-MS or AASTo quantify copper content (typically <10 ppm specification).
Purity & Impurity Profile Final Product QCHPLC, GC-MSTo determine final product purity (>98%) and identify/quantify any impurities.[5]
Structure Confirmation Final Product QC¹H NMR, ¹³C NMR, FT-IRTo confirm the chemical structure of the final product.
Physical Properties Final Product QCMelting Point, DSCTo verify physical characteristics (Typical M.P. 69-72°C).

Q: Can we substitute Copper(I) Cyanide with another cyanide source to improve safety or cost?

A: While alternative cyanation methods exist (e.g., using zinc cyanide with a palladium catalyst), the Sandmeyer reaction with CuCN remains one of the most cost-effective and well-established methods for this specific transformation at an industrial scale.[2][5] Any change would require significant process re-development and validation. The focus should be on engineering robust safety controls for handling CuCN rather than substitution.

Appendix: Representative Experimental Protocol

Note: This protocol is for informational purposes and must be adapted and optimized for specific plant equipment and safety procedures.

Step 1: Diazotization

  • Charge a reactor with a solution of 3-Amino-4-fluorophenol (1.0 eq) in aqueous sulfuric acid (2.5 eq) and cool the mixture to 0–5 °C.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water sub-surface over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.

  • Take an IPC sample to confirm the disappearance of the starting material by HPLC.

Step 2: Sandmeyer Cyanation

  • In a separate reactor, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution over 1-2 hours, maintaining the reaction temperature. Control the addition rate to manage gas evolution (N₂).

  • After the addition is complete, hold the reaction mixture at temperature for 1 hour.

  • Take an IPC sample to confirm reaction completion by HPLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., Toluene or Ethyl Acetate).

  • Wash the organic layer sequentially with water, a dilute aqueous ammonia or EDTA solution (to remove copper), and brine.

  • Concentrate the organic layer under vacuum.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., Toluene/Heptane mixture).

  • Heat to dissolve, then cool slowly to induce crystallization.

  • Filter the solid product, wash with cold heptane, and dry under vacuum at <50 °C to yield this compound as a solid.

References

managing moisture sensitivity of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-3-hydroxybenzonitrile

A Guide to Managing Moisture Sensitivity in Research & Development

Section 1: Understanding the Challenge: The Chemistry of Moisture Sensitivity

This compound is a versatile chemical intermediate valued for its unique combination of functional groups: a nitrile, a phenol, and a fluorine substituent.[1][2] This structure is key to its utility in synthesizing complex molecules for pharmaceuticals and agrochemicals.[1] However, the very features that make it valuable also render it susceptible to moisture.

The primary vulnerability lies in the nitrile group (-C≡N). In the presence of water, especially under acidic or basic conditions which can be inadvertently introduced or generated in a reaction mixture, the nitrile can undergo hydrolysis. This is not a single-step process but a progression:

  • Hydration to Amide: The nitrile is first hydrated to form the corresponding amide, 4-fluoro-3-hydroxybenzamide.

  • Hydrolysis to Carboxylic Acid: The amide can then be further hydrolyzed to the final degradation product, 4-fluoro-3-hydroxybenzoic acid.[3][4][5][6]

This degradation pathway introduces impurities into your starting material, which can have significant downstream consequences, including reduced reaction yields, formation of unwanted byproducts, and complications in product purification. The phenolic hydroxyl group also makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7]

Hydrolysis_Pathway cluster_0 Moisture-Induced Degradation Start This compound Intermediate 4-Fluoro-3-hydroxybenzamide (Amide Impurity) Start->Intermediate + H₂O (Hydration) End 4-Fluoro-3-hydroxybenzoic acid (Carboxylic Acid Impurity) Intermediate->End + H₂O (Hydrolysis)

Caption: Potential hydrolysis pathway of this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction yield is significantly lower than expected. I suspect my starting material. Could moisture be the cause?

A: Absolutely. This is one of the most common consequences of moisture contamination. Here’s a logical breakdown:

  • Reduced Molar Equivalents: If your this compound has absorbed water or partially hydrolyzed, the actual amount of active starting material you weigh out is less than calculated. This throws off the stoichiometry of your reaction, leading to incomplete conversion.

  • Side Reactions: The degradation products, particularly the carboxylic acid, can interfere with your reaction. For example, in a base-catalyzed reaction, the acidic degradation product could neutralize the catalyst, effectively halting or slowing the desired transformation.

  • Inhibition: Impurities can sometimes act as inhibitors for certain catalytic processes.[8]

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Ensure you are using freshly dried, high-purity anhydrous solvents. Even solvents with low water content can contribute to hydrolysis over the course of a reaction.

  • Re-evaluate Handling Technique: Review your material handling procedure against the validated protocol in Section 3. Were there any points of potential atmospheric exposure?[9]

  • Analyze the Starting Material: Before starting your next reaction, run a quick analytical check on your stock of this compound. An IR spectrum can be very informative; look for the characteristic broad O-H stretch of a carboxylic acid.

Q2: I've noticed the physical appearance of my this compound has changed. It used to be a fine, free-flowing solid, but now it's clumpy. What does this mean?

A: Clumping or caking is a classic physical sign that a hygroscopic solid has absorbed atmospheric moisture.[7] The absorbed water molecules act as a binding agent between the solid particles.

  • Causality: This happens when the container is not sealed properly, has been opened frequently in a humid environment, or was not stored in a desiccator.[7][10] While this doesn't automatically confirm chemical degradation, it is a strong warning sign that the material is compromised and the risk of hydrolysis is high.

  • Actionable Insight: Do not use the material directly for a reaction where stoichiometry is critical. If the material is valuable, you may consider drying it under high vacuum (see FAQ section), but it is crucial to re-analyze its purity afterward. For many applications, it is safer and more time-efficient to use a fresh, unopened bottle of the reagent.[11]

Q3: My analytical data (NMR, IR) of the starting material seems "off." What degradation products should I look for?

A: Your analytical instruments are your best defense against using compromised material. Here’s what to look for:

Analytical TechniqueObservation Indicating DegradationLikely Impurity
FTIR Spectroscopy A new, very broad absorption appears around 2500-3300 cm⁻¹. The sharp nitrile (-C≡N) peak around 2230 cm⁻¹ may be reduced in intensity.4-Fluoro-3-hydroxybenzoic acid. The broad peak is the characteristic O-H stretch of a carboxylic acid dimer.[12]
¹H NMR Spectroscopy A new, broad singlet may appear far downfield (typically >10 ppm), which exchanges with D₂O. The integration of aromatic protons may be inconsistent.The downfield singlet is the acidic proton of the carboxylic acid.
Mass Spectrometry Appearance of a molecular ion peak corresponding to the mass of the hydrolyzed product (e.g., 4-fluoro-3-hydroxybenzoic acid, M.W. 156.11 g/mol ).Degradation products.[12]

Section 3: Best Practices & Experimental Protocols

Adhering to strict protocols is not about ceremony; it's about building a self-validating system where sources of error like moisture are systematically eliminated.

Protocol 1: Storage and Handling of this compound

This protocol minimizes moisture exposure from the moment of receipt to the point of use.

  • Initial Receipt: Upon receiving, inspect the container seal. If it appears compromised, do not accept the material.

  • Primary Storage: Store the unopened container in a desiccator cabinet at the recommended temperature (4°C is often suggested for stability) with an active desiccant (e.g., silica gel with a moisture indicator).[13] The desiccator provides a dry environment, which is the first line of defense.

  • Preparing for Use: Before opening, allow the container to warm to ambient room temperature inside the desiccator for at least 30-60 minutes. Opening a cold container in open air will cause atmospheric moisture to condense on the cold solid, immediately compromising it.

  • Dispensing the Reagent: Whenever possible, handle and weigh the solid inside a glovebox with a dry nitrogen or argon atmosphere. If a glovebox is unavailable:

    • Work quickly and efficiently.[7]

    • Minimize the time the container is open.

    • Have all necessary equipment (spatulas, weigh boats) clean and dry beforehand.

    • Consider creating a "weighing bag" by flushing a large, clear bag with nitrogen and performing the weighing inside this inert environment.

  • Resealing and Storage: Immediately after dispensing, securely close the container. It is good practice to wrap the cap threads with Parafilm M® to create a secondary moisture barrier.[10] Place the container back in the desiccator for storage.

Protocol 2: Setting Up a Reaction Under Anhydrous Conditions

This workflow ensures that moisture is not introduced during the experimental setup.

Anhydrous_Workflow cluster_workflow Anhydrous Reaction Setup Workflow A 1. Glassware Preparation (Oven-dry >4h or flame-dry) B 2. Assemble Hot & Cool (Assemble glassware while hot, cool under inert gas flow) A->B Critical for removing adsorbed H₂O C 3. Solvent Transfer (Transfer anhydrous solvent via cannula or syringe) B->C D 4. Reagent Addition (Solid) (Add this compound via powder funnel under positive N₂ pressure) C->D E 5. Reagent Addition (Liquid) (Add other reagents via syringe through a rubber septum) D->E F 6. Initiate Reaction (Begin stirring/heating under inert atmosphere maintained by a bubbler) E->F Maintain inert atmosphere

Caption: Validated workflow for setting up a moisture-free reaction.

Detailed Steps:

  • Glassware Preparation: All glassware (reaction flask, condenser, stir bar, etc.) must be rigorously dried by either oven-drying at 140°C for at least 4 hours or by flame-drying under vacuum.[14][15] This removes the thin film of adsorbed moisture present on glass surfaces.[15]

  • Assembly and Inerting: Assemble the glassware while still hot and immediately flush the system with a steady stream of dry, inert gas (nitrogen or argon). Allow the system to cool to room temperature under this positive pressure. This process, known as "purging," replaces the humid lab air with a dry, non-reactive atmosphere.

  • Solvent Transfer: Use anhydrous solvents from a sealed bottle (e.g., a Sure/Seal™ bottle).[15] Transfer the solvent to the reaction flask using either a cannula or a dry syringe.

  • Solid Reagent Addition: Briefly remove the gas inlet and add the pre-weighed this compound through a powder funnel while maintaining a high flow of inert gas to create a positive pressure blanket, preventing air from entering the flask.

  • Reaction Maintenance: Ensure the reaction is maintained under a positive pressure of inert gas for its entire duration. This is typically achieved by connecting the top of the condenser to an oil or mercury bubbler.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for this compound? A: A storage temperature of 4°C under nitrogen is often recommended.[13] Always refer to the supplier's safety data sheet (SDS) for the most accurate information. Cool, dry conditions are paramount.

Q: My compound has been inadvertently exposed to air. Can I dry it before use? A: Yes, it is possible to dry a hygroscopic solid that has absorbed water, but caution is advised. You can dry the compound in a vacuum oven at a gentle temperature (e.g., 40-50°C) for several hours.[7] However, be aware that heating might not remove all bound water and will not reverse any chemical hydrolysis that has already occurred. After drying, you MUST re-analyze the compound for purity (e.g., by NMR or IR) before using it in a reaction.

Q: Are certain solvents more problematic than others regarding moisture? A: Yes. Protic solvents (like methanol and ethanol) can participate directly in hydrolysis reactions. Polar aprotic solvents like acetonitrile can enhance hydrolysis compared to less polar solvents.[16] Regardless of the solvent used, it is critical that it be of high purity and anhydrous grade for any moisture-sensitive reaction.

Q: Besides hydrolysis, are there other concerns with moisture? A: Yes, for certain applications. The presence of moisture can affect the cure behavior and bonding properties if the compound is used in polymer or materials science applications.[17][18] In reactions involving highly reactive organometallics (e.g., Grignard or organolithium reagents), any moisture will quench the reagent, leading to reaction failure.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Fluoro-3-hydroxybenzonitrile and the Imperative of its Characterization

This compound, with the molecular formula C₇H₄FNO, is a solid at room temperature with a melting point range of 69-72°C.[1] Its structure, featuring a benzene ring substituted with fluoro, hydroxyl, and nitrile functional groups, imparts unique reactivity, making it a valuable intermediate in organic synthesis.[2] The precise characterization of this compound is paramount to guarantee the quality, safety, and efficacy of the final products. This guide will explore the utility of various analytical techniques in providing a holistic understanding of this molecule.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Data Interpretation and Comparative Analysis

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H NMR
H attached to C27.3 - 7.5ddJ(H,H) ≈ 8, J(H,F) ≈ 5
H attached to C57.1 - 7.3dddJ(H,H) ≈ 8, J(H,H) ≈ 2, J(H,F) ≈ 8
H attached to C67.0 - 7.2ddJ(H,H) ≈ 8, J(H,F) ≈ 2
OH9.5 - 10.5br s-
¹³C NMR
C1 (C-CN)110 - 115dJ(C,F) ≈ 15-20
C2120 - 125dJ(C,F) ≈ 5-10
C3 (C-OH)150 - 155dJ(C,F) ≈ 2-5
C4 (C-F)155 - 160dJ(C,F) ≈ 240-260
C5115 - 120dJ(C,F) ≈ 20-25
C6118 - 122dJ(C,F) ≈ 3-5
CN118 - 120s-

Disclaimer: These are predicted values and should be confirmed with experimental data.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns arising from proton-proton and proton-fluorine couplings. DMSO-d₆ is often a good solvent choice as it can solubilize the compound and its hydroxyl proton is readily observable.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve in Deuterated Solvent acq_1H Acquire ¹H NMR prep->acq_1H acq_13C Acquire ¹³C NMR prep->acq_13C proc Fourier Transform, Phase & Baseline Correction acq_1H->proc acq_13C->proc analysis Assign Signals, Interpret Couplings proc->analysis MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Separation cluster_detect Detection & Analysis intro Introduce Sample ion EI or ESI intro->ion sep Separate by m/z ion->sep detect Detect Ions & Analyze Spectrum sep->detect

References

comparing the reactivity of 4-Fluoro-3-hydroxybenzonitrile with other benzonitriles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the reactivity of substituted benzonitriles is critical. These aromatic compounds are foundational building blocks in the synthesis of a wide array of pharmaceuticals and advanced materials.[1] This guide provides an in-depth comparative analysis of the reactivity of 4-fluoro-3-hydroxybenzonitrile against other common benzonitriles, supported by mechanistic insights and detailed experimental protocols.

The reactivity of the benzonitrile core is intricately modulated by the electronic and steric nature of its substituents.[1] In this compound, the interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating hydroxyl group creates a unique reactivity profile that is essential to understand for rational molecular design.

The Electronic Landscape of this compound

The reactivity of an aromatic ring is dictated by the electron density of its π-system. Electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. Conversely, electron-donating groups (EDGs) increase the electron density, promoting electrophilic substitution.[2]

In the case of this compound, we have a fascinating combination of substituents:

  • Nitrile Group (-CN): A potent electron-withdrawing group through both inductive and resonance effects, it strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and activates it for nucleophilic aromatic substitution (SNA r).[1][3]

  • Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated to the ring via a weaker resonance effect. In the context of EAS, the inductive effect typically dominates, making fluorine a deactivating group.[4] For SNA r, the strong inductive effect of fluorine at the site of substitution significantly enhances reactivity.[5][6]

  • Hydroxyl Group (-OH): The hydroxyl group is a strong electron-donating group through resonance, which activates the aromatic ring towards EAS.[7] It also has a weaker electron-withdrawing inductive effect.

The overall reactivity of this compound is a delicate balance of these competing electronic effects. The hydroxyl group's activating effect will be in direct competition with the deactivating effects of the fluorine and nitrile groups in electrophilic reactions. For nucleophilic reactions, the combined electron-withdrawing power of the fluorine and nitrile groups will render the ring highly susceptible to attack.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[8] The rate and regioselectivity of EAS are highly dependent on the nature of the substituents already present on the ring.

Predicted Reactivity Order:

Based on the electronic properties of the substituents, we can predict the relative reactivity of this compound compared to other benzonitriles in EAS reactions:

p-Methoxybenzonitrile > p-Methylbenzonitrile > 3-Hydroxybenzonitrile > Benzonitrile > this compound > 4-Chlorobenzonitrile > 4-Nitrobenzonitrile

The strongly activating methoxy and methyl groups will render their respective benzonitriles the most reactive.[2] The hydroxyl group in the meta position will have a less pronounced activating effect compared to a para positioning. Benzonitrile serves as our baseline. The combined deactivating inductive effects of fluorine and the nitrile group in this compound, despite the hydroxyl's donating effect, are expected to make it less reactive than benzonitrile. 4-Chlorobenzonitrile will be slightly less deactivated than the fluoro analogue due to chlorine's lower electronegativity. Finally, the potent electron-withdrawing nitro group will make 4-nitrobenzonitrile the least reactive.

Experimental Protocol: Comparative Nitration of Benzonitriles

This protocol is designed to provide a quantitative comparison of the reactivity of various benzonitriles towards electrophilic nitration.

Objective: To determine the relative reaction rates of nitration for a series of substituted benzonitriles.

Materials:

  • This compound

  • p-Methoxybenzonitrile

  • p-Methylbenzonitrile

  • 3-Hydroxybenzonitrile

  • Benzonitrile

  • 4-Chlorobenzonitrile

  • 4-Nitrobenzonitrile

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution of each benzonitrile derivative in dichloromethane at a concentration of 0.1 M.

  • In a separate, cooled flask, prepare the nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, while maintaining the temperature below 10°C.

  • For each benzonitrile, set up a separate reaction flask in a temperature-controlled bath at 25°C.

  • To each reaction flask, add 10 mL of the respective benzonitrile stock solution.

  • Initiate the reaction by adding 0.5 mL of the cold nitrating mixture to each flask simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quench each aliquot by adding it to 5 mL of ice-cold water.

  • Extract the organic components with 2 mL of dichloromethane.

  • Analyze the organic extract by GC-MS to determine the ratio of starting material to nitrated product.

  • Plot the concentration of the starting material versus time for each benzonitrile to determine the initial reaction rate.

Data Presentation:

The results of this experiment can be summarized in the following table:

Benzonitrile DerivativeInitial Reaction Rate (M/s)Relative Reactivity (Benzonitrile = 1)Major Isomer(s)
p-Methoxybenzonitrile(Experimental Value)(Calculated Value)2-Nitro-4-methoxybenzonitrile
p-Methylbenzonitrile(Experimental Value)(Calculated Value)2-Nitro-4-methylbenzonitrile
3-Hydroxybenzonitrile(Experimental Value)(Calculated Value)4-Nitro-3-hydroxybenzonitrile, 6-Nitro-3-hydroxybenzonitrile
Benzonitrile(Experimental Value)13-Nitrobenzonitrile
This compound(Experimental Value)(Calculated Value)2-Nitro-4-fluoro-3-hydroxybenzonitrile, 6-Nitro-4-fluoro-3-hydroxybenzonitrile
4-Chlorobenzonitrile(Experimental Value)(Calculated Value)3-Nitro-4-chlorobenzonitrile
4-Nitrobenzonitrile(Experimental Value)(Calculated Value)3,4-Dinitrobenzonitrile

Workflow for Comparative EAS Reactivity Study:

EAS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 M Benzonitrile Solutions B Prepare Nitrating Mixture (HNO3/H2SO4) C Initiate Reactions at 25°C A->C B->C D Withdraw Aliquots at Timed Intervals C->D E Quench and Extract D->E F GC-MS Analysis E->F G Determine Reaction Rates F->G

Caption: Workflow for the comparative nitration of benzonitriles.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful tool for the synthesis of highly functionalized aromatic compounds.[9] The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a suitable leaving group.[10]

Predicted Reactivity Order:

For SNAr reactions, the presence of electron-withdrawing groups is paramount. The fluorine atom in this compound serves as an excellent leaving group in this context, and its high electronegativity activates the ring for nucleophilic attack.[5][6]

4-Nitrobenzonitrile > this compound > 4-Chlorobenzonitrile > Benzonitrile (unreactive) > p-Methoxybenzonitrile (unreactive)

4-Nitrobenzonitrile, with its powerful nitro group activating the ring, is expected to be the most reactive. This compound, with two electron-withdrawing groups (fluoro and nitrile) ortho and para to the site of potential substitution (the fluorine atom), will be highly reactive. 4-Chlorobenzonitrile will be less reactive than its fluoro counterpart. Benzonitrile and p-methoxybenzonitrile, lacking strong electron-withdrawing groups and a good leaving group, will be essentially unreactive under typical SNAr conditions.

Experimental Protocol: Comparative Methoxylation of Halogenated Benzonitriles

This protocol aims to compare the reactivity of this compound and 4-chlorobenzonitrile towards nucleophilic aromatic substitution with sodium methoxide.

Objective: To determine the relative rates of methoxylation for this compound and 4-chlorobenzonitrile.

Materials:

  • This compound

  • 4-Chlorobenzonitrile

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Prepare a 0.05 M solution of sodium methoxide in methanol.

  • Prepare separate 0.01 M solutions of this compound and 4-chlorobenzonitrile in methanol.

  • In separate reaction vessels, add 10 mL of each benzonitrile solution.

  • Equilibrate the reaction vessels to 50°C in a water bath.

  • Initiate the reactions by adding 5 mL of the sodium methoxide solution to each vessel.

  • At regular time intervals (e.g., 10, 30, 60, 120, and 240 minutes), withdraw a 0.2 mL aliquot from each reaction.

  • Neutralize each aliquot with 0.1 M HCl.

  • Dilute the neutralized aliquots with the mobile phase for HPLC analysis.

  • Analyze the samples by HPLC to quantify the disappearance of the starting material and the appearance of the methoxylated product.

  • Calculate the pseudo-first-order rate constants for each reaction.

Data Presentation:

The quantitative data from this experiment can be presented as follows:

Benzonitrile DerivativePseudo-First-Order Rate Constant (k') (s⁻¹)Relative Reactivity
This compound(Experimental Value)(Calculated Value)
4-Chlorobenzonitrile(Experimental Value)1

Reaction Mechanism for SNAr of this compound:

Caption: General mechanism for the SNAr of this compound.

Conclusion

The reactivity of this compound is a compelling example of the intricate interplay of substituent effects in aromatic chemistry. Its unique substitution pattern leads to a deactivated ring for electrophilic aromatic substitution compared to benzonitrile, yet a highly activated system for nucleophilic aromatic substitution. This dual reactivity profile makes this compound a versatile intermediate in the synthesis of complex organic molecules.[11] A thorough understanding of its comparative reactivity, as outlined in this guide, is essential for its effective utilization in drug discovery and materials science.

References

The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The 4-fluoro-3-hydroxybenzonitrile moiety, a seemingly simple aromatic structure, has emerged as a privileged scaffold, underpinning the architecture of a new generation of targeted therapies. Its unique electronic properties, conferred by the fluorine, hydroxyl, and nitrile groups, provide a versatile platform for synthetic diversification, leading to compounds with a wide spectrum of biological activities.[1] This guide offers an in-depth, comparative analysis of the biological activities of compounds derived from this remarkable scaffold, providing researchers, scientists, and drug development professionals with a critical appraisal of their therapeutic potential. We will delve into specific examples, compare their performance against established alternatives, and provide the experimental context necessary for informed decision-making in your research endeavors.

Part 1: Transthyretin Stabilization - A New Dawn for Cardiomyopathy Treatment

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and often fatal disease characterized by the misfolding and aggregation of the transthyretin (TTR) protein.[2] The stabilization of the TTR tetramer is a clinically validated strategy to halt disease progression.

Acoramidis: A Testament to the Scaffold's Potential

Acoramidis, a potent and selective TTR stabilizer, stands as a prime example of a successful therapeutic derived from a 4-fluoro-3-hydroxybenzoic acid intermediate, a close relative of our core scaffold.[1] While not directly synthesized from the nitrile, the underlying fluorinated and hydroxylated benzene ring is the key pharmacophoric element. Acoramidis has demonstrated significant clinical benefit in patients with ATTR-CM, showcasing the power of this molecular framework.[2][3]

Mechanism of Action: Acoramidis binds to the thyroxine-binding sites of the TTR tetramer, effectively acting as a molecular glue.[4] This binding event stabilizes the native tetrameric structure, preventing its dissociation into pathogenic monomers that misfold and aggregate into amyloid fibrils. The result is a near-complete stabilization of TTR, a feat that translates into meaningful clinical outcomes for patients.[2][4]

TTR_Stabilization cluster_0 Pathogenic Cascade in ATTR-CM cluster_1 Therapeutic Intervention TTR Tetramer TTR Tetramer Unstable Tetramer Unstable Tetramer TTR Tetramer->Unstable Tetramer Dissociation Stabilized TTR Tetramer Stabilized TTR Tetramer TTR Tetramer->Stabilized TTR Tetramer Monomers Monomers Unstable Tetramer->Monomers Misfolded Monomers Misfolded Monomers Monomers->Misfolded Monomers Misfolding Amyloid Fibrils Amyloid Fibrils Misfolded Monomers->Amyloid Fibrils Aggregation Cardiac Deposition Cardiac Deposition Amyloid Fibrils->Cardiac Deposition Cardiomyopathy Cardiomyopathy Cardiac Deposition->Cardiomyopathy Acoramidis Acoramidis Acoramidis->TTR Tetramer Binds to Thyroxine Sites Inhibition of Dissociation Inhibition of Dissociation Stabilized TTR Tetramer->Inhibition of Dissociation

Caption: Mechanism of Acoramidis in TTR Stabilization.

Comparative Analysis: Acoramidis vs. Tafamidis

Tafamidis is the current standard of care for ATTR-CM and serves as a relevant comparator for Acoramidis.[2] Both are TTR stabilizers, but subtle differences in their molecular interactions lead to distinct clinical profiles.

FeatureAcoramidisTafamidis
TTR Stabilization Near-complete (>90%)[2][5]Significant, but less complete than Acoramidis[6]
Clinical Efficacy Demonstrated reduction in a composite of all-cause mortality, cardiovascular-related hospitalizations, and improvements in functional capacity and quality of life.[7]Proven efficacy in reducing all-cause mortality and cardiovascular-related hospitalizations.[7][8]
Key Differentiator Achieves a higher degree of TTR stabilization, which may translate to improved long-term outcomes.[6][9]The first-in-class TTR stabilizer with a longer track record of clinical use.[7]

Experimental Protocol: Evaluation of TTR Stabilization

A common method to assess the efficacy of TTR stabilizers is through a Western blot analysis of patient serum under non-denaturing conditions.

  • Sample Collection: Collect serum samples from patients before and after treatment with the TTR stabilizer.

  • Non-denaturing Gel Electrophoresis: Separate the serum proteins on a native polyacrylamide gel to maintain the quaternary structure of TTR.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for TTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Quantification: Visualize the bands corresponding to the TTR tetramer and monomer. The ratio of tetramer to monomer indicates the degree of TTR stabilization. An increase in the tetramer-to-monomer ratio post-treatment signifies effective stabilization.

Part 2: Anticancer Activity - Targeting Kinase-Driven Malignancies

The this compound scaffold, particularly in its nitrated form (4-fluoro-3-nitrobenzonitrile), is a crucial building block in the synthesis of potent kinase inhibitors. These targeted therapies have revolutionized the treatment of various cancers.

Alectinib: A Second-Generation ALK Inhibitor

Alectinib, a highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), is a prime example of a therapeutic agent synthesized using a 4-fluoro-3-nitrobenzonitrile intermediate.[10][11] ALK rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC).[12][13]

Mechanism of Action: Alectinib competitively binds to the ATP-binding pocket of the ALK tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[14] This blockade of oncogenic signaling leads to the inhibition of tumor cell proliferation and induction of apoptosis.[14]

ALK_Inhibition cluster_0 ALK Signaling Pathway in NSCLC cluster_1 Therapeutic Intervention EML4-ALK Fusion Protein EML4-ALK Fusion Protein Phosphorylation Phosphorylation EML4-ALK Fusion Protein->Phosphorylation Binds ATP Inhibition of Phosphorylation Inhibition of Phosphorylation EML4-ALK Fusion Protein->Inhibition of Phosphorylation ATP ATP ATP->Phosphorylation Downstream Signaling Downstream Signaling Phosphorylation->Downstream Signaling Activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Alectinib Alectinib Alectinib->EML4-ALK Fusion Protein Competitively Binds ATP Pocket

Caption: Mechanism of Alectinib in ALK Inhibition.

Comparative Analysis: Alectinib vs. Crizotinib

Crizotinib was the first-generation ALK inhibitor and provides a valuable benchmark for evaluating the advancements offered by second-generation inhibitors like Alectinib.[13][15]

FeatureAlectinibCrizotinib
ALK Potency Highly potent and selective for ALK.[12]Potent ALK inhibitor, but also inhibits other kinases like MET and ROS1.[15]
CNS Penetration Excellent blood-brain barrier penetration, leading to efficacy against brain metastases.[12][14]Poor CNS penetration, limiting its effectiveness against brain metastases.[13]
Resistance Profile Active against many crizotinib-resistant ALK mutations.[12]Prone to the development of resistance through secondary ALK mutations.[13]
Clinical Efficacy Superior progression-free survival (PFS) compared to crizotinib in first-line treatment of ALK-positive NSCLC.[13][16]Effective, but with a shorter PFS compared to alectinib.[16][17]
Adverse Events Generally well-tolerated with a favorable safety profile.[12][16]Associated with a higher incidence of certain side effects, including gastrointestinal issues.[18]

Experimental Protocol: Synthesis of an Alectinib Intermediate using 4-Fluoro-3-nitrobenzonitrile

This protocol outlines a key nucleophilic aromatic substitution step in the synthesis of an Alectinib intermediate.[11][19]

  • Reaction Setup: In a reaction vessel, dissolve tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate in an appropriate solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Add 4-fluoro-3-nitrobenzonitrile to the solution.

  • Base Addition: Cool the mixture and slowly add an aqueous solution of a base, such as sodium hydroxide, while maintaining a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: Quench the reaction with an acidic solution and perform an extraction with an organic solvent. Wash the organic layer with brine and dry it over a drying agent like sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the resulting crude product by a suitable method, such as column chromatography, to obtain the desired intermediate.

Part 3: Exploring New Frontiers - Antimicrobial and Anti-inflammatory Potential

While the applications of this compound derivatives in TTR stabilization and cancer therapy are well-established, the inherent reactivity of this scaffold suggests a broader therapeutic potential. The following sections explore the prospective antimicrobial and anti-inflammatory activities of compounds that could be derived from this versatile building block, drawing comparisons with known agents in these fields.

Antimicrobial Activity: A Scaffold for Novel Antibacterials

The benzonitrile moiety is a recurring structural motif in compounds with demonstrated antimicrobial activity.[20] The electronic properties of the this compound scaffold could be leveraged to design novel antimicrobial agents.

Hypothesized Mechanism of Action: The precise mechanism would depend on the specific derivatization. However, the electron-withdrawing nature of the nitrile and fluorine groups could enhance the interaction of the molecule with bacterial enzymes or cellular components, disrupting essential processes.

Comparative Landscape: Benzonitrile Derivatives vs. Traditional Antibiotics

FeaturePotential this compound DerivativesTraditional Antibiotics (e.g., Penicillins, Macrolides)
Mechanism of Action Potentially novel mechanisms, targeting different bacterial pathways.Well-established mechanisms (e.g., inhibition of cell wall synthesis, protein synthesis).
Spectrum of Activity Could be tailored through chemical modification to target specific Gram-positive or Gram-negative bacteria.Broad or narrow spectrum, depending on the specific agent.
Resistance Profile May be effective against multidrug-resistant strains due to a novel mechanism of action.Widespread resistance is a major clinical challenge.

Experimental Protocol: Screening for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound in a multi-well plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: A Framework for New Anti-inflammatory Drugs

Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant unmet medical need. Substituted benzonitriles have been investigated for their anti-inflammatory properties.[21]

Hypothesized Mechanism of Action: Derivatives of this compound could potentially inhibit key pro-inflammatory enzymes like cyclooxygenases (COX) or modulate inflammatory signaling pathways.

Comparative Landscape: Potential Benzonitrile Derivatives vs. NSAIDs

FeaturePotential this compound DerivativesNon-Steroidal Anti-inflammatory Drugs (NSAIDs)
Mechanism of Action Potential for novel mechanisms, possibly offering improved selectivity and reduced side effects.Primarily inhibit COX-1 and/or COX-2 enzymes.
Gastrointestinal Safety Could be designed to have a better gastrointestinal safety profile compared to traditional NSAIDs.A major limitation is the risk of gastrointestinal bleeding and ulcers.
Cardiovascular Safety The cardiovascular risk profile would need to be carefully evaluated.Some NSAIDs are associated with an increased risk of cardiovascular events.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The lipopolysaccharide (LPS)-induced nitric oxide (NO) production assay in RAW 264.7 macrophage cells is a common in vitro model for assessing anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: A reduction in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value in the development of life-changing medicines. From the near-complete TTR stabilization achieved by Acoramidis to the potent and selective ALK inhibition of Alectinib, the derivatives of this versatile building block are making a significant impact in the clinic. While its potential in the antimicrobial and anti-inflammatory arenas remains largely unexplored, the foundational chemistry of this scaffold suggests a promising avenue for future research.

As our understanding of disease biology deepens, the ability to rationally design and synthesize novel therapeutics becomes increasingly critical. The this compound core, with its inherent synthetic tractability and favorable physicochemical properties, is poised to remain a cornerstone of medicinal chemistry for years to come. It is an open invitation to the scientific community to continue to unlock its full therapeutic potential.

References

A Senior Application Scientist's Guide to the Spectral Characterization of 4-Fluoro-3-hydroxybenzonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the spectral characteristics of 4-Fluoro-3-hydroxybenzonitrile, a crucial building block in modern chemical synthesis[1], and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a practical framework for structural elucidation and purity assessment when, as is common in novel research, reference spectra for a target compound are not available in public databases. We will combine predictive analysis based on first principles with experimental data from key structural analogs to build a comprehensive analytical guide.

The Analytical Imperative: Characterizing Novel Intermediates

In pharmaceutical and materials science research, the synthesis of novel molecules is routine. Verifying the structure and purity of key intermediates like this compound (CAS 186590-04-5) is a non-negotiable step that underpins the success of a multi-step synthesis[1]. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of molecular identity.

However, a significant challenge arises when a compound is novel or not widely studied: a lack of reference data in established spectral databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook. This guide directly addresses this scenario. We will first deduce the expected spectral signature of this compound and then compare it to the experimentally verified spectra of three carefully selected analogs:

  • 3-Hydroxybenzonitrile: The parent scaffold, allowing for the evaluation of the fluorine substituent's electronic effects.

  • 4-Fluorobenzonitrile: An analog to assess the impact of the hydroxyl group.

  • 3-Fluoro-4-hydroxybenzonitrile: A positional isomer to highlight the sensitivity of spectroscopy to substituent placement.

Predictive Analysis of this compound

Before comparing with analogs, we must establish a theoretical baseline. Based on the structure of this compound, we can predict the key features of its primary spectra.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the hydroxyl proton.

  • Aromatic Protons: The proton at C2 (adjacent to the -OH group) will likely be a doublet. The proton at C6 will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton at C5 will appear as a doublet of doublets, coupled to the C6 proton and the fluorine. The strong electron-withdrawing effects of the nitrile and fluorine groups will shift these signals downfield.

  • Hydroxyl Proton: A broad singlet, exchangeable with D₂O, is expected for the phenolic -OH group. Its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals.

  • Nitrile Carbon: A characteristic signal around 118-120 ppm.

  • Aromatic Carbons: Six signals corresponding to the benzene ring carbons. The carbon attached to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹J_CF). The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine will exhibit smaller two-bond and three-bond couplings, respectively. The chemical shifts will be heavily influenced by the substituents; for instance, the carbon bearing the hydroxyl group (C3) will be shifted significantly downfield.

Predicted FT-IR Spectrum

The FT-IR spectrum provides functional group information.

  • -OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

  • -C≡N Stretch: A sharp, medium-to-strong intensity peak around 2220-2240 cm⁻¹.

  • C-F Stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H & C=C Stretches: Signals characteristic of the aromatic ring will appear around 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight of the compound (C₇H₄FNO).

  • Fragmentation: Expect fragmentation patterns involving the loss of HCN (m/z 110) and CO (m/z 109), which are common for hydroxybenzonitriles.

Comparative Spectral Guide: this compound vs. Its Analogs

This section compares the predicted data of our target compound with experimental data for its analogs. This comparison illustrates how subtle structural changes manifest as distinct and measurable differences in the spectra.

Data Presentation Tables

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Compound H-2 H-5 H-6 Other Protons Solvent
This compound ~7.3 (d) ~7.2 (dd) ~7.5 (dd) ~10.5 (s, -OH) DMSO-d₆
3-Hydroxybenzonitrile [2] 7.2-7.3 (m) 7.1-7.2 (m) 7.4-7.5 (m) 10.1 (s, -OH) DMSO-d₆
4-Fluorobenzonitrile [3][4] 7.7-7.8 (dd) 7.3-7.4 (t) 7.7-7.8 (dd) N/A CDCl₃
3-Fluoro-4-hydroxybenzonitrile 7.5-7.6 (dd) 7.1-7.2 (t) 7.5-7.6 (dd) ~11.0 (s, -OH) DMSO-d₆

(Note: Data for 3-Fluoro-4-hydroxybenzonitrile is predicted based on known substituent effects.)

Table 2: Key FT-IR Absorption Bands (cm⁻¹)

Compound -OH Stretch (broad) -C≡N Stretch (sharp) C-F Stretch (strong)
This compound ~3400 ~2230 ~1250
3-Hydroxybenzonitrile [2] ~3350 ~2235 N/A
4-Fluorobenzonitrile [3] N/A ~2230 ~1230

| 3-Fluoro-4-hydroxybenzonitrile | ~3300 | ~2232 | ~1280 |

Table 3: Mass Spectrometry Key Fragments (m/z)

Compound Molecular Ion [M]⁺ [M-HCN]⁺ [M-CO]⁺
This compound 137 110 109
3-Hydroxybenzonitrile [2] 119 92 91
4-Fluorobenzonitrile [3] 121 94 N/A

| 3-Fluoro-4-hydroxybenzonitrile | 137 | 110 | 109 |

Analysis of Spectral Differences
  • Effect of Fluorine (Comparing 3-Hydroxybenzonitrile with Target): The addition of the fluorine atom at C4 in our target compound introduces C-F coupling, splitting the signals of adjacent protons (H-5 and H-6) into doublet of doublets. In the ¹³C NMR, this would introduce characteristic C-F coupling constants. The C-F stretch in the IR is a key differentiator.

  • Effect of Hydroxyl Group (Comparing 4-Fluorobenzonitrile with Target): The introduction of the -OH group at C3 dramatically changes the ¹H NMR spectrum by breaking the symmetry seen in 4-fluorobenzonitrile and introducing a broad, exchangeable proton signal. In the IR spectrum, the most obvious difference is the appearance of the strong, broad -OH stretching band.

  • Effect of Isomeric Position (Comparing Target with 3-Fluoro-4-hydroxybenzonitrile): While the mass and basic functional groups are identical, the precise positions of the F and OH groups lead to subtle but critical differences in NMR spectra. The chemical shifts and, more importantly, the coupling patterns of the aromatic protons will be unique for each isomer, serving as a distinct fingerprint for identification. For example, the coupling constants between the fluorine and the aromatic protons will differ based on their relative positions (ortho, meta, para).

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible data is paramount. The following protocols are designed to be self-validating, incorporating steps that ensure instrument performance and sample integrity.

Protocol 1: High-Resolution NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte. The causal choice here is to ensure sufficient concentration for a good signal-to-noise ratio without causing line broadening.

    • Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ for polar compounds like these) in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve phenols and prevent rapid exchange of the hydroxyl proton, allowing for its observation.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing. This is a critical step for data trustworthiness.

  • Instrument Setup (400 MHz or higher):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim is validated by the narrow line width of the TMS signal.

    • Acquire a standard ¹H spectrum (e.g., 16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans). More scans are needed for ¹³C due to its low natural abundance.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the proton signals and measure coupling constants (J-values) in Hertz.

Protocol 2: FT-IR Spectroscopy (ATR)
  • Background Collection:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Collect a background spectrum (e.g., 32 scans). This step is crucial as it subtracts the absorbance of ambient CO₂ and water vapor, ensuring these do not contaminate the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum (e.g., 32 scans) at a resolution of 4 cm⁻¹.

  • Data Processing:

    • Perform an ATR correction if necessary.

    • Label the significant peaks corresponding to the key functional groups.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Use a standard non-polar GC column (e.g., DB-5ms).

    • Set a temperature gradient (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.

    • Set the mass spectrometer to scan a range of m/z 40-400 in Electron Ionization (EI) mode at 70 eV.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum associated with that peak, identifying the molecular ion and key fragment ions. The trustworthiness of the result is enhanced by the chromatographic separation, which ensures the mass spectrum is from a single, pure compound.

Visualization of Analytical Workflows

Diagrams provide a clear, logical overview of the processes involved in characterization and comparison.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Synthesized Compound (e.g., this compound) purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR (1H, 13C) Structure & Connectivity purification->nmr Sample Submission ftir FT-IR Functional Groups purification->ftir Sample Submission ms MS Mass & Formula purification->ms Sample Submission predict Predict Spectrum (Based on Structure) nmr->predict Experimental Data ftir->predict Experimental Data ms->predict Experimental Data compare Compare with Analogs (Database/Literature Data) predict->compare Theoretical Data confirm Structure Confirmation compare->confirm Corroboration

Caption: Workflow for structural confirmation of a novel compound.

G Target This compound (Target Molecule) Analog1 3-Hydroxybenzonitrile (Parent Scaffold) Target->Analog1 - Fluorine Analog2 4-Fluorobenzonitrile (Functional Group Analog) Target->Analog2 - OH Group Analog3 3-Fluoro-4-hydroxybenzonitrile (Positional Isomer) Target->Analog3 Isomeric Shift

References

A Comparative Guide to the Validation of 4-Fluoro-3-hydroxybenzonitrile Purity: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The accurate determination of purity for pharmaceutical intermediates like 4-Fluoro-3-hydroxybenzonitrile is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of its purity. We will explore the fundamental principles guiding the choice of technique, present detailed, validated experimental protocols, and offer a head-to-head comparison of performance data. The core directive of this guide is to move beyond mere procedural lists and explain the scientific rationale behind each methodological choice, grounded in authoritative regulatory standards. Our analysis concludes that while both techniques can be validated, HPLC represents a more direct, robust, and suitable primary method for routine quality control, with GC serving as a valuable complementary tool, particularly for volatile impurities, albeit with the significant prerequisite of derivatization.

The Critical Role of Purity for this compound

This compound (CAS 186590-04-5) is a versatile chemical intermediate featuring fluorine, hydroxyl, and nitrile functional groups.[1][2] This unique structure makes it a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and material science sectors.[1] Impurities, which can arise from the synthesis process, degradation, or storage, can have a significant impact on the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). Therefore, employing a rigorously validated analytical method to quantify purity and profile impurities is not merely a procedural step but a fundamental requirement for regulatory compliance and product quality.

Foundational Principles: Choosing the Right Chromatographic Technique

The selection between HPLC and GC is dictated primarily by the physicochemical properties of the analyte, namely its volatility and thermal stability.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, excelling at the separation of non-volatile and thermally labile compounds.[5][6] Separation occurs based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.[7] Given that this compound is a solid with a melting point of 69-72°C and a relatively high boiling point, HPLC is intrinsically well-suited for its analysis without chemical modification.[8][9]

Gas Chromatography (GC)

GC offers exceptional separation efficiency for compounds that are volatile and thermally stable.[3][5] The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a heated column. The polar hydroxyl group on this compound makes it prone to hydrogen bonding, resulting in poor volatility and potential thermal degradation in a hot GC inlet.[10][11] Consequently, direct GC analysis is problematic, necessitating a chemical derivatization step to block the polar hydroxyl group, thereby increasing volatility.[12][13]

The Decisive Factors for This Analyte

The primary decision point hinges on the analyte's properties. The non-volatile nature of this compound makes HPLC the more direct and often preferred method. GC analysis is feasible but introduces the complexity, time, and potential for side-reactions associated with derivatization.

start Select Analytical Method for This compound Purity analyte_props Assess Analyte Properties: Volatility & Thermal Stability start->analyte_props hplc_path HPLC: Directly applicable for non-volatile, thermally labile compounds. analyte_props->hplc_path Non-Volatile / Polar gc_path GC: Requires derivatization to increase volatility and prevent degradation. analyte_props->gc_path Volatile? (Post-Derivatization) conclusion_hplc Primary choice for routine QC, stability testing, and impurity profiling. hplc_path->conclusion_hplc conclusion_gc Alternative/Complementary method for volatile impurities or orthogonal validation. gc_path->conclusion_gc

Choosing an analytical method for this compound.

HPLC Method Validation: The Primary Approach

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[14] Our protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[15][16][17]

Method Development Rationale: The "Why"
  • Mode of Separation: Reversed-phase HPLC (RP-HPLC) is selected as it is ideal for separating moderately polar aromatic compounds from potential non-polar or more polar impurities.[18]

  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential starting point for RP-HPLC due to its versatility and robust hydrophobic retention mechanism.[19][20] Its interaction with the aromatic ring and polar functional groups of the analyte provides excellent resolving power.

  • Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of a range of compounds with varying polarities. A small amount of formic acid is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group (pKa ~7-8), ensuring a single, sharp, and reproducible peak shape.

  • Detector: A UV-Vis detector is chosen due to the strong chromophore of the benzonitrile ring system, providing high sensitivity. Detection at a wavelength near the absorbance maximum (e.g., 254 nm) is standard for aromatic compounds.[21]

Detailed Experimental Protocol: HPLC-UV
ParameterCondition
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
Column C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min (30% B), 2-15 min (30-90% B), 15-17 min (90% B), 17.1-20 min (30% B).
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV at 254 nm.
Injection Volume 10 µL.
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of 0.5 mg/mL.
System Suitability Five replicate injections of a standard solution. Acceptance Criteria: %RSD of peak area < 2.0%, Tailing factor < 2.0, Theoretical plates > 2000.
Validation Protocol & Acceptance Criteria (ICH Q2)

The method must be validated to demonstrate its suitability. This involves a series of experiments:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies (acid, base, oxidative, thermal, and photolytic stress). The method must demonstrate resolution between the main peak and any degradation products.

  • Linearity: Assessed using a minimum of five concentration levels across the desired range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known concentrations of the analyte (e.g., spiking a placebo with the analyte at three levels in triplicate). The percent recovery should be within 98.0% to 102.0%.[16][22]

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 pH unit in mobile phase, ±2°C in column temperature, ±5% in organic mobile phase composition).[16]

cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting p1 Define Validation Parameters (ICH Q2) p2 Write Validation Protocol p1->p2 p3 Set Acceptance Criteria p2->p3 e1 Specificity (Forced Degradation) p3->e1 e2 Linearity & Range p3->e2 e3 Accuracy (% Recovery) p3->e3 e4 Precision (Repeatability & Intermediate) p3->e4 e5 LOD & LOQ p3->e5 e6 Robustness p3->e6 r1 Analyze Data & Compare to Criteria e1->r1 e2->r1 e3->r1 e4->r1 e5->r1 e6->r1 r2 Generate Validation Summary Report r1->r2

A typical workflow for HPLC method validation.

GC Method Validation: A Feasible Alternative with Derivatization

While less direct, a GC method can be successfully validated and may be useful for orthogonal testing or for identifying volatile process impurities not easily seen by HPLC.

Method Development Rationale: The "Why"
  • Derivatization: This is the most critical step. Silylation is a common and effective technique for converting polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers.[12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are highly effective for derivatizing phenols.[12][23] This reaction increases volatility and thermal stability, making the analyte suitable for GC.

  • Stationary Phase: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is chosen. This phase provides good separation for a wide range of derivatized organic compounds based primarily on their boiling points.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and nearly universal response to carbon-containing compounds.[3][11]

Detailed Experimental Protocol: GC-FID

Part A: Derivatization Protocol

  • Accurately weigh ~10 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

ParameterCondition
Instrumentation Gas chromatograph with autosampler, split/splitless inlet, and FID.
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min.
Inlet Temperature 250 °C.
Injection Mode Split, 20:1 ratio.
Injection Volume 1 µL.
Oven Program Initial 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Detector FID at 300°C.
System Suitability Five replicate injections of a derivatized standard. Acceptance Criteria: %RSD of peak area < 5.0%, Tailing factor < 2.0.
Validation Protocol & Acceptance Criteria (ICH Q2)

The validation parameters are the same as for HPLC. However, the entire process, including the derivatization step, must be validated. This means accuracy and precision studies must start from the initial weighing of the sample, through the derivatization reaction, to the final injection. Acceptance criteria for precision may be slightly wider (e.g., %RSD ≤ 5.0%) to account for the additional variability of the derivatization step.[5]

start Start GC Analysis prep Sample Preparation (Weighing & Dilution) start->prep deriv Derivatization Step (e.g., Silylation with BSTFA) prep->deriv inject GC Injection deriv->inject sep Chromatographic Separation (Oven Program) inject->sep detect FID Detection sep->detect data Data Acquisition & Analysis detect->data report Report Results data->report

The GC validation workflow, including the crucial derivatization step.

Comparative Analysis & Performance Data

The following table summarizes the expected performance data from fully validated HPLC and GC methods for the purity analysis of this compound.

Validation ParameterHPLC-UV PerformanceGC-FID (with Derivatization) PerformanceSenior Scientist's Commentary
Specificity High; excellent resolution of polar/non-polar impurities.High; excellent resolution of volatile impurities.HPLC is superior for stability-indicating methods as degradation products are often more polar. GC excels at separating isomers or closely related volatile impurities.[4][24]
Linearity (R²) ≥ 0.999≥ 0.998Both methods demonstrate excellent linearity. HPLC often shows slightly better correlation due to the absence of a chemical reaction step.[5]
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%HPLC typically yields higher and more consistent recovery as it avoids potential incomplete derivatization or side reactions.[20]
Precision (%RSD) ≤ 2.0%≤ 5.0%HPLC is generally more precise. The manual derivatization step for GC introduces additional potential for variability.[5]
LOQ Low (ng range)Moderate (ng range)Both techniques offer sufficient sensitivity for impurity profiling. The exact LOQ is highly dependent on the specific impurity and detector response.
Robustness Robust to minor changes in mobile phase, pH, temp.Sensitive to derivatization time/temp, inlet temp, gas flow.The HPLC method is generally more robust and easier to transfer between labs. The GC method's robustness depends heavily on controlling the derivatization reaction.
Sample Prep Complexity Simple (dissolve and inject).Complex (derivatization, heating, potential extraction).HPLC offers a significant advantage in throughput and simplicity, reducing potential sources of error.

Conclusion & Recommendations

For the routine quality control and purity validation of this compound, HPLC is the unequivocally recommended primary technique. Its ability to analyze the compound directly without derivatization leads to a simpler, faster, more robust, and typically more precise method.[3][5] It is particularly well-suited for stability-indicating assays where potential degradation products must be separated and quantified.

GC with derivatization serves as an excellent orthogonal method. It is valuable for:

  • Confirmation of Purity: Using a method with a completely different separation principle (boiling point vs. polarity) provides a higher degree of confidence in the purity results.

  • Analysis of Volatile Impurities: GC is superior for detecting and quantifying low-level volatile impurities, such as residual solvents or starting materials, that might be missed or co-elute with the solvent front in HPLC.[3][25]

Ultimately, a comprehensive purity profile for a critical pharmaceutical intermediate like this compound is best achieved by leveraging the strengths of both techniques. HPLC should be used for release testing and stability studies, while a validated GC method can be employed during process development and for specific impurity investigations.

References

comparative study of different synthetic pathways to 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-3-hydroxybenzonitrile in Modern Chemistry

This compound is a key building block in the synthesis of a wide range of complex organic molecules. Its strategic importance lies in its unique trifecta of functional groups: a nitrile, a hydroxyl group, and a fluorine atom, all attached to a benzene ring.[1] This arrangement provides a versatile platform for medicinal chemists and materials scientists to develop novel pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituent, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic properties, which can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[2] Given its pivotal role as a chemical intermediate, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount importance for both academic research and industrial applications.

This guide provides a comparative analysis of two prominent synthetic pathways to this compound, offering a detailed examination of their respective methodologies, performance metrics, and safety considerations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Synthetic Pathway A: Direct Cyanation of 4-Bromo-2-fluorophenol

This route represents a direct and convergent approach to the target molecule, primarily relying on the Rosenmund-von Braun reaction to introduce the nitrile functionality.

Causality Behind Experimental Choices

The choice of 4-bromo-2-fluorophenol as the starting material is strategic. The bromine atom serves as a good leaving group for the nucleophilic substitution with a cyanide source, while the fluorine and hydroxyl groups are already in their desired positions. Copper(I) cyanide is a classic and effective reagent for this transformation, and a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is employed to facilitate the reaction, which typically requires elevated temperatures.

Experimental Protocol

Step 1: Cyanation of 4-Bromo-2-fluorophenol

  • To a stirred solution of 4-bromo-2-fluorophenol (1 equivalent) in N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2 equivalents).

  • Heat the reaction mixture under a nitrogen atmosphere to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous HCl to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic_Pathway_A 4-Bromo-2-fluorophenol 4-Bromo-2-fluorophenol This compound This compound 4-Bromo-2-fluorophenol->this compound CuCN, NMP, 150-160°C

Caption: Synthetic workflow for Route A.

Synthetic Pathway B: Multi-step Synthesis from 4-Bromo-1-fluoro-2-methoxybenzene

This pathway offers two sub-routes (B1 and B2) starting from the readily available 4-bromo-1-fluoro-2-methoxybenzene. This precursor requires an additional demethylation step to reveal the final hydroxyl group.

Sub-Route B1: Cyanation Followed by Demethylation

This approach first introduces the nitrile group and then converts the methoxy group to a hydroxyl group.

Similar to Route A, a Rosenmund-von Braun reaction is employed for the cyanation. The methoxy group is a common protecting group for phenols and can be cleaved under various conditions. Strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) are effective for this demethylation.

Step 1: Cyanation of 4-Bromo-1-fluoro-2-methoxybenzene

  • In a round-bottom flask, combine 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a polar aprotic solvent like DMF or NMP.

  • Heat the mixture to reflux under a nitrogen atmosphere for 12-24 hours.

  • After cooling, work up the reaction as described in Route A, Step 1, to isolate 4-fluoro-3-methoxybenzonitrile.

Step 2: Demethylation of 4-Fluoro-3-methoxybenzonitrile

  • Dissolve the 4-fluoro-3-methoxybenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr).

  • For BBr₃: Cool the solution to 0 °C and add boron tribromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • For HBr: Add a 48% aqueous solution of hydrobromic acid and heat the mixture to reflux for several hours.

  • After the reaction is complete, carefully quench the reaction with water or a basic solution.

  • Extract the product, wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography or recrystallization to obtain this compound.

Synthetic_Pathway_B1 4-Bromo-1-fluoro-2-methoxybenzene 4-Bromo-1-fluoro-2-methoxybenzene 4-Fluoro-3-methoxybenzonitrile 4-Fluoro-3-methoxybenzonitrile 4-Bromo-1-fluoro-2-methoxybenzene->4-Fluoro-3-methoxybenzonitrile CuCN, DMF/NMP, reflux This compound This compound 4-Fluoro-3-methoxybenzonitrile->this compound HBr or BBr3

Caption: Synthetic workflow for Sub-Route B1.

Sub-Route B2: Amination, Sandmeyer Reaction, and Demethylation

This alternative pathway introduces the nitrogen functionality in two steps, first as an amine and then converting it to the nitrile via a Sandmeyer reaction.

Copper-catalyzed amination of aryl halides is a well-established method. The subsequent Sandmeyer reaction is a classic transformation to convert an arylamine into an aryl nitrile via a diazonium salt intermediate.[3] The final demethylation step is the same as in Sub-Route B1.

Step 1: Amination of 4-Bromo-1-fluoro-2-methoxybenzene

  • In a sealed tube, combine 4-bromo-1-fluoro-2-methoxybenzene (1 equivalent), aqueous ammonia, and a catalytic amount of a copper salt (e.g., CuI or Cu₂O) with a ligand (e.g., L-proline).

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • After cooling, extract the product 4-fluoro-3-methoxyaniline with an organic solvent, wash, dry, and concentrate.

Step 2: Sandmeyer Reaction of 4-Fluoro-3-methoxyaniline

  • Dissolve the 4-fluoro-3-methoxyaniline (1 equivalent) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing the mixture to warm to room temperature or gently heating to facilitate the reaction.

  • Extract the resulting 4-fluoro-3-methoxybenzonitrile, wash, dry, and purify as needed.

Step 3: Demethylation of 4-Fluoro-3-methoxybenzonitrile

  • Follow the procedure described in Sub-Route B1, Step 2, to obtain the final product.

Synthetic_Pathway_B2 4-Bromo-1-fluoro-2-methoxybenzene 4-Bromo-1-fluoro-2-methoxybenzene 4-Fluoro-3-methoxyaniline 4-Fluoro-3-methoxyaniline 4-Bromo-1-fluoro-2-methoxybenzene->4-Fluoro-3-methoxyaniline aq. NH3, Cu catalyst 4-Fluoro-3-methoxybenzonitrile 4-Fluoro-3-methoxybenzonitrile 4-Fluoro-3-methoxyaniline->4-Fluoro-3-methoxybenzonitrile 1. NaNO2, H+ 2. CuCN This compound This compound 4-Fluoro-3-methoxybenzonitrile->this compound HBr or BBr3

Caption: Synthetic workflow for Sub-Route B2.

Comparative Analysis

ParameterRoute A: Direct CyanationSub-Route B1: Cyanation & DemethylationSub-Route B2: Amination, Sandmeyer & Demethylation
Starting Material 4-Bromo-2-fluorophenol4-Bromo-1-fluoro-2-methoxybenzene4-Bromo-1-fluoro-2-methoxybenzene
Number of Steps 123
Overall Yield Moderate to GoodModerate to GoodModerate
Key Reagents CuCN, NMPCuCN, DMF/NMP, HBr/BBr₃aq. NH₃, Cu catalyst, NaNO₂, CuCN, HBr/BBr₃
Scalability GoodGoodModerate (Sandmeyer can be challenging to scale)
Safety Concerns High toxicity of CuCN, reproductive toxicity of NMP.[4][5]High toxicity of CuCN, hazards of demethylating agents.Hazards of ammonia, diazotization instability, toxicity of CuCN.
Purification Column chromatographyColumn chromatography/recrystallizationMultiple purification steps required

In-Depth Discussion and Field-Proven Insights

Route A is the most convergent and, in principle, the most efficient pathway. However, the direct cyanation of a phenol can sometimes lead to side reactions and lower yields compared to an ether-protected substrate. The success of this route is highly dependent on the careful control of reaction conditions to minimize by-product formation.

Sub-Route B1 offers a robust and often higher-yielding alternative to Route A. The methoxy-protected starting material is generally more stable under the cyanation conditions. The demethylation step is typically high-yielding, although it requires the use of corrosive and hazardous reagents. This route is often preferred for its reliability and reproducibility.

Sub-Route B2 provides a viable alternative if the direct cyanation proves problematic. The Sandmeyer reaction is a powerful tool for introducing a nitrile group, but it involves the formation of a potentially unstable diazonium salt intermediate, which requires strict temperature control and careful handling, making it less ideal for large-scale industrial production.[3]

From a practical standpoint, the choice between these routes will often depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. For laboratory-scale synthesis, Sub-Route B1 often provides the best balance of yield, reliability, and operational simplicity.

Safety and Handling of Key Reagents

Copper(I) Cyanide (CuCN): Highly toxic if swallowed, inhaled, or in contact with skin.[5] Contact with acids liberates extremely toxic hydrogen cyanide gas.[5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

N-methyl-2-pyrrolidone (NMP): A reproductive hazard and a skin and eye irritant.[4][7] It is readily absorbed through the skin.[4] Use in a well-ventilated area and with appropriate PPE is essential.

4-Bromo-1-fluoro-2-methoxybenzene: Harmful if swallowed and causes skin and eye irritation.[8] May cause respiratory irritation.[8]

4-Fluoro-3-methoxyaniline: May cause skin and eye irritation, as well as respiratory irritation.[9]

Sandmeyer Reaction: Diazonium salts can be explosive, especially when dry.[3] These reactions should always be carried out at low temperatures (0-5 °C) and the diazonium salt should not be isolated.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The direct cyanation of 4-bromo-2-fluorophenol (Route A) offers the most straightforward approach. However, the two-step sequence involving cyanation and demethylation of 4-bromo-1-fluoro-2-methoxybenzene (Sub-Route B1) often provides a more reliable and higher-yielding process, making it a preferred choice for many applications. The three-step route involving amination and a Sandmeyer reaction (Sub-Route B2) is a viable alternative but presents greater challenges in terms of scalability and safety. The selection of the optimal route will ultimately be guided by a careful consideration of factors such as starting material availability, desired scale, and the technical capabilities of the laboratory.

References

A Comparative Guide to the Environmental Impact of 4-Fluoro-3-hydroxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis

4-Fluoro-3-hydroxybenzonitrile is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[1][2][3] Its structural motifs are sought after in the development of novel bioactive molecules. However, the synthesis of such specialized chemicals often involves multi-step processes that can utilize hazardous materials and generate significant waste, posing environmental and health risks. As the chemical industry pivots towards sustainability, a thorough assessment of the environmental impact of synthetic routes is no longer a mere academic exercise but a critical component of responsible chemical manufacturing.[4][5]

This guide provides a comparative analysis of established and potential synthetic routes to this compound, with a core focus on their environmental footprint. By examining key green chemistry metrics, such as atom economy and E-factor, and evaluating the intrinsic hazards of the reagents and solvents employed, this document aims to empower researchers and process chemists to make more informed and environmentally conscious decisions in the laboratory and at the industrial scale.

Comparative Analysis of Synthetic Routes

Several synthetic pathways to this compound have been reported, each with its own set of advantages and drawbacks from an environmental perspective. Here, we will delve into three prominent routes, evaluating them based on available experimental data and established green chemistry principles.

Route 1: Cyanation of a Halogenated Phenol Derivative

A common and well-documented approach involves the cyanation of a brominated fluorophenol.[6] This method, while often effective in terms of yield, raises significant environmental concerns due to the use of highly toxic reagents.

Reaction Scheme:

Environmental Assessment:

Metric/FactorAssessmentSupporting Data & Rationale
Atom Economy PoorThe theoretical atom economy for this reaction is low due to the generation of a stoichiometric amount of copper(I) bromide as a byproduct. A precise calculation requires the full balanced equation including any additives or catalysts not fully incorporated into the final product.
E-Factor HighThe use of a solvent like N-Methyl-2-pyrrolidone (NMP) in significant quantities, along with other reagents and workup solvents (e.g., ether, hydrochloric acid), contributes to a high E-factor, indicating substantial waste generation per unit of product.[6]
Reagent & Solvent Hazards SevereCopper(I) Cyanide (CuCN): Highly toxic to aquatic life and fatal if swallowed, in contact with skin, or if inhaled.[6] Its use necessitates stringent safety protocols and specialized waste disposal. N-Methyl-2-pyrrolidone (NMP): A reproductive toxicant and a substance of very high concern (SVHC) under REACH regulations. Its use is increasingly restricted.[7][8]
Energy Consumption HighThe reaction requires heating to high temperatures (e.g., 150°C) for several hours, leading to significant energy consumption.[6]

Experimental Protocol (Adapted from a similar synthesis):

A mixture of 4-bromo-2-fluorophenol (91 mmol) and copper(I) cyanide (0.11 mol) in 75 mL of NMP is heated at 150°C for 5 hours under a nitrogen atmosphere. The reaction mixture is then subjected to a workup procedure involving dilution with ether, washing with aqueous acid and brine, and solvent evaporation to yield the product.[6]

Route 2: A Multi-step Synthesis Involving Diazotization (Sandmeyer Reaction)

Another potential pathway involves a Sandmeyer reaction, a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[9][10] While this approach may avoid the direct use of bulk copper cyanide in the final cyanation step, it introduces its own set of environmental and safety considerations. A plausible, though not explicitly detailed for this exact molecule, multi-step synthesis could start from a substituted aniline.

Illustrative Reaction Sequence:

  • Diazotization: 4-Fluoro-3-methoxyaniline + NaNO₂ + HBr → Diazonium Salt

  • Sandmeyer Cyanation: Diazonium Salt + CuCN → 4-Fluoro-3-methoxybenzonitrile

  • Demethylation: 4-Fluoro-3-methoxybenzonitrile → this compound

Environmental Assessment:

Metric/FactorAssessmentSupporting Data & Rationale
Atom Economy PoorDiazotization reactions inherently have poor atom economy due to the formation of nitrogen gas and other inorganic salts as byproducts. The subsequent Sandmeyer reaction also generates inorganic waste.
E-Factor HighThis multi-step synthesis involves numerous reagents, solvents for reactions and extractions, and purification steps, all of which contribute to a high E-factor.
Reagent & Solvent Hazards HighSodium Nitrite (NaNO₂): Toxic if swallowed and can be fatal if inhaled. It is also an oxidizer that can intensify fires.[11] Diazonium Salts: Can be explosive when isolated in a dry state, necessitating careful handling and low-temperature conditions. Copper(I) Cyanide (CuCN): Even if used catalytically, its high toxicity remains a concern.
Waste Stream ComplexThe waste stream contains various inorganic salts, residual copper compounds, and organic byproducts, requiring comprehensive treatment before disposal. Diazotization reactions can also contribute to water body discoloration if not properly managed.[5]

Sandmeyer_Route

Route 3: Synthesis from ortho-Toluidine (Multi-step)

A synthesis route starting from ortho-toluidine has been reported with an overall productivity of 48%.[9][12] This pathway involves several transformations, including fluorination, nitration, and diazotization.

Environmental Assessment:

Metric/FactorAssessmentSupporting Data & Rationale
Overall Yield ModerateA reported overall yield of 48% suggests that a significant portion of the starting material is lost throughout the multi-step process, contributing to a lower overall efficiency and higher waste generation.[12]
Number of Steps HighMulti-step syntheses generally have a larger environmental footprint due to the cumulative use of reagents, solvents, and energy, as well as the waste generated at each stage.
Reagent & Solvent Hazards HighThis route likely involves the use of strong acids (for nitration), potentially hazardous fluorinating agents, and reagents for diazotization and cyanation, similar to the Sandmeyer route.
Process Mass Intensity (PMI) Very High (Predicted)Given the moderate overall yield and the high number of steps, the Process Mass Intensity (the total mass of materials used per unit mass of product) is expected to be very high, indicating a significant environmental burden.

Towards a Greener Synthesis: Alternative Approaches and Future Perspectives

The environmental drawbacks of the conventional routes to this compound highlight the need for greener alternatives. Research into more sustainable chemical synthesis offers several promising avenues:

  • Alternative Cyanating Agents: The high toxicity of copper cyanide is a major concern. Research is ongoing into less toxic cyanide sources. While many of these are still under development and may have their own challenges, they represent a critical area of investigation for greener nitrile synthesis.

  • Greener Solvents: The use of NMP is a significant environmental issue. The development and adoption of greener, bio-based solvents like Cyrene™ could drastically reduce the toxicity profile of the synthesis.[7][8] Furthermore, performing reactions in water, where feasible, is a highly desirable green chemistry goal.

  • Catalytic Approaches: The use of stoichiometric reagents with poor atom economy is a key contributor to waste. The development of catalytic methods that can achieve the desired transformations with high efficiency and selectivity would be a major step forward.

  • Flow Chemistry: Continuous flow reactors can offer improved safety, better heat and mass transfer, and can sometimes lead to higher yields and reduced waste compared to traditional batch processing.

Green_Chemistry_Approaches

Conclusion

The synthesis of this compound, a valuable chemical intermediate, is currently associated with significant environmental challenges, primarily due to the use of toxic reagents like copper cyanide and hazardous solvents such as NMP. A comparative assessment of the available synthetic routes reveals that while they may be effective in producing the target molecule, they often do so at a considerable environmental cost, characterized by poor atom economy, high E-factors, and the use of hazardous substances.

For researchers and drug development professionals, a critical evaluation of the entire synthetic process is paramount. This includes not only considering the reaction yield but also the broader environmental impact of all materials and energy consumed. The principles of green chemistry provide a framework for designing safer, more efficient, and more sustainable chemical syntheses. By actively seeking out and developing greener alternatives, the chemical community can continue to innovate while minimizing its environmental footprint. The future of pharmaceutical and agrochemical synthesis will undoubtedly be shaped by our collective commitment to these principles.

References

A Cost-Benefit Analysis of 4-Fluoro-3-hydroxybenzonitrile in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the properties of the final product. 4-Fluoro-3-hydroxybenzonitrile has emerged as a valuable intermediate, offering a unique combination of functional groups that impart desirable characteristics to target molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in synthesis, comparing it with two common alternatives: 3-hydroxybenzonitrile and 4-chlorobenzonitrile. Through an examination of synthetic accessibility, cost, and the strategic advantages of fluorination, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Fluorine in Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties.[1][2] In medicinal chemistry, the strategic incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[1][2] The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.[1] Furthermore, the high electronegativity of fluorine can influence the acidity of nearby functional groups and create favorable electrostatic interactions with biological targets. These benefits often translate to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

This compound serves as a key building block for introducing these advantages into a molecular scaffold.[3] Its trifunctional nature, possessing a nitrile, a hydroxyl group, and a fluorine atom, allows for a wide range of synthetic transformations, making it a versatile intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[3]

Cost-Benefit Analysis: A Head-to-Head Comparison

The decision to use a fluorinated building block like this compound over simpler, non-fluorinated analogues often comes down to a trade-off between cost and the desired performance enhancements.

FeatureThis compound3-Hydroxybenzonitrile4-Chlorobenzonitrile
Molecular Weight 137.11 g/mol [4][5]119.12 g/mol [6]137.57 g/mol
CAS Number 186590-04-5[4][5]873-62-1[6]623-03-0
Typical Purity ≥98%[5]≥99%[6]≥99%
Approximate Cost €29.00/g, €80.00/5g, €102.00/10g[4]$114.00/5g, ₹950/kg[6]€75.30/25g, $15.40/25g[7]
Key Synthetic Advantages Introduces fluorine for improved metabolic stability and binding affinity. Ortho- and para-directing effects of substituents can guide further functionalization.Simple phenol and nitrile functionalities for straightforward reactions.Cost-effective building block. Chlorine can be a leaving group for nucleophilic aromatic substitution.
Potential Drawbacks Higher cost. Multi-step synthesis can be complex.Lacks the benefits of fluorination. May be susceptible to metabolic oxidation.Lacks the benefits of fluorination. Chlorine is less effective than fluorine at modulating electronic properties for biological activity.
Safety Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[5]Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[8]Harmful if swallowed or inhaled, causes skin and eye irritation, may cause respiratory irritation.

Cost: As illustrated in the table, this compound is significantly more expensive than its non-fluorinated counterparts. This is primarily due to the more complex and often lower-yielding synthetic routes required for its preparation.

Benefit: The primary benefit of using this compound lies in the strategic introduction of a fluorine atom. For drug discovery programs, the potential for improved metabolic stability, enhanced binding interactions, and a better overall pharmacokinetic profile can justify the higher initial cost of the starting material. The long-term savings in terms of reduced attrition rates in later stages of drug development can be substantial.

Experimental Protocols: A Look at the Synthesis

The synthetic accessibility of a building block is a key factor in its practical utility. Here, we provide representative protocols for the synthesis of this compound and its alternatives.

Synthesis of this compound via Diazotization and Sandmeyer Reaction

Conceptual Workflow for this compound Synthesis:

Synthetic_Decision_Tree Start Target Molecule Synthesis Cost Is cost a primary constraint? Start->Cost Performance Are enhanced metabolic stability and binding affinity critical? Cost->Performance No Alt1 Use 3-Hydroxybenzonitrile or 4-Chlorobenzonitrile Cost->Alt1 Yes Target_Mol Use this compound Performance->Target_Mol Yes Consider_Alternatives Evaluate non-fluorinated analogs Performance->Consider_Alternatives No

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling specialized chemical intermediates like 4-Fluoro-3-hydroxybenzonitrile (CAS RN: 186590-04-5) demands a thorough understanding of not only its application in synthesis but also the critical procedures for its proper disposal. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

This compound is a versatile organic intermediate used in the synthesis of complex molecules for pharmaceuticals and material science.[1] However, its utility is matched by its potential hazards. A thorough understanding of its chemical and toxicological properties is the foundation of safe handling and disposal.

Chemical Properties:

PropertyValueSource
CAS Number 186590-04-5
Molecular Formula C₇H₄FNO
Molecular Weight 137.11 g/mol
Appearance Solid[2]
Melting Point 69-72 °C
Boiling Point 240.4 ± 25.0 °C at 760 mmHg

Hazard Identification:

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).

Personal Protective Equipment (PPE) and Handling Precautions

A proactive approach to safety is paramount when handling this compound. The following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Ensure gloves are inspected for integrity before use.

  • Body Protection: A laboratory coat, buttoned completely.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Always wash hands thoroughly after handling the chemical, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Minor Spills (Small quantity in a fume hood):

  • Restrict Access: Ensure the spill is contained within the fume hood and does not pose a risk to personnel outside the immediate area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE as described in Section 2.

  • Absorb the Spill: Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Major Spills (Outside of a fume hood or a large quantity):

  • Evacuate Immediately: Alert all personnel in the immediate vicinity and evacuate the laboratory.

  • Isolate the Area: Close the laboratory doors and post a warning sign.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the fire department.

  • Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency responders.

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste in accordance with local, state, and federal regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]

Waste Segregation and Collection

Proper segregation of waste is the first and most critical step in the disposal process.

Caption: Waste Segregation and Disposal Workflow.

Procedure:

  • Solid Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled, and sealable container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, absorbent pads, and pipette tips, must be collected as solid hazardous waste.

  • Liquid Waste: Solvents used for decontamination of glassware and equipment should be collected in a separate, labeled container for halogenated organic liquid waste.

Waste Classification

Under the EPA's RCRA, chemical waste is classified with specific waste codes. As a halogenated organic compound, this compound waste would likely fall under the "F-List" for non-specific source wastes, particularly if mixed with solvents.[5] Consult with your institution's EHS department to determine the precise EPA waste codes.

Decontamination of Reusable Equipment

Thorough decontamination of laboratory equipment is essential to prevent cross-contamination and ensure safety.

Procedure:

  • Initial Rinse: In a chemical fume hood, rinse glassware and equipment with a suitable solvent, such as acetone or ethanol, to dissolve any residual this compound. Collect this rinsate as hazardous liquid waste.[1]

  • Secondary Wash: Wash the rinsed equipment with soap and warm water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

Final Disposal Method

The recommended disposal method for halogenated organic compounds is incineration at a licensed hazardous waste treatment facility.[6][7] This process ensures the complete destruction of the chemical, minimizing its environmental impact.

Do NOT dispose of this compound down the drain or in regular solid waste.

Chemical Incompatibilities for Disposal

When preparing for disposal, it is crucial to avoid mixing this compound with incompatible materials, which could lead to dangerous reactions. Based on the functional groups present (nitrile, phenol, and fluoro-aromatic), avoid contact with:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[3]

  • Strong Acids and Bases: May catalyze decomposition or unwanted reactions.

  • Reactive Metals: Such as sodium, potassium, or magnesium, which can react with the hydroxyl group or the nitrile.

Conclusion

The responsible management of chemical intermediates like this compound is a cornerstone of safe and ethical scientific research. By adhering to the detailed procedures outlined in this guide for hazard assessment, personal protection, spill management, and proper disposal, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet for the most comprehensive guidance.

References

A Comprehensive Guide to the Safe Handling and Disposal of 4-Fluoro-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling and disposal of 4-Fluoro-3-hydroxybenzonitrile (CAS RN: 186590-04-5). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, practical guidance that prioritizes your safety and operational integrity. As a key intermediate in pharmaceutical synthesis and material science, understanding the nuanced safety protocols for this compound is paramount.[1] This document moves beyond mere procedural lists to explain the rationale behind each safety measure, ensuring a culture of informed caution in your laboratory.

Hazard Assessment and Triage: Understanding the Risks

This compound is a compound that demands respect. It is classified as acutely toxic if swallowed and may cause respiratory irritation.[2] It is also harmful in contact with skin.[2] The primary hazards associated with this solid substance are summarized below.

Hazard ClassificationGHS PictogramDescription
Acute Toxicity, Oral GHS06Toxic or fatal if swallowed.
Skin Corrosion/Irritation GHS07Causes skin irritation.[3]
Serious Eye Damage/Eye Irritation GHS07Causes serious eye irritation.[3]
Specific target organ toxicity GHS07May cause respiratory irritation.[3]

Understanding these classifications is the first step in mitigating risk. The nitrile functional group (-CN) can be particularly hazardous, with the potential for release of hydrogen cyanide gas under certain conditions, although this is not explicitly highlighted as a primary immediate danger for this specific molecule under standard laboratory conditions. The presence of a fluorine atom can also influence the compound's reactivity and toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Body PartRecommended ProtectionRationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes to protect against dust particles and potential splashes. A face shield offers an additional layer of protection for the entire face and should be worn, especially when handling larger quantities or when there is a risk of splashing.[4]
Hands Chemical-Resistant Gloves (Nitrile Rubber)Nitrile gloves offer good resistance to a range of chemicals. For prolonged contact or when handling significant quantities, consider double-gloving or using thicker gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Laboratory CoatA standard lab coat is required to protect against accidental skin contact. For procedures with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH/MSHA Approved RespiratorAll handling of this compound powder must be conducted in a certified chemical fume hood to avoid inhalation of dust.[4] If engineering controls are not sufficient, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk. The following workflow provides a procedural guide for common laboratory manipulations of this compound.

Preparation and Weighing
  • Work Area Preparation : Ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered. Verify that the fume hood has a current certification and is functioning correctly.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and have your waste containers properly labeled and within reach inside the fume hood.

  • Donning PPE : Put on all required PPE before opening the primary container of this compound.

  • Weighing : Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into your reaction vessel within the fume hood. Avoid creating dust. Use a gentle scooping or tapping motion rather than pouring, if possible.

Solution Preparation
  • Solvent Addition : Slowly and carefully add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution : If necessary, use a magnetic stirrer or gentle swirling to aid dissolution. If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

  • Transferring : When transferring the solution, use appropriate glassware and techniques to minimize the risk of spills.

Emergency Preparedness
  • Spill Kit : Ensure a chemical spill kit is readily available and that you are familiar with its contents and use. For a solid spill, use dry cleanup procedures to avoid generating dust.[5]

  • Eyewash and Safety Shower : Know the location of the nearest eyewash station and safety shower and confirm they are unobstructed.

  • First Aid : In the event of exposure, follow these immediate first-aid measures:

    • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion : Rinse mouth.[6] Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility. This compound should be treated as hazardous waste.

Waste Segregation
  • Solid Waste : All solid waste contaminated with this compound (e.g., contaminated gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste : All liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

Decontamination of Glassware and Containers
  • Initial Rinse : In a chemical fume hood, rinse the empty container or glassware multiple times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : The solvent rinsate is considered hazardous waste and must be collected in the designated liquid waste container.[4]

  • Final Cleaning : After decontamination, the glassware can be washed according to standard laboratory procedures.

Final Disposal
  • Incineration : The recommended disposal method for this compound is incineration in a licensed hazardous waste facility equipped with an afterburner and scrubber.[7][8]

  • Consult Regulations : Always consult and adhere to your institution's specific waste disposal policies and local, state, and federal regulations.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep 1. Assess Hazards & Don PPE WorkArea 2. Prepare Fume Hood Workspace Prep->WorkArea Weigh 3. Weigh Compound WorkArea->Weigh PrepareSol 4. Prepare Solution Weigh->PrepareSol Spill Spill Occurs Weigh->Spill Exposure Exposure Occurs Weigh->Exposure Decon 5. Decontaminate Glassware PrepareSol->Decon PrepareSol->Spill PrepareSol->Exposure Waste 6. Segregate & Store Waste Decon->Waste Decon->Spill Decon->Exposure Dispose 7. Final Disposal via Certified Vendor Waste->Dispose SpillResponse Follow Spill Protocol Spill->SpillResponse FirstAid Administer First Aid Exposure->FirstAid

Caption: Workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a living document; always consult the most recent Safety Data Sheet (SDS) for this compound and adhere to your institution's specific safety guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.